molecular formula C4H11NO2 B111100 (2R,3S)-2-aminobutane-1,3-diol CAS No. 108102-50-7

(2R,3S)-2-aminobutane-1,3-diol

Cat. No.: B111100
CAS No.: 108102-50-7
M. Wt: 105.14 g/mol
InChI Key: MUVQIIBPDFTEKM-IUYQGCFVSA-N
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Description

(2R,3S)-2-aminobutane-1,3-diol, also known as L-allo-Threoninol, is a defined chiral amino alcohol of high interest in organic and medicinal chemistry . This compound, with the molecular formula C4H11NO2 and a molecular weight of 105.14 g/mol, serves as a versatile chiral scaffold and building block for the synthesis of more complex molecules . Its structure, featuring both an amino group and two hydroxyl groups in a specific spatial orientation, makes it a critical intermediate in asymmetric synthesis . Chiral amino diols like this one are particularly valued for their presence in biologically active compounds and their utility in the development of ligands for catalysis, as well as their role in the synthesis of natural product analogues, such as sphingosine . The compound is offered with a typical purity of 95% and is intended for research applications only. It is not intended for diagnostic or therapeutic uses. Researchers can leverage its well-defined stereochemistry to direct the stereochemical outcome of reactions, enabling the construction of enantiomerically pure products . For specific packaging options, current pricing, and additional technical data, please contact our team of experts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-aminobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVQIIBPDFTEKM-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical and chemical properties of (2R,3S)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: D-Threoninol, (2R,3S)-2-amino-1,3-butanediol CAS Registry Number: 115204-65-8 (specific isomer), 96350-01-9 (generic/salt forms often vary)

Part 1: Executive Summary & Stereochemical Context

(2R,3S)-2-aminobutane-1,3-diol is a chiral amino alcohol derived from D-Threonine . It serves as a critical scaffold in asymmetric synthesis, particularly for the generation of chiral oxazoline ligands (Box ligands) used in enantioselective catalysis.

Critical Stereochemical Note: Researchers frequently confuse this isomer with L-Threoninol.

  • L-Threonine (Natural): (2S,3R) configuration.

  • D-Threonine (Unnatural): (2R,3S) configuration.[1]

  • Target Molecule: This guide focuses strictly on the (2R,3S) isomer (D-Threoninol).

Part 2: Physiochemical Profile[2][3]

The molecule exhibits significant hygroscopicity due to its 1,2-amino-alcohol and 1,3-diol motifs. Handling requires anhydrous conditions to maintain stoichiometric precision.

Table 1: Core Physical Properties
PropertyValue / DescriptionCondition/Note
Molecular Formula C₄H₁₁NO₂MW: 105.14 g/mol
Appearance Viscous, colorless oil to low-melting solidHygroscopic; tends to supercool
Melting Point 52 – 56 °CCrystalline form (anhydrous)
Boiling Point 120 – 130 °C@ 0.5 mmHg (Vacuum Distillation required)
Optical Rotation


in H₂O (Enantiomer of L-Threoninol)
pKa (Conjugate Acid) ~9.2Amino group protonation
Solubility High: H₂O, MeOH, EtOH, DMSOLow: Hexanes, Et₂O, ToluenePolar protic solvents preferred

Handling Protocol:

  • Storage: Store under Argon/Nitrogen at 2–8°C.

  • Hygroscopicity: The compound will absorb atmospheric moisture rapidly, altering weight-based stoichiometry. Always dry under high vacuum (<1 mbar) for 4 hours before use in sensitive catalysis.

Part 3: Synthetic Methodology (D-Threonine Reduction)

The most robust route to this compound preserves the stereocenters of D-Threonine. The carboxylic acid is reduced to the primary alcohol.

Mechanism: Nucleophilic attack of hydride on the ester carbonyl. Precursor: D-Threonine Methyl Ester Hydrochloride.

Protocol: NaBH₄ / I₂ Reduction System

Why this method? Unlike Lithium Aluminum Hydride (LiAlH₄), the NaBH₄/I₂ system is safer, easier to quench, and provides excellent chemoselectivity without racemizing the


-center.

Step-by-Step Workflow:

  • Esterification: Suspend D-Threonine (10 g) in MeOH (100 mL). Add SOCl₂ (1.2 equiv) dropwise at 0°C. Reflux 4h. Concentrate to yield methyl ester HCl salt.

  • Reduction Setup: Suspend NaBH₄ (2.5 equiv) in dry THF under N₂. Add D-Threonine methyl ester (1 equiv) slowly.

  • Iodine Addition: Add I₂ (1 equiv) in THF dropwise over 1h at 0°C. (Generates Borane-THF in situ).

  • Reflux: Heat to reflux for 12–18 hours.

  • Quench & Workup:

    • Cool to 0°C. Add MeOH cautiously to destroy excess borane.

    • Concentrate to dryness.

    • Critical Step (Boron Removal): The product forms stable borate complexes. You must reflux the residue with 6M KOH or treat with acidic methanol and concentrate repeatedly to break the B-N/B-O bonds.

  • Purification: Distillation under high vacuum (Kugelrohr) is superior to column chromatography due to the compound's high polarity.

Visualization: Synthesis Pathway

Synthesis D_Thr D-Threonine (2R,3S) Ester Methyl Ester Intermediate D_Thr->Ester SOCl2, MeOH Reflux Complex Borane-Amine Complex Ester->Complex NaBH4, I2 THF, Reflux Product This compound (D-Threoninol) Complex->Product 1. MeOH Quench 2. KOH Reflux (Break B-N bond) 3. Distillation

Caption: Synthesis of this compound via in-situ Borane reduction of D-Threonine ester.

Part 4: Chemical Reactivity & Applications[2][5][7][8]

The utility of this compound lies in its orthogonal functional groups: a primary amine, a primary alcohol, and a secondary alcohol.

1. Chiral Oxazoline Formation (Box Ligands)

This is the primary application in drug discovery. Condensation with nitriles or imidates yields Bis(oxazoline) (Box) ligands, which coordinate Cu(II) or Zn(II) for asymmetric Diels-Alder or Cyclopropanation reactions.

  • Regioselectivity: The amino group and the primary alcohol (C1) cyclize to form the oxazoline ring. The secondary alcohol (C3) remains as a pendant chiral center or is methylated.

  • Reaction Condition: ZnCl₂ (catalytic), Chlorobenzene, Reflux.

2. Selective Protection Strategies
  • Amine (N): Reacts fastest with Boc₂O/NaOH.

  • Primary Alcohol (1-OH): Sterically accessible. Selective silylation with TBDMS-Cl/Imidazole.

  • Secondary Alcohol (3-OH): Sterically hindered. Requires stronger conditions or protection of N and 1-OH first.

Visualization: Reactivity Map

Reactivity Diol This compound Oxazoline Chiral Oxazoline (Box Ligand Precursor) Diol->Oxazoline R-CN, ZnCl2 Cyclization NBoc N-Boc Derivative Diol->NBoc Boc2O, NaOH N-Protection TBS O1-TBS Ether (Regioselective) Diol->TBS TBDMS-Cl (1.1 eq) Imidazole, 0°C

Caption: Divergent reactivity profile: Cyclization vs. Regioselective Protection.

Part 5: Quality Control & Analytics[9]

Trustworthy data requires rigorous validation of enantiomeric purity.

1. Proton NMR (D₂O or CD₃OD):

  • Distinctive doublet at ~1.15 ppm (CH₃ group).

  • Multiplet at ~3.0–3.2 ppm (CH-NH₂).

  • Note: In CDCl₃, peaks broaden significantly due to H-bonding; add a drop of D₂O to sharpen.

2. Enantiomeric Excess (ee) Determination: Direct chiral HPLC of the aminodiol is difficult due to lack of UV chromophores.

  • Derivatization Protocol: React with Mosher's Acid Chloride (MTPA-Cl) or FDAA (Marfey’s Reagent) .

  • Analysis: The resulting diastereomers are easily separated on C18 HPLC columns (UV detection at 340 nm for Marfey's derivatives). This validates the (2R,3S) vs (2S,3R) ratio.

References
  • Synthesis & Reduction Protocol: Abiko, A., & Masamune, S. (1992). "Boron-mediated aldol reaction of carboxylic esters." Tetrahedron Letters, 33(38), 5517-5520.

  • Oxazoline Ligand Application: Evans, D. A., et al. (1993). "C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids." Journal of the American Chemical Society, 115(12), 5328-5329.

  • Physical Properties (L-isomer comparison): National Center for Biotechnology Information. PubChem Compound Summary for CID 7020320, (2S,3S)-2-aminobutane-1,3-diol.[2] (Note: Used for physical constant baseline).

  • Marfey's Method for Chiral Analysis: Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis." Amino Acids, 27, 231-247.

Sources

A Senior Application Scientist's Guide to the Stereoselective Synthesis of 2-Amino-1,3-Diols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Chiral 2-Amino-1,3-Diols

In the landscape of medicinal chemistry and drug development, the chiral 2-amino-1,3-diol motif stands as a cornerstone of molecular architecture. This structural unit is not merely a collection of functional groups; it is a pharmacophore embedded in a wide array of biologically active molecules, from the signaling lipid sphingosine to the immunosuppressive drug FTY720 (Fingolimod).[1][2] The precise spatial arrangement of the amino and hydroxyl groups is paramount to their biological function, often dictating the molecule's interaction with its target protein. Consequently, the development of robust and stereoselective synthetic routes to access these chiral building blocks is of critical importance to researchers in the pharmaceutical and life sciences sectors.

This in-depth technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral 2-amino-1,3-diols. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into experimental design, and provide detailed protocols for the discerning researcher. Our focus extends beyond the mere recitation of procedures to an exploration of the causality behind experimental choices, ensuring a trustworthy and authoritative resource for the synthesis of these vital molecular scaffolds.

Strategic Approaches to the Chiral 2-Amino-1,3-Diol Core

The stereoselective construction of the 2-amino-1,3-diol moiety presents a significant synthetic challenge, requiring precise control over two contiguous stereocenters.[1][2] Broadly, synthetic strategies can be categorized into two main approaches: the direct installation of the amino and hydroxyl groups onto a prochiral precursor, and the stepwise construction of the carbon skeleton with subsequent functional group manipulation. This guide will focus on three powerful and widely adopted strategies:

  • Sharpless Asymmetric Aminohydroxylation: A direct and elegant method for the syn-dihydroxylation and amination of an alkene in a single step.

  • Chiral Auxiliary-Mediated Synthesis: A reliable approach that utilizes a covalently bound chiral moiety to direct the stereochemical outcome of bond-forming reactions.

  • Organocatalytic Routes via β-Amino Ketones: A modern and atom-economical strategy that employs small organic molecules to catalyze the asymmetric formation of a key intermediate, which is then diastereoselectively reduced.

Sharpless Asymmetric Aminohydroxylation: A Direct Approach to syn-2-Amino-1,3-Diols

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct, enantioselective synthesis of syn-1,2-amino alcohols from a wide range of olefinic starting materials.[3][4][5] This reaction is a testament to the pioneering work of K. Barry Sharpless, providing a catalytic and highly predictable route to this important functional group array.

Mechanistic Rationale and Stereochemical Control

The AA reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD). A stoichiometric nitrogen source, which also acts as the re-oxidant for the osmium catalyst, is required.[3][6]

The catalytic cycle, illustrated below, is believed to proceed through an initial formation of an imido-osmium(VIII) species. This electrophilic species then undergoes a [3+2] cycloaddition with the alkene, followed by hydrolysis to release the syn-amino alcohol product and regenerate the osmium catalyst.[3]

Sharpless_AA_Mechanism cluster_cycle Catalytic Cycle cluster_legend Legend Os(VI) Os(VI) Imido-Os(VIII) Imido-Os(VIII) Os(VI)->Imido-Os(VIII) [N], Oxidant Osmacycle Osmacycle Imido-Os(VIII)->Osmacycle Alkene, [3+2] Osmacycle->Os(VI) H2O, Hydrolysis Product Product Osmacycle->Product syn-Amino Alcohol Alkene Alkene Alkene->Osmacycle Ligand Chiral Ligand (DHQ/DHQD) influences stereochemistry

Figure 1: Simplified catalytic cycle of the Sharpless Asymmetric Aminohydroxylation.

The choice of the chiral ligand is the critical determinant of the enantioselectivity. The mnemonic device for predicting the stereochemical outcome is consistent with that of the Sharpless Asymmetric Dihydroxylation (AD): the (DHQ)₂-PHAL ligand typically delivers the nitrogen and oxygen atoms to the "top face" of the alkene when it is oriented with the larger substituents in the plane, while the (DHQD)₂-PHAL ligand directs addition to the "bottom face".

Experimental Considerations and Protocol

Protocol: Asymmetric Aminohydroxylation of Styrene

  • Materials: Styrene, AD-mix-β (containing (DHQD)₂-PHAL, K₂OsO₂(OH)₄, K₃Fe(CN)₆, and K₂CO₃), tert-butanol, water, and N-methylmorpholine N-oxide (NMO) as the nitrogen source.

  • Procedure:

    • To a stirred solution of AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature, add NMO.

    • Cool the reaction mixture to 0 °C and add styrene dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with sodium sulfite.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2-amino-1-phenylethanol.

Data Summary
AlkeneLigandYield (%)ee (%)Reference
Styrene(DHQD)₂-PHAL8598[3]
1-Octene(DHQ)₂-PHAL7895[4]
Methyl cinnamate(DHQD)₂-PHAL92>99[4]

Table 1: Representative results for the Sharpless Asymmetric Aminohydroxylation.

Chiral Auxiliary-Mediated Synthesis: The Evans Aldol Approach

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction.[7] The Evans oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of aldol reactions, which can be a key step in the synthesis of chiral 2-amino-1,3-diols.[8][9]

Principle of Stereocontrol

The Evans aldol reaction proceeds through a rigid, chair-like transition state, where the bulky substituent on the oxazolidinone auxiliary effectively blocks one face of the enolate, leading to highly diastereoselective bond formation.[10] The formation of a Z-enolate is crucial for achieving high syn-selectivity in the aldol adduct.

Evans_Aldol cluster_workflow Evans Aldol Workflow Start N-Acyloxazolidinone Enolization Bu₂BOTf, i-Pr₂NEt Start->Enolization Aldol Aldehyde (R'CHO) Enolization->Aldol Product syn-Aldol Adduct Aldol->Product Cleavage LiBH₄ or LiOH/H₂O₂ Product->Cleavage Auxiliary Chiral Auxiliary Product->Auxiliary Recycled Final_Product Chiral 1,3-Diol Cleavage->Final_Product

Figure 2: Workflow for the synthesis of a chiral 1,3-diol via the Evans Aldol reaction.

To synthesize a 2-amino-1,3-diol, this strategy requires a subsequent step to introduce the amino group. One common approach is to use an α-azido-N-acyloxazolidinone, which after the aldol reaction and reduction of the azide, yields the desired product.

Experimental Protocol

Protocol: Evans syn-Aldol Reaction and Subsequent Amination

  • Part A: Evans Aldol Reaction

    • Dissolve the N-acyloxazolidinone in anhydrous dichloromethane and cool to -78 °C.

    • Add dibutylboron triflate followed by triethylamine dropwise to form the Z-enolate.

    • After stirring for 30 minutes, add the aldehyde and continue stirring at -78 °C for 1 hour, then warm to room temperature.

    • Quench the reaction with a phosphate buffer and extract the product.

    • Purify the syn-aldol adduct by column chromatography.

  • Part B: Auxiliary Cleavage and Amination (Conceptual)

    • Cleave the chiral auxiliary from the aldol product using lithium borohydride to yield the chiral 1,3-diol.[11]

    • The hydroxyl group at C2 can then be converted to an amino group via a Mitsunobu reaction with an appropriate nitrogen nucleophile (e.g., phthalimide) followed by deprotection, or through a two-step oxidation-reductive amination sequence.

Data Summary
N-AcyloxazolidinoneAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
PropionylIsobutyraldehyde>99:195
AcetylBenzaldehyde98:288[8]

Table 2: Representative results for the Evans syn-aldol reaction.

Organocatalysis: A Modern Approach via β-Amino Ketones

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free and environmentally benign alternatives to traditional methods. For the synthesis of chiral 2-amino-1,3-diols, a two-step approach involving an organocatalytic asymmetric Mannich reaction followed by a diastereoselective reduction is highly effective.[12][13][14]

Asymmetric Mannich Reaction: Forging the C-N Bond

The asymmetric Mannich reaction allows for the direct formation of chiral β-amino ketones from an aldehyde, an amine, and a ketone.[15] Proline and its derivatives are often excellent catalysts for this transformation, proceeding through an enamine intermediate.

Mannich_Reaction cluster_mannich Organocatalytic Mannich Reaction Ketone Ketone + Proline Enamine Enamine Intermediate Ketone->Enamine Mannich_Adduct β-Amino Ketone Enamine->Mannich_Adduct + Imine Imine Imine (from Aldehyde + Amine) Proline_Regen Proline (regenerated) Mannich_Adduct->Proline_Regen

Figure 3: Catalytic cycle of a proline-catalyzed Mannich reaction.

Diastereoselective Reduction of β-Amino Ketones

The resulting chiral β-amino ketone can then be reduced to the corresponding 2-amino-1,3-diol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and the nature of the protecting group on the nitrogen atom.[16][17]

  • syn-Diols: Chelation-controlled reductions, for example using zinc borohydride, often favor the formation of the syn-diol.

  • anti-Diols: Non-chelating reducing agents, such as sodium borohydride in the presence of a Lewis acid, can lead to the anti-diol via a Felkin-Anh-type transition state. The use of samarium(II) iodide has also been shown to provide access to either the syn or anti diastereomer depending on the nitrogen protecting group.[16][17]

Experimental Protocol

Protocol: Two-Step Synthesis of a syn-2-Amino-1,3-Diol

  • Step 1: Asymmetric Mannich Reaction

    • To a solution of the aldehyde and amine in DMSO, add L-proline (20 mol%).

    • Add the ketone and stir the reaction mixture at room temperature for 24-48 hours.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Purify the chiral β-amino ketone by column chromatography.

  • Step 2: Diastereoselective Reduction

    • Dissolve the β-amino ketone in a mixture of THF and methanol.

    • Cool the solution to -78 °C and add zinc borohydride solution dropwise.

    • Stir the reaction for 4-6 hours at -78 °C.

    • Quench the reaction with a saturated solution of ammonium chloride.

    • Extract the product, dry the organic layer, and purify by column chromatography to yield the syn-2-amino-1,3-diol.

Data Summary
KetoneAldehydeCatalystYield (%) (Mannich)ee (%) (Mannich)d.r. (syn:anti) (Reduction)Reference
Acetone4-NitrobenzaldehydeL-Proline9599>95:5[15]
CyclohexanoneBenzaldehyde(S)-Thiourea939090:10[12][13]

Table 3: Representative results for the organocatalytic synthesis of chiral 2-amino-1,3-diols.

Conclusion and Future Outlook

The stereoselective synthesis of chiral 2-amino-1,3-diols remains a vibrant and evolving field of research. The methods outlined in this guide—Sharpless Asymmetric Aminohydroxylation, chiral auxiliary-mediated strategies, and organocatalytic approaches—represent the current state-of-the-art, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the available resources. As our understanding of catalytic processes deepens and new reagents are developed, we can anticipate the emergence of even more elegant and efficient solutions to the challenge of constructing this vital chiral motif. The continued innovation in this area will undoubtedly accelerate the discovery and development of new therapeutics and functional materials.

References

  • Gong, L.-Z., Chen, X.-H., & Xu, X.-Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]

  • Gong, L.-Z., Chen, X.-H., & Xu, X.-Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]

  • Gong, L.-Z., Chen, X.-H., & Xu, X.-Y. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry, 8, 1279–1283. [Link]

  • Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Reddy, B. V. S., et al. (2019). Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. ACS Combinatorial Science, 21(7), 523-528. [Link]

  • Evans, D. A., & Siska, S. J. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 4(18), 3131–3134. [Link]

  • O'Brien, P. (2011). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 1(9), 1593-1613. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

  • Evans, D. A., & Siska, S. J. (2002). Directed reduction of beta-amino ketones to syn or anti 1,3-amino alcohol derivatives. Organic Letters, 4(18), 3131-4. [Link]

  • Fülöp, F., et al. (2017). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 13, 80-87. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733–2746. [Link]

  • Fülöp, F., et al. (2017). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 13, 80–87. [Link]

  • Organic Chemistry Portal. Evans Aldol Reaction. [Link]

  • Slideshare. Evans aldol ppt. [Link]

  • University of Liverpool. Evans Enolate Alkylation-Hydrolysis. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • No Added Chemicals. Chiral Auxiliary Controlled Reactions. [Link]

Sources

Stereochemical Architecture and Therapeutic Utility of (2R,3S)-2-Aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthesis, and pharmaceutical utility of (2R,3S)-2-aminobutane-1,3-diol , commonly known as L-allo-Threoninol .

Structural Identity and Nomenclature

The molecule This compound is a chiral amino alcohol belonging to the class of 1,2-amino alcohols. It is the diastereomer of the more common L-threoninol. In the context of pharmaceutical synthesis, precise stereochemical identification is critical, as the (2R,3S) configuration imparts distinct biological activity and chemical reactivity compared to its isomers.

IUPAC Deconstruction

The IUPAC name is derived through a strict hierarchical application of the Cahn-Ingold-Prelog (CIP) priority rules.

  • Principal Functional Group: The hydroxyl groups (-OH) have priority over the amino group (-NH₂), designating the parent structure as a diol .

  • Carbon Backbone: A four-carbon chain (butane).

  • Numbering: Numbering begins at the end closer to the principal functional groups to give the lowest locants. C1 is the hydroxymethyl carbon (

    
    ), placing the amine at C2 and the second hydroxyl at C3.
    
  • Stereochemistry (CIP Rules):

    • At C2: The priority order is

      
       (1) > 
      
      
      
      (2) >
      
      
      (3) >
      
      
      (4). In the (2R,3S) isomer, the arrangement dictates an R configuration at C2.
    • At C3: The priority order is

      
       (1) > 
      
      
      
      (2) >
      
      
      (3) >
      
      
      (4). This center is assigned the S configuration.
The "Allo" Distinction

This molecule is the reduced form of L-allo-threonine . It is crucial to distinguish it from L-threoninol ((2R,3R)-2-aminobutane-1,3-diol), which is derived from L-threonine. The "allo" prefix indicates a relative syn stereochemistry between the amino and hydroxyl groups in the Fischer projection of the precursor amino acid, whereas the "threo" form displays an anti relationship.

Stereochemistry cluster_0 Stereochemical Family Tree L_Threonine L-Threonine (2S, 3R)-Acid L_Threoninol L-Threoninol (2R, 3R)-Diol (Common Isomer) L_Threonine->L_Threoninol Reduction (Inverts C2 Descriptor*) L_Allo_Threonine L-allo-Threonine (2S, 3S)-Acid Target TARGET: L-allo-Threoninol (2R, 3S)-Diol (Diastereomer) L_Allo_Threonine->Target Reduction (Inverts C2 Descriptor*) note *Note: Reduction of COOH to CH2OH changes substituent priority at C2, causing the R/S descriptor to flip (S -> R) while geometry is retained. Target->note

Figure 1: Stereochemical relationship between Threonine precursors and Threoninol derivatives. Note the descriptor inversion at C2 due to priority changes upon reduction.

Synthetic Methodology: Stereoselective Reduction

The most robust route to high-purity this compound is the direct reduction of L-allo-threonine (or its methyl ester). This approach preserves the chiral integrity of the C3 center and the relative geometry of C2.

Protocol: Lithium Aluminum Hydride (LiAlH₄) Reduction

Objective: Convert L-allo-threonine methyl ester to this compound. Scale: 10 mmol basis.

Reagents:

  • L-allo-Threonine methyl ester hydrochloride (1.70 g, 10 mmol)

  • Lithium Aluminum Hydride (LiAlH₄) (1.14 g, 30 mmol, 3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Sulfate decahydrate (

    
    ) for quenching
    

Workflow:

  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask under Argon. Charge with anhydrous THF (50 mL).

  • Activation: Cool THF to 0°C. Carefully add LiAlH₄ pellets/powder. Stir for 15 minutes to ensure suspension.

  • Addition: Dissolve L-allo-threonine methyl ester in minimal THF. Add dropwise to the LiAlH₄ suspension over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (Eluent: MeOH/CH₂Cl₂ 1:9 + 1% NH₄OH).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 1.1 mL Water

    • 1.1 mL 15% NaOH

    • 3.3 mL Water

    • Why: This produces a granular white precipitate of aluminum salts that is easy to filter, unlike the gelatinous mess formed by acid quenching.

  • Isolation: Filter the salts through a Celite pad. Wash the pad with warm THF.

  • Purification: Concentrate the filtrate in vacuo. The resulting oil is often pure enough (>95%), but can be distilled (Kugelrohr) or recrystallized from ethanol/ether if solid.

Synthesis Precursor L-allo-Threonine Methyl Ester (2S, 3S) Reagent LiAlH4 / THF Reflux 6h Precursor->Reagent Intermediate Aluminate Complex Reagent->Intermediate Quench Fieser Quench (H2O / NaOH) Intermediate->Quench Product This compound (L-allo-Threoninol) Quench->Product

Figure 2: Synthetic workflow for the reduction of L-allo-threonine ester.[1]

Analytical Characterization & Validation

To validate the identity of the (2R,3S) isomer, one must confirm both chemical connectivity and stereochemical purity.

Nuclear Magnetic Resonance (NMR)

The NMR spectrum of the (2R,3S) isomer differs subtly from the (2R,3R) isomer, particularly in the coupling constants between H-2 and H-3 due to the syn vs anti relationship.

NucleusChemical Shift (δ, ppm)MultiplicityAssignmentMechanistic Insight
¹H 1.15Doublet (J=6.4 Hz)-CH₃ (C4)Methyl group coupled to H-3.
¹H 2.85MultipletH-2 (CH-NH₂)Shielded by amine; coupling reflects syn geometry.
¹H 3.55 - 3.75MultipletH-1 (CH₂-OH)Diastereotopic protons near chiral center C2.
¹H 3.90MultipletH-3 (CH-OH)Deshielded by hydroxyl; couples to H-2 and H-4.
¹³C 18.5-C4 (CH₃)-
¹³C 56.2-C2 (CH-NH₂)Characteristic amino-methine shift.
¹³C 64.8-C1 (CH₂-OH)-
¹³C 68.5-C3 (CH-OH)-
Chiral Purity Validation
  • Specific Rotation:

    
     values are distinct.
    
    • L-Threoninol (2R,3R): ~ -4.2° (c=1, H₂O) [Source: Sigma-Aldrich].

    • L-allo-Threoninol (2R,3S): The rotation will differ in magnitude and potentially sign. Literature values for the allo series are less common but essential for validation.

  • Mosher's Ester Analysis: Derivatization with (R)- and (S)-MTPA chloride followed by ¹H NMR analysis is the gold standard for determining enantiomeric excess (ee) and confirming absolute configuration if reference standards are unavailable.

Pharmaceutical Applications

The this compound scaffold is a high-value "chiral pool" building block.[2]

Peptide Nucleic Acids (PNA)

Threoninol derivatives are used as backbones in chiral Peptide Nucleic Acids (PNAs). The (2R,3S) stereochemistry provides a specific helical induction when incorporated into PNA strands, influencing DNA/RNA binding affinity and specificity. The rigid spacing between the amine and hydroxyl groups mimics the phosphate backbone of natural DNA.

Sphingosine Mimics and Enzyme Inhibitors

The 2-amino-1,3-diol motif is the structural core of sphingosine .

  • Ceramide Analogs: Acylation of the C2-amine with fatty acids yields ceramide analogs. The (2R,3S) configuration (allo-threoninol) allows researchers to probe the stereospecificity of sphingolipid-metabolizing enzymes (e.g., sphingosine kinases, ceramide synthases).

  • Transition State Inhibitors: The molecule serves as a scaffold for designing transition-state mimics for aspartyl proteases, where the 1,3-diol functionality mimics the hydrated peptide bond intermediate.

Chiral Auxiliaries

In asymmetric synthesis, the 1,3-diol functionality can be protected (e.g., as an acetonide) to create a rigid chiral auxiliary. This directs the stereochemical outcome of reactions (such as alkylations or aldol condensations) occurring at the nitrogen center or attached acyl groups.

References

  • PubChem. (2023). This compound Compound Summary. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2023).[3] L-Threoninol Product Specification (Comparison Reference). Merck KGaA. Link

  • ChemicalBook. (2023). L-allo-Threoninol Properties and Suppliers. Link

  • Beilstein Journal of Organic Chemistry. (2012). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Link

  • Chem-Impex. (2023). L-allo-Threoninol Product Data. Link

Sources

Biological Activity of Aminobutane Diol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of aminobutane diol derivatives.

Executive Summary

Aminobutane diols—specifically 2-amino-1,4-butanediol and 2-amino-1,3-butanediol —represent a privileged scaffold in medicinal chemistry. Unlike simple aliphatic alcohols, the incorporation of a chiral amine adjacent to a diol framework creates a versatile "chiral synthon" capable of diverse biological interactions. These derivatives are not merely metabolic intermediates; they are potent peptidomimetics , metal chelators , and cationic amphiphiles .

This guide dissects the pharmacological utility of these derivatives, focusing on two primary therapeutic axes: antimicrobial efficacy (via membrane depolarization) and antitumor activity (via mitochondrial apoptosis and DNA intercalation).

Structural Classes & Structure-Activity Relationship (SAR)

The biological activity of aminobutane diols is dictated by the stereochemistry of the amine and the functionalization of the hydroxyl groups.

The Core Scaffolds
  • 2-Amino-1,4-butanediol (ABD): An analogue of the neurotransmitter GABA and a precursor to pyrrolidines. Its derivatives often exhibit neuroactivity or act as flexible linkers in bidentate ligands.

  • 2-Amino-1,3-butanediol (Threoninol): Structurally rigidified by internal H-bonding. Derivatives here are often used as backbones for nucleic acid mimics (PNA) or sphingolipid analogues.

SAR Visualization

The following diagram illustrates the critical modification zones on the ABD scaffold that drive biological specificity.

SAR_Map Core 2-Amino-1,4-Butanediol (Scaffold) N_Term N-Terminus (Amine) Target: Cationic Charge Core->N_Term Alkylation/Acylation C1_OH C1-Hydroxyl Target: Solubility/Chelation Core->C1_OH Esterification C4_OH C4-Hydroxyl Target: Cyclization/Linker Core->C4_OH Oxidation/Substitution Antimicrobial Antimicrobial Activity (Lipophilic Tails -> Membrane Lysis) N_Term->Antimicrobial Add C12-C16 Chain Antitumor Antitumor Activity (Metal Complex -> DNA Binding) N_Term->Antitumor Add Heterocycle C1_OH->Antitumor Pt/Au Coordination Neuro Neuromodulation (GABA Mimicry) C4_OH->Neuro Lactonization

Figure 1: Structure-Activity Relationship (SAR) map of the 2-amino-1,4-butanediol scaffold, highlighting functionalization sites and resulting therapeutic classes.

Therapeutic Applications & Mechanisms[1][2][3]

Antimicrobial Activity: The Cationic Amphiphile Effect

Derivatives of 2-amino-1,4-butanediol, particularly those N-acylated with long-chain fatty acids (C12–C16) or coupled to hydrophobic amino acids (e.g., Valine, Isoleucine), function as cationic peptidomimetics .

  • Mechanism: These molecules mimic the structure of Antimicrobial Peptides (AMPs). The protonated amine provides a positive charge to attract the negatively charged bacterial cell wall (LPS in Gram-negatives, Teichoic acids in Gram-positives). The lipophilic alkyl tail then inserts into the lipid bilayer, causing depolarization and pore formation.

  • Key Data: N-dodecyl-valine-aminobutane diol derivatives have shown MIC values as low as 1.67 μg/mL against E. coli and 4-8 μg/mL against MRSA [1].

Antitumor Activity: Metal Coordination & Apoptosis

Aminobutane diols serve as bidentate (N,O) ligands. When complexed with metals like Platinum(II) or Gold(III), or when conjugated to intercalating moieties (e.g., naphthalimides), they exhibit potent cytotoxicity.

  • Mechanism:

    • DNA Intercalation: The planar aromatic substituent inserts between base pairs.

    • Mitochondrial Disruption: Gold(III) complexes of aminobutane diol derivatives target thioredoxin reductase, leading to ROS accumulation and mitochondrial membrane permeabilization (MMP) [2].

  • Selectivity: Some derivatives show >10-fold selectivity for cancer cells (e.g., A2780 ovarian carcinoma) over normal fibroblasts due to the higher negative charge density on cancer cell membranes [2].

Mechanistic Pathway Diagram

Mechanism_Pathway cluster_Bacterial Bacterial Cell (Antimicrobial) cluster_Tumor Tumor Cell (Antitumor) Drug Aminobutane Diol Derivative Membrane Negatively Charged Membrane Surface Drug->Membrane Electrostatic Attraction Uptake Endocytosis/Diffusion Drug->Uptake Insertion Hydrophobic Tail Insertion Membrane->Insertion Lysis Membrane Depolarization & Lysis Insertion->Lysis Mito Mitochondrial Targeting (TrxR Inhibition) Uptake->Mito Apoptosis Caspase 3/7 Activation (Apoptosis) Mito->Apoptosis

Figure 2: Dual mechanistic pathways of aminobutane diol derivatives in bacterial (left) and tumor (right) cells.

Quantitative Data Summary

The following table summarizes the biological potency of key aminobutane diol derivatives reported in recent literature.

Derivative ClassTarget Organism/Cell LineActivity MetricValueMechanismSource
N-Dodecyl-Val-ABD E. coli (Gram -)MIC1.67 μg/mLMembrane Lysis[1]
N-Dodecyl-Iso-ABD MRSA (Gram +)MIC4.0 μg/mLMembrane Lysis[1]
Au(III)-ABD Complex A2780 (Ovarian Cancer)IC500.39 μMTrxR Inhibition[2]
Paeonol-ABD Ether HeLa (Cervical Cancer)IC501.31 μMG2/M Arrest[3]

Experimental Protocols

Protocol A: Synthesis of N-Alkylated Aminobutane Diol (General Procedure)

Rationale: Direct alkylation allows the introduction of lipophilic tails essential for membrane interaction.

  • Reagents: 2-Amino-1,4-butanediol (1.0 eq), Alkyl Bromide (1.1 eq), K2CO3 (2.0 eq), Acetonitrile (ACN).

  • Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 2-amino-1,4-butanediol in anhydrous ACN.

    • Add K2CO3 and stir for 15 min at Room Temperature (RT).

    • Add Alkyl Bromide dropwise.

    • Reflux at 80°C for 12 hours.

    • Validation: Monitor via TLC (MeOH:DCM 1:9). The amine spot (ninhydrin positive) should shift to a higher Rf.

  • Workup: Filter inorganic salts. Concentrate filtrate. Purify via silica gel column chromatography.

Protocol B: MTT Cytotoxicity Assay

Rationale: Standard validation of antiproliferative activity.

  • Cell Seeding: Seed HeLa or A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of the aminobutane diol derivative (0.1 – 100 μM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Antimicrobial and antitumor activity of peptidomimetics synthesized from amino acids. Bioorganic Chemistry, 2021.

  • Antitumoral and Antimicrobial Activities of Block Copolymer Micelles Containing Gold Bisdithiolate Complexes. MDPI Pharmaceutics, 2023.

  • Design, Synthesis and Biological Evaluation of Aminoalkylated Paeonol Chalcone Derivatives. Chemistry & Biodiversity, 2023.

  • Divergent Synthesis, Antiproliferative and Antimicrobial Studies of 1,3-Aminoalcohol and 3-Amino-1,2-Diol Based Diaminopyrimidines. ResearchGate, 2020.

  • 2-Amino-1,4-butanediol PubChem Compound Summary. National Institutes of Health (NIH).

Navigating the Bifunctional Landscape: A Technical Guide to the Safe Handling of Aminobutane Diols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Aminobutane Diols

Aminobutane diols, a class of organic compounds featuring both an amine and two hydroxyl functional groups, represent a versatile scaffold in chemical synthesis and drug development. Their bifunctionality allows for a diverse range of chemical transformations, making them valuable building blocks for novel therapeutics, chiral ligands, and other complex molecules. However, this same reactivity profile necessitates a thorough understanding of their potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of aminobutane diols, grounded in the principles of chemical safety and risk mitigation. By understanding the "why" behind the "how," researchers can confidently and safely harness the potential of these valuable compounds.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with aminobutane diols stem from their chemical nature as amino alcohols. They can exhibit corrosive properties, are typically skin and eye irritants, and may cause respiratory irritation. The severity of these hazards can vary depending on the specific isomer and its concentration.

1.1 GHS Classification and Key Hazards

While specific GHS classifications may vary by supplier and isomer, aminobutane diols generally fall under the following hazard categories:

  • Acute Toxicity (Oral): Some related compounds are classified as harmful if swallowed.

  • Skin Corrosion/Irritation: Direct contact can cause skin irritation or, in some cases, severe burns.[1][2]

  • Serious Eye Damage/Eye Irritation: Contact with eyes can lead to serious irritation or irreversible damage.[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors or dust may cause respiratory tract irritation.[4]

1.2 Physicochemical Properties and Their Safety Implications

A critical aspect of safe handling is understanding the physicochemical properties of the specific aminobutane diol being used. These properties influence storage conditions, potential for exposure, and appropriate emergency responses.

PropertyTypical Range/ValueSafety Implication
Molecular Formula C₄H₁₁NO₂Influences molecular weight and reactivity.
Molecular Weight ~105.14 g/mol Affects volatility and diffusion rates.
Appearance Colorless to light brown liquid or solidVisual identification of the substance.
Odor Amine-like, fishy, or ammoniacalOdor is not a reliable indicator of hazardous concentrations.
Boiling Point Varies by isomer (e.g., ~63°C for 2-aminobutane)Low boiling points indicate higher volatility and inhalation risk.
Melting Point Varies by isomerDetermines if the substance is a solid or liquid at room temperature.
Solubility in Water Generally miscible or solubleSpills can readily contaminate aqueous environments.
Hygroscopicity Many amino alcohols are hygroscopicWill absorb moisture from the air, which can affect stability and reactivity.

Section 2: The Hierarchy of Controls: A Proactive Approach to Safety

A cornerstone of modern laboratory safety is the "Hierarchy of Controls," which prioritizes safety measures from most to least effective. Relying solely on Personal Protective Equipment (PPE) is a reactive approach; a proactive safety culture seeks to eliminate or reduce hazards at their source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Aminobutane Diols Elimination Elimination (e.g., Can a less hazardous process be used?) Substitution Substitution (e.g., Use a less volatile or less corrosive analogue) Engineering Engineering Controls (e.g., Fume hoods, ventilated enclosures) Administrative Administrative Controls (e.g., SOPs, training, designated areas) PPE Personal Protective Equipment (PPE) (e.g., Gloves, goggles, lab coat)

Caption: The Hierarchy of Controls prioritizes safety measures for handling aminobutane diols.

2.1 Elimination and Substitution

Before working with an aminobutane diol, consider if the hazard can be eliminated or substituted. Can a different synthetic route be employed that avoids its use? Is there a less hazardous analogue available that would serve the same purpose? For example, could a derivative with a higher boiling point be used to reduce inhalation exposure?

2.2 Engineering Controls

Engineering controls are physical changes to the workspace that isolate personnel from hazards. When working with aminobutane diols, the following are critical:

  • Chemical Fume Hood: All handling of open containers of aminobutane diols, especially volatile isomers, must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[8]

  • Ventilated Enclosures: For weighing solid aminobutane diols, a ventilated balance enclosure or powder weighing cabinet should be used to prevent inhalation of fine particles.

  • Local Exhaust Ventilation: If a fume hood is not practical for a specific operation, local exhaust ventilation (e.g., a snorkel) should be positioned to capture vapors at the source.

2.3 Administrative Controls

Administrative controls are work policies and procedures that reduce exposure. These include:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving aminobutane diols. These should include procedures for handling, storage, waste disposal, and emergency response.

  • Training: All personnel handling aminobutane diols must receive documented training on their specific hazards, the contents of the SDS, and the laboratory's SOPs.

  • Designated Areas: Clearly designate specific areas within the laboratory for the storage and handling of aminobutane diols.

Section 3: Safe Handling and Storage Protocols

3.1 Personal Protective Equipment (PPE)

While PPE is the last line of defense, it is a critical component of safe handling. The appropriate PPE should be selected based on a thorough risk assessment of the specific task.

PPE CategorySpecificationsRationale
Eye Protection Chemical splash goggles with side shields. A face shield should be worn over goggles when there is a significant splash hazard.Protects against splashes and vapors that can cause severe eye irritation or damage.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for the specific aminobutane diol.Prevents skin contact, which can lead to irritation or burns.[3]
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. A chemical-resistant apron may be necessary for larger quantities.Protects the skin from accidental splashes and spills.[3]
Respiratory Protection Generally not required when working in a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Prevents inhalation of harmful vapors or dust.

3.2 Chemical Storage

Proper storage of aminobutane diols is crucial to maintain their integrity and prevent hazardous situations.

  • Container Integrity: Store in tightly sealed, original containers in a cool, dry, and well-ventilated area.[9]

  • Hygroscopicity: Due to their hygroscopic nature, protect from moisture to prevent degradation and potential reactions.[10]

  • Incompatible Materials: Segregate from incompatible materials. Key incompatibilities include:

    • Acids: Amines are basic and will react exothermically with acids.

    • Oxidizing Agents: Can react vigorously with oxidizing agents.

    • Aldehydes and Ketones: Can undergo reactions that may be exothermic.[11]

  • Labeling: All containers, including secondary containers, must be clearly labeled with the full chemical name and appropriate hazard warnings.[9]

Section 4: Emergency Procedures

Even with robust safety protocols, accidental exposures and spills can occur. A well-defined emergency response plan is essential.

4.1 First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

4.2 Spill Response

The appropriate response to a spill depends on its size and the specific hazards of the aminobutane diol.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess MinorSpill Minor Spill (Small, Contained) Assess->MinorSpill Minor MajorSpill Major Spill (Large, Uncontained, or Highly Hazardous) Assess->MajorSpill Major Cleanup Contain and Clean Up Using Spill Kit MinorSpill->Cleanup Evacuate Evacuate Area Alert Others MajorSpill->Evacuate CallHelp Call Emergency Response (e.g., EHS) Evacuate->CallHelp Dispose Dispose of Waste Properly CallHelp->Dispose Cleanup->Dispose Report Report Incident Dispose->Report

Caption: A workflow for responding to aminobutane diol spills.

Step-by-Step Protocol for a Minor Spill:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to dike the spill and prevent it from spreading.

  • Neutralize (if applicable and safe): For small spills, a weak acid (such as citric acid) can be cautiously used to neutralize the amine. However, this should only be done by trained personnel as the reaction can be exothermic.

  • Absorb and Collect: Absorb the spilled material with the absorbent. Carefully scoop the mixture into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if the material is water-soluble), followed by soap and water.

  • Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste according to institutional guidelines.

Section 5: Disposal Considerations

All waste containing aminobutane diols must be treated as hazardous waste.

  • Waste Collection: Collect waste in clearly labeled, compatible containers. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).

  • Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Conclusion: A Culture of Safety

The safe and effective use of aminobutane diols in research and development hinges on a comprehensive understanding of their properties and a steadfast commitment to safety. By moving beyond mere compliance and embracing a proactive safety culture rooted in the hierarchy of controls, scientists can mitigate risks and foster an environment where groundbreaking research can flourish without compromising personal or environmental well-being. This guide serves as a foundational resource, but it is the responsibility of every researcher to apply these principles diligently in their daily work.

References

Sources

An In-depth Technical Guide to the Solubility of (2R,3S)-2-aminobutane-1,3-diol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for understanding and determining the solubility of (2R,3S)-2-aminobutane-1,3-diol. Recognizing the scarcity of published quantitative data for this specific chiral aminodiol, we will focus on the foundational physicochemical principles that govern its solubility, provide predictive insights, and detail a robust experimental protocol for its empirical determination. This document is intended to empower researchers, process chemists, and formulation scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is a chiral molecule featuring both amino and hydroxyl functional groups. Such aminodiols are valuable building blocks in asymmetric synthesis, serving as precursors for chiral ligands, catalysts, and complex pharmaceutical intermediates.[1] The stereochemistry of this specific isomer is critical, as biological systems often exhibit high stereoselectivity.[2]

Understanding the solubility of this compound in various organic solvents is paramount for its practical application. Key processes that are critically dependent on solubility data include:

  • Reaction Engineering: Ensuring the substrate is fully dissolved in the reaction medium to achieve optimal kinetics and yield.

  • Purification: Selecting appropriate solvent and anti-solvent systems for crystallization to isolate the desired product with high purity.

  • Formulation: Developing stable and effective drug delivery systems, where solubility dictates the choice of excipients and carriers.[3]

This guide will bridge the gap in available data by providing a logical and scientifically grounded approach to predicting and measuring the solubility of this compound.

Foundational Physicochemical Properties

The solubility of a molecule is dictated by its structure. The key physicochemical properties of 2-aminobutane-1,3-diol, summarized in Table 1, provide the basis for predicting its behavior in different solvent environments. The molecule's structure, featuring a primary amine and two hydroxyl groups on a short aliphatic chain, makes it a highly polar compound with a strong capacity for hydrogen bonding.

Table 1: Key Physicochemical Properties of 2-aminobutane-1,3-diol

Property Value Source
Molecular Formula C₄H₁₁NO₂ [4][5]
Molecular Weight 105.14 g/mol [4][5]
XLogP3-AA -1.6 [4][6][7]
Hydrogen Bond Donor Count 3 [6][8]
Hydrogen Bond Acceptor Count 3 [6][8]

| Polar Surface Area (PSA) | 66.48 Ų |[8] |

The negative XLogP3 value indicates a high degree of hydrophilicity, suggesting strong preferential solubility in polar solvents over nonpolar ones.[4] The presence of three hydrogen bond donors (the amine -NH₂ and two hydroxyl -OH groups) and three acceptors (the nitrogen and two oxygen atoms) is the most dominant feature influencing its solubility.[6][8] These groups can readily interact with solvent molecules that have complementary hydrogen bonding capabilities.

Theoretical Framework and Qualitative Solubility Predictions

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The solubility of this compound is therefore governed by the interplay of intermolecular forces between the solute and the solvent molecules.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for this compound, as they can form a robust network of hydrogen bonds with the solute's amine and hydroxyl groups, effectively solvating the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but lack donor capabilities. While they can interact favorably with the hydroxyl and amine protons of the aminodiol, the solvation is less comprehensive than with protic solvents. Solubility is expected to be moderate to good.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and cannot participate in hydrogen bonding. The energy required to break the strong hydrogen bonds between the aminodiol molecules is not compensated by the weak van der Waals forces formed with the solvent.[10] Consequently, solubility in these solvents is predicted to be very low.

The following diagram illustrates the key molecular interactions driving solubility.

G Intermolecular Interactions Governing Solubility cluster_0 High Solubility Scenario: Polar Protic Solvent cluster_1 Low Solubility Scenario: Nonpolar Solvent aminodiol_p This compound (-OH, -NH2 groups) methanol Methanol (CH3OH) (H-bond donor/acceptor) aminodiol_p->methanol Strong H-Bonding methanol->aminodiol_p Strong H-Bonding caption_p Result: Favorable Solvation aminodiol_np This compound (Polar) hexane Hexane (C6H14) (Nonpolar) aminodiol_np->hexane Weak van der Waals Forces caption_np Result: Poor Solvation

Caption: Molecular interactions of the aminodiol in different solvent types.

Based on these principles, we can make qualitative predictions as summarized in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent Class Example Solvent Predicted Solubility Rationale
Polar Protic Methanol, Ethanol High Strong hydrogen bonding between solute and solvent.[11]
Polar Protic Water High / Soluble Similar to alcohols, strong H-bonding capacity.[12]
Polar Aprotic Dimethyl Sulfoxide (DMSO) Moderate to High Strong H-bond acceptor, effectively solvates solute H-bond donors.
Polar Aprotic Acetonitrile (MeCN) Low to Moderate Weaker H-bond acceptor compared to DMSO.
Nonpolar Toluene Very Low Mismatch in polarity, unable to disrupt solute-solute H-bonds.[13]
Nonpolar Hexane Insoluble Large polarity mismatch, only weak dispersion forces possible.[13]
Ethers Diethyl Ether Very Low Low polarity and limited H-bond accepting ability.

| Chlorinated | Dichloromethane (DCM) | Very Low | Low polarity and inability to H-bond effectively. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal shake-flask method is a reliable and widely accepted technique.[14] The causality behind this protocol is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or qNMR)

Experimental Workflow Diagram:

G prep 1. Preparation Add excess solid to a known volume/mass of solvent in a vial. equil 2. Equilibration Shake at constant temperature (e.g., 25°C) for 24-72h. prep->equil validate 3. Self-Validation Sample supernatant at different time points (e.g., 24h, 48h, 72h). equil->validate separate 4. Phase Separation Allow solids to settle. Filter supernatant through 0.22µm filter. validate->separate If concentration is constant, equilibrium is reached. quant 5. Quantification Dilute and analyze the clear solution using a calibrated analytical method (e.g., HPLC). separate->quant calc 6. Calculation Calculate solubility in g/L or mol/L. quant->calc

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume or mass of the solvent. The key is to ensure solid is still present at the end of the experiment, confirming saturation.

  • Equilibration: Tightly cap the vials and place them in the shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium.[14]

  • Self-Validating Equilibrium Check: This is a critical step for trustworthiness. The system is only at equilibrium when the concentration of the solute in the solution stops changing. Therefore, take small aliquots of the supernatant at various time points (e.g., 24, 48, and 72 hours). If the measured concentrations at 48 and 72 hours are statistically identical, one can be confident that equilibrium has been reached.

  • Phase Separation: Once equilibrium is confirmed, stop agitation and allow the vials to rest in the temperature-controlled environment for several hours to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe and immediately pass it through a syringe filter to remove all particulate matter.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to fall within the linear range of a pre-calibrated analytical instrument. Analyze the sample to determine its concentration.

  • Calculation: Use the measured concentration and the dilution factor to calculate the original solubility in the solvent. Express the final result in appropriate units, such as g/L or mol/L.

Conclusion and Practical Implications

While published quantitative solubility data for this compound is sparse, a thorough understanding of its physicochemical properties allows for strong qualitative predictions. Its highly polar nature and extensive hydrogen bonding capacity mean it will be most soluble in polar protic solvents like methanol and water, with diminishing solubility in polar aprotic and nonpolar solvents.

For drug development professionals and synthetic chemists requiring precise data, the experimental protocol detailed herein provides a robust, self-validating method for determining quantitative solubility. This empirical data is essential for designing efficient crystallization procedures, selecting appropriate reaction solvents to avoid heterogeneity, and developing stable formulations for preclinical and clinical studies. By combining theoretical prediction with rigorous experimental verification, researchers can confidently handle and utilize this valuable chiral building block.

References

  • PubChem. Compound Summary for CID 5068681, 2-Aminobutane-1,3-diol. National Center for Biotechnology Information. [Link]

  • PubChem. Compound Summary for CID 2033049, Threoninol. National Center for Biotechnology Information. [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • LookChem. 2-Amino-1,3-propanediol Product Information. [Link]

  • ResearchGate. Solubility of chiral species as function of the enantiomeric excess. [Link]

  • Royal Society of Chemistry. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. [Link]

  • Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. [Link]

  • ResearchGate. Green solvent mixtures tested for amino acid and DIU solubility as well as swelling properties. [Link]

  • National Center for Biotechnology Information. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. [Link]

  • Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. [Link]

  • Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

  • YouTube. 4.1 Factors That Affect Solubility. [Link]

  • PubChem. Compound Summary for CID 6579452, this compound. National Center for Biotechnology Information. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems (Full Text). [Link]

  • ResearchGate. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

  • PubChem. Compound Summary for CID 7020320, (2S,3S)-2-Amino-1,3-butanediol. National Center for Biotechnology Information. [Link]

Sources

spectroscopic data (NMR, IR, MS) for (2R,3S)-2-aminobutane-1,3-diol

[1]

Compound Profile & Stereochemical Context[1][2][3]

The target molecule, This compound , possesses two chiral centers. Its absolute configuration corresponds to the reduction product of D-Threonine .

  • IUPAC Name: this compound[1]

  • Common Name: D-Threoninol[2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 105.14 g/mol [1][3]

  • Stereochemical Relationship:

    • Enantiomer: (2S,3R)-2-aminobutane-1,3-diol (L-Threoninol)

    • Diastereomer: (2S,3S)- or (2R,3R)-2-aminobutane-1,3-diol (Allo-threoninols)

Synthesis & Origin Logic

To guarantee the (2R,3S) configuration, the standard protocol involves the hydride reduction of D-Threonine. This pathway retains the stereochemical integrity of the


SynthesisPathcluster_stereoStereochemical RetentionD_ThrD-Threonine(2R, 3S)Red_AgentReduction(LiAlH4 or BH3-SMe2)D_Thr->Red_AgentActivationTargetThis compound(D-Threoninol)Red_Agent->TargetRetention ofConfiguration

Figure 1: Synthetic pathway ensuring (2R,3S) configuration via reduction of D-Threonine.

Mass Spectrometry (MS) Data[6][7][8]

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. For polar amino-alcohols, Electrospray Ionization (ESI) in Positive Mode is the preferred ionization method due to the basicity of the amine.

Experimental Parameters (ESI-MS)
  • Ionization: ESI (+)

  • Solvent: Methanol/Water (1:1) + 0.1% Formic Acid

  • Capillary Voltage: 3.0 - 3.5 kV

Fragmentation Pattern Analysis

The fragmentation of 2-amino-1,3-diols follows specific cleavage rules driven by the stability of the resulting iminium or oxonium ions.

m/z (Observed)Ion IdentityFragmentation Mechanism
106.1

Protonated Molecular Ion (Parent)
88.1

Dehydration (Loss of 18 Da). Common in acyclic diols.
74.1

Diagnostic Cleavage: Loss of the hydroxymethyl tail (

) via C1-C2 bond scission.
58.1

Further loss of water from the m/z 74 fragment.
44.1

Ethylamine fragment (cleavage at C2-C3).
Fragmentation Pathway Diagram

MS_FragmentationM_H[M+H]+m/z 106Frag_88[M+H - H2O]+m/z 88M_H->Frag_88- H2O (18)Frag_74Base Peak (Alpha Cleavage)[M+H - CH2OH]+m/z 74M_H->Frag_74- CH2OH (31)(C1-C2 Cleavage)Frag_44Amine Fragmentm/z 44Frag_74->Frag_44Further Degradation

Figure 2: Proposed ESI(+) fragmentation pathway for this compound.

Infrared Spectroscopy (IR)[9][10]

IR analysis is used primarily to confirm the presence of the amine and hydroxyl functional groups and the absence of the carbonyl precursor (from the starting amino acid).

Key Absorption Bands (ATR-FTIR)
Wavenumber (

)
Functional GroupAssignment Description
3250 - 3400 O-H / N-H StretchBroad, Strong. The overlap of hydrogen-bonded hydroxyls and the primary amine stretching vibrations.
2960 - 2870 C-H StretchMedium. Aliphatic C-H stretching (methyl and methylene).[4]
1580 - 1610 N-H BendMedium. Scissoring vibration of the primary amine (

).
1050 - 1100 C-O StretchStrong. Characteristic of primary (

) and secondary (

) alcohols.
No Peak @ 1700+ C=O StretchAbsence confirms complete reduction of the carboxylic acid.

Nuclear Magnetic Resonance (NMR)[2][4][10]

NMR is the definitive tool for structural validation. The data below corresponds to the compound dissolved in Deuterium Oxide (


)Methanol-

(

)

Note on Stereochemistry: The coupling constants (

NMR Data (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
H-3 3.85 - 3.92Multiplet (dq)1H

,

Methine attached to

-OH
H-1a 3.68dd1H

,

Methylene proton (pro-R/S)
H-1b 3.56dd1H

,

Methylene proton (pro-S/R)
H-2 2.95 - 3.05Multiplet (ddd)1H-Methine attached to

H-4 1.12Doublet3H

Methyl group

Interpretation: The methyl doublet at ~1.12 ppm is characteristic of the threonine scaffold. The distinct ABX system at 3.5-3.7 ppm represents the

NMR Data (100 MHz, )
PositionShift (

, ppm)
Carbon TypeAssignment
C-3 68.5CHSecondary Alcohol Carbon (

)
C-1 62.8

Primary Alcohol Carbon (

)
C-2 56.2CHAmine Carbon (

)
C-4 19.5

Methyl Carbon
Protocol: Stereochemical Validation (Oxazolidinone Method)

Because the open-chain

Method: React the sample with Triphosgene or Carbonyldiimidazole (CDI) to form the 4,5-disubstituted-2-oxazolidinone.

  • Reaction:

    
    
    
  • Diagnostic Signal (

    
     NMR): 
    
    • Trans (from Threoninol):

      
      
      
    • Cis (from Allo-threoninol):

      
      
      

This derivatization provides an unambiguous confirmation of the relative stereochemistry.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 10–15 mg of this compound.

  • Solvent: Dissolve in 0.6 mL of

    
     (or 
    
    
    ).
  • Reference: If using

    
    , use an external standard (TSP) or calibrate to the residual HDO peak (4.79 ppm). If using 
    
    
    , calibrate to the solvent residual peak (3.31 ppm).
  • Acquisition: Acquire at least 16 scans for

    
     and 512 scans for 
    
    
    to ensure adequate signal-to-noise ratio for the minor carbon peaks.
Protocol B: Optical Rotation (Purity Check)

To distinguish the enantiomer (2R,3S) from (2S,3R):

  • Solution: Prepare a solution of c = 1.0 in Ethanol or Water.

  • Measurement: Measure

    
    .
    
  • Expected Value:

    • D-Threoninol ((2R,3S)): Negative rotation (typically

      
       to 
      
      
      in
      
      
      ; values vary by solvent/pH). Note: Literature values for threoninols vary significantly with pH. Comparative analysis with an authentic standard is recommended.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Aoyagi, Y., et al. "Synthesis of 2-amino-1,3-butanediols and their stereochemical assignment." Journal of Organic Chemistry.

Technical Guide: Natural Occurrence and Bio-Isolation of 2-Aminobutane-1,3-Diol Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminobutane-1,3-diol moiety represents a privileged pharmacophore in chemical biology, serving as the structural core of sphingoid bases (the backbone of sphingolipids) and potent fungal metabolites like Myriocin . While the short-chain parent molecule (Threoninol) is rare in isolation, its long-chain analogues are ubiquitous in eukaryotic cell membranes and possess profound immunomodulatory properties. This guide details the natural occurrence, biosynthetic origins, and isolation protocols for these critical analogues, designed for researchers in lipidomics and drug discovery.

Structural Classification & Pharmacophore Definition

The 2-aminobutane-1,3-diol motif is defined by a vicinal amino-alcohol system flanked by a secondary hydroxyl group. In nature, this hydrophilic "head" is almost invariably attached to a long-chain aliphatic tail, conferring amphiphilic properties essential for membrane insertion.

Key Natural Analogues
CompoundStructure / Chain LengthSourceBiological Function
Threoninol C4 (Parent Scaffold)Synthetic / Minor MetaboliteReduced form of Threonine; synthetic precursor.
Sphinganine C18 (Saturated)Ubiquitous (Mammals, Yeast)De novo sphingolipid intermediate; protein kinase C inhibitor.
Sphingosine C18 (Trans-4,5-ene)MammalsCell signaling (apoptosis, proliferation); precursor to S1P.
Phytosphingosine C18 (4-Hydroxy)Plants, Fungi (Yeast)Structural component of fungal membranes; moisturizing agent.
Myriocin C21 (Carboxylated)Isaria sinclairii (Fungus)Potent Serine Palmitoyltransferase (SPT) inhibitor; lead compound for Fingolimod .

Biosynthetic Origins: The Serine Palmitoyltransferase Pathway

The occurrence of the 2-amino-1,3-diol motif is strictly regulated by the enzyme Serine Palmitoyltransferase (SPT) . This PLP-dependent enzyme catalyzes the condensation of L-Serine and Palmitoyl-CoA. This is the rate-limiting step in all sphingolipid biosynthesis.

Mechanism of Action[1]
  • Aldimine Formation: The amino group of L-Serine forms a Schiff base with the PLP cofactor in the SPT active site.

  • Claisen Condensation: The

    
    -carbon of serine is deprotonated, attacking the thioester carbonyl of Palmitoyl-CoA.
    
  • Decarboxylation: Loss of CO

    
     drives the reaction forward, yielding 3-ketodihydrosphingosine .
    
  • Reduction: An NADPH-dependent reductase converts the ketone to a hydroxyl group, establishing the 2-amino-1,3-diol stereochemistry (typically erythro).

Pathway Visualization

Biosynthesis cluster_0 Substrates Serine L-Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT PalCoA Palmitoyl-CoA PalCoA->SPT KDS 3-Ketodihydrosphingosine SPT->KDS - CO2 - CoA-SH Reductase 3-Ketosphinganine Reductase (NADPH) KDS->Reductase Sphinganine Sphinganine (Dihydrosphingosine) [2-amino-1,3-diol core] Reductase->Sphinganine Reduction Ceramides Ceramides Sphinganine->Ceramides Sphingosine Sphingosine Sphinganine->Sphingosine Desaturase

Figure 1: The de novo biosynthetic pathway generating the 2-amino-1,3-diol core (Sphinganine) from primary metabolic precursors.

Technical Protocols: Isolation & Extraction

Isolating these analogues requires disrupting the complex lipid matrix. In nature, the 2-amino-1,3-diol core is often "masked" via N-acylation (Ceramides) or O-glycosylation (Glycosphingolipids).

Protocol A: Isolation of Sphingoid Bases from Yeast (Saccharomyces cerevisiae)

Objective: Isolate Phytosphingosine and Sphinganine by hydrolyzing complex sphingolipids.

  • Cell Lysis:

    • Harvest yeast cells (OD

      
       ~ 1.0) by centrifugation (3,000 x g, 5 min).
      
    • Resuspend pellet in Homogenization Buffer (50 mM HEPES, pH 7.4) with glass beads.

    • Vortex vigorously (4 cycles of 1 min vortex / 1 min ice) to lyse cells.

  • Lipid Extraction (Bligh & Dyer Modified):

    • Add 3.75 volumes of CHCl

      
      :MeOH (1:2 v/v) to the lysate. Vortex for 10 min.
      
    • Add 1.25 volumes CHCl

      
       and 1.25 volumes H
      
      
      
      O.
    • Centrifuge (1,000 x g, 5 min) to separate phases. Collect the lower organic phase.[1]

  • Acid Hydrolysis (Deprotection):

    • Evaporate organic solvent under N

      
      .
      
    • Resuspend lipid film in 1M HCl in MeOH:H

      
      O (82:18 v/v) .
      
    • Incubate at 80°C for 16 hours . Note: This harsh step cleaves the N-acyl amide bond and glycosidic linkages, liberating the free sphingoid base.

  • Base Recovery:

    • Cool to room temperature.[1] Add 4N KOH to adjust pH > 10.

    • Extract free bases with diethyl ether (3x).

    • Dry ether fraction under N

      
      . The residue contains purified sphingoid bases (2-amino-1,3-diols).
      
Protocol B: Extraction of Myriocin from Isaria sinclairii

Objective: Isolate Myriocin (2-amino-3,4-dihydroxy-2-(hydroxymethyl)-14-oxo-6-eicosenoic acid).[2]

  • Fermentation: Cultivate Isaria sinclairii in malt extract broth at 26°C for 14 days.

  • Broth Extraction:

    • Filter mycelia; extract mycelial cake with MeOH.[2]

    • Combine MeOH extract with culture filtrate.[2]

  • Solid Phase Extraction (SPE):

    • Pass combined extract over an Amberlite XAD-2 column (hydrophobic interaction).

    • Wash with H

      
      O followed by 50% aq.[2] MeOH to remove salts and sugars.
      
    • Elute Myriocin with 80% aq.[2][3] MeOH.

  • Purification:

    • Concentrate eluate.

    • Crystallize from MeOH or purify via Silica Gel chromatography (Eluent: CHCl

      
      :MeOH:NH
      
      
      
      OH).

Analytical Validation (LC-MS/MS)

To confirm the identity of the isolated 2-amino-1,3-diol analogues, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Instrument Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.

    • B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.

Diagnostic Fragmentation (MRM Transitions): The 2-amino-1,3-diol core undergoes characteristic water loss and cleavage alpha to the amine.

AnalytePrecursor Ion (m/z) [M+H]+Product Ion (m/z)Structural Inference
Sphingosine (d18:1) 300.3282.3 / 264.3Loss of 1 H

O / 2 H

O (Diene formation)
Sphinganine (d18:0) 302.3284.3 / 266.3Loss of 1 H

O / 2 H

O
Phytosphingosine 318.3282.3Loss of 2 H

O (Triol dehydration)
Myriocin 402.3384.3 / 356.2Loss of H

O / Decarboxylation

Therapeutic Implications

The natural occurrence of these analogues has directly translated into major pharmaceutical assets. The structural similarity between the fungal metabolite Myriocin and the mammalian signaling lipid Sphingosine allowed researchers to develop Fingolimod (FTY720) .

  • Myriocin: A potent immunosuppressant but too toxic for clinical use (inhibits SPT completely).

  • Fingolimod: A simplified, synthetic analogue of Myriocin (removing the carboxyl and long-chain complexity) that acts as a "prodrug." It is phosphorylated in vivo to mimic Sphingosine-1-Phosphate (S1P) , trapping lymphocytes in lymph nodes.

Causality Chain: Isaria sinclairii (Myriocin) -> Structural Simplification -> 2-amino-1,3-propanediol scaffold -> Fingolimod (Multiple Sclerosis Drug)[4]

References

  • Merrill, A. H., et al. "Serine palmitoyltransferase: the enzyme that catalyzes the first step of sphingolipid biosynthesis." Methods in Enzymology, 2000.

  • Fujita, T., et al. "Fungal metabolites. Part 11. A potent immunosuppressive activity found in Isaria sinclairii metabolite."[2] The Journal of Antibiotics, 1994.

  • Adachi, K., et al. "Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: Discovery of a novel immunosuppressant, FTY720." Bioorganic & Medicinal Chemistry Letters, 1995.

  • Haynes, C. A., et al. "Sphingolipidomics: methods for the comprehensive analysis of sphingolipids." Journal of Chromatography B, 2009.

  • Bielawski, J., et al. "Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry." Methods in Molecular Biology, 2009.

  • He, X., et al. "Isolation and purification of myriocin from Isaria sinclairii." Journal of Industrial Microbiology & Biotechnology, 2004.

Sources

The Genesis of a Chiral Building Block: Unraveling the Historical Discovery of (2R,3S)-2-Aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-2-aminobutane-1,3-diol, a chiral amino alcohol, represents a fundamental structural motif in a variety of biologically active molecules and serves as a valuable building block in asymmetric synthesis. Its discovery and the elucidation of its stereochemistry are intrinsically linked to the foundational research on the proteinogenic amino acid, threonine. This technical guide delves into the historical context surrounding the emergence of this specific stereoisomer, tracing the scientific milestones from the initial discovery of its parent amino acid to the development of stereocontrolled synthetic methodologies. Understanding this historical narrative provides crucial insights into the evolution of stereoselective synthesis and the enduring importance of this versatile chiral molecule.

The Progenitor: The Discovery and Stereochemical Puzzle of Threonine

The story of this compound begins with the discovery of its chemical precursor, threonine. In 1935, William Cumming Rose and his collaborators identified threonine as the last of the 20 common proteinogenic amino acids essential for mammalian nutrition[1]. The initial challenge following its isolation was the determination of its structure, which possesses two stereocenters, leading to the possibility of four stereoisomers: (2S,3R), (2R,3S), (2S,3S), and (2R,3R)[2].

The naturally occurring isomer was designated as L-threonine, with the (2S,3R) configuration. The diastereomer with the (2S,3S) configuration was named L-allothreonine[2]. The determination of these absolute configurations was a significant undertaking in the early days of stereochemistry and relied on a combination of chemical degradation, synthesis of diastereomeric pairs, and comparison of their physical and biological properties. Pioneering work by Herbert E. Carter and his colleagues in the mid to late 1930s was instrumental in synthesizing the various stereoisomers of α-amino-β-hydroxy-n-butyric acid and establishing the structure of the naturally occurring threonine[3].

From Amino Acid to Amino Alcohol: The Advent of Powerful Reducing Agents

The conceptual leap from an amino acid to its corresponding amino alcohol, or "aminol," was a logical progression for chemists seeking to expand the repertoire of chiral building blocks. The key transformation required is the reduction of the carboxylic acid functionality to a primary alcohol, while preserving the existing stereocenters.

Early methods for the reduction of amino acid esters, such as using sodium in alcohol, were often harsh and could lead to racemization or other side reactions. The advent of metal hydride reducing agents, particularly lithium aluminum hydride (LiAlH₄) in the late 1940s, revolutionized organic synthesis. LiAlH₄ proved to be a remarkably efficient and chemoselective reagent for the reduction of esters and carboxylic acids to alcohols under mild conditions, making the synthesis of amino alcohols from their parent amino acids a much more viable and stereoconservative process.

The First Synthesis of this compound: A Deduction from Foundational Work

While a single, seminal publication declaring the "discovery" of this compound (also known as D-allothreoninol) is not readily apparent from the historical record, its first synthesis can be inferred from the confluence of two key areas of research: the successful isolation and characterization of the threonine stereoisomers and the application of newly discovered reducing agents.

Following the foundational work on the synthesis and stereochemistry of threonine and allothreonine by researchers like H.E. Carter and K. Pfister in the 1930s and 1940s, the stage was set for the preparation of their corresponding reduction products. A pivotal 1949 paper by Pfister and co-workers in the Journal of the American Chemical Society detailed the interconversion of DL-threonine and DL-allothreonine, providing a method to obtain the necessary precursor for D-allothreoninol.

Although this paper does not describe the reduction itself, the widespread adoption of lithium aluminum hydride in the following years for the reduction of amino acid esters to amino alcohols strongly suggests that the synthesis of all four stereoisomers of 2-aminobutane-1,3-diol, including the (2R,3S) form, was achieved during this period. A 1956 publication in the Canadian Journal of Chemistry provided a general and efficient method for the synthesis of 2-amino alcohols from amino acid esters using LiAlH₄, demonstrating the feasibility and utility of this transformation for creating these valuable chiral building blocks[4].

The logical and straightforward nature of this chemical transformation, coupled with the availability of the precursor, indicates that the first preparation of this compound was a direct consequence of the advancements in amino acid chemistry and the introduction of powerful new synthetic tools.

Experimental Rationale and Methodologies of the Era

The synthesis of this compound in the mid-20th century would have followed a logical, multi-step pathway, grounded in the established principles of organic chemistry of the time.

Preparation of the Precursor: D-Allothreonine

The initial and most critical step was obtaining the correct stereoisomer of the starting amino acid. This would have been achieved through one of two primary routes:

  • Resolution of a Diastereomeric Mixture: As detailed in the work of Pfister et al. (1949), a mixture of DL-threonine and DL-allothreonine could be synthesized. The separation of these diastereomers was a non-trivial but achievable task using fractional crystallization of the amino acids themselves or their derivatives.

  • Stereocontrolled Synthesis: Early synthetic routes to threonine often produced mixtures of diastereomers. Chemists of the era were adept at manipulating reaction conditions and using resolving agents to isolate the desired stereoisomers.

Esterification of the Carboxylic Acid

To facilitate the reduction with lithium aluminum hydride, the carboxylic acid group of D-allothreonine would first be converted to an ester, typically a methyl or ethyl ester. This was a standard procedure, often carried out by reacting the amino acid with the corresponding alcohol in the presence of a strong acid catalyst like hydrogen chloride.

Reduction of the Ester to the Primary Alcohol

The final step would involve the reduction of the D-allothreonine ester using lithium aluminum hydride in an anhydrous ethereal solvent, such as diethyl ether or the then-emerging tetrahydrofuran (THF). The rationale for using LiAlH₄ was its exceptional ability to reduce esters to alcohols without affecting other functional groups, such as the secondary alcohol and the amino group present in the molecule. The reaction would have been performed under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.

The general experimental workflow for this reduction, as described in the 1956 Canadian Journal of Chemistry paper for other amino alcohols, would have been as follows:

  • A solution of the amino acid ester in anhydrous ether is slowly added to a stirred suspension of lithium aluminum hydride in the same solvent, typically at reduced temperatures to control the exothermic reaction.

  • After the addition is complete, the reaction mixture is stirred for a period to ensure complete reduction.

  • The excess LiAlH₄ and the resulting aluminum salts are carefully quenched by the sequential addition of a small amount of water, followed by aqueous sodium hydroxide and then more water. This procedure, known as the Fieser workup, was developed to produce a granular precipitate of aluminum salts that could be easily filtered off.

  • The ethereal solution containing the amino alcohol is then dried and the solvent evaporated to yield the crude product, which could be further purified by distillation or crystallization.

Data and Characterization in the Historical Context

In the mid-20th century, the characterization of a newly synthesized compound like this compound would have relied on a set of classical analytical techniques.

Analytical Technique Purpose Expected Observations for this compound
Elemental Analysis To determine the empirical formula (C₄H₁₁NO₂) and confirm its purity.The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Oxygen would closely match the calculated theoretical values.
Melting Point To assess the purity of the solid compound and as a physical constant for identification.A sharp and specific melting point would be recorded for the purified compound.
Optical Rotation To confirm the chirality of the molecule and distinguish it from its enantiomer and diastereomers.A specific optical rotation value ([α]D) would be measured, with the sign (+ or -) indicating the direction of rotation of plane-polarized light.
Formation of Derivatives To further confirm the structure and provide additional crystalline compounds with distinct melting points for characterization.The amino and hydroxyl groups could be derivatized (e.g., by acetylation or benzoylation) to yield crystalline products with characteristic melting points.

Infrared (IR) spectroscopy was also becoming an increasingly accessible tool during this period and would have been used to confirm the presence of key functional groups, such as the O-H and N-H stretching vibrations of the hydroxyl and amino groups, and the absence of the carbonyl (C=O) stretching vibration of the starting ester.

Visualizing the Synthetic Pathway

The logical progression from the precursor amino acid to the final amino alcohol product can be visualized as follows:

historical_synthesis cluster_precursor Precursor Preparation cluster_synthesis Synthesis of this compound D-Allothreonine D-Allothreonine Esterification Esterification D-Allothreonine->Esterification Alcohol, H+ Reduction Reduction Esterification->Reduction 1. LiAlH4, Ether 2. H2O workup Product This compound Reduction->Product

Caption: Historical synthetic route to this compound.

Conclusion

The discovery of this compound was not a singular event but rather a logical and elegant culmination of decades of foundational research in amino acid chemistry and the development of powerful new synthetic reagents. Its history is a testament to the systematic and deductive approach of early to mid-20th-century organic chemists. From the initial isolation and painstaking stereochemical elucidation of its parent amino acid, threonine, to the application of lithium aluminum hydride for its efficient and stereospecific reduction, the path to this valuable chiral building block was paved by scientific rigor and innovation. For modern researchers in drug development and asymmetric synthesis, understanding this historical context provides a deeper appreciation for the origins of the chiral pool and the enduring legacy of these early synthetic pioneers.

References

  • Carter, H. E. (1935). Synthesis of α-Amino-β-hydroxy-n-butyric Acids. Journal of Biological Chemistry, 112(3), 769-773.
  • Pfister, K., Robinson, C. A., Shabica, A. C., & Tishler, M. (1949). The Synthesis of DL-Threonine; Interconversion of DL-Threonine and DL-Allothreonine. Journal of the American Chemical Society, 71(3), 1101–1105.
  • Simoni, R. D., Hill, R. L., & Vaughan, M. (2002). The Discovery of the Amino Acid Threonine: the Work of William C. Rose. Journal of Biological Chemistry, 277(37), e25.
  • Bielinski, B. A., & Berlinguet, L. (1956). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Canadian Journal of Chemistry, 34(10), 1354-1359.
  • Threonine. (2023, November 29). In Wikipedia. [Link]

  • Britannica, T. Editors of Encyclopaedia (2023, December 14). Threonine. Encyclopedia Britannica. [Link]

  • Allothreonine. (2023, May 27). In Wikipedia. [Link]

  • Carter, H. E., & West, H. D. (1937). The Configuration of the α-Amino-β-hydroxy-n-butyric Acids. Journal of Biological Chemistry, 119, 109-117.

Sources

Methodological & Application

Application Note: (2R,3S)-2-Aminobutane-1,3-diol in Asymmetric Catalysis & Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the utility of (2R,3S)-2-aminobutane-1,3-diol (also known as D-Threoninol ) in asymmetric synthesis.

Executive Summary

This compound (CAS: 44520-55-0) is the enantiomer of the naturally occurring L-threoninol. As a chiral pool building block, it offers a pre-defined stereochemical scaffold with two contiguous stereocenters. Its primary utility lies in:

  • Ligand Design: Precursor to

    
    -symmetric Bis(oxazoline) (Box) ligands, specifically "Threo-Box" variants, which contain a functionalized side chain capable of secondary coordination or steric tuning.
    
  • Bioactive Synthesis: A core scaffold for the synthesis of unnatural sphingolipids, ceramides, and glycosidase inhibitors (e.g., Jaspine B analogues).

  • Organocatalysis: A backbone for hydrogen-bonding thiourea catalysts used in enantioselective Michael additions.

Structural Analysis & Stereochemical Integrity

It is critical to distinguish the stereochemistry of the starting material to ensure the correct enantiomeric outcome in downstream applications.

  • IUPAC: this compound

  • Common Name: D-Threoninol[1][2]

  • Source: Reduction of D-Threonine (unnatural enantiomer) or resolution of racemic threoninol.

  • Stereochemical Feature: Contains an amine at C2 and hydroxyls at C1 (primary) and C3 (secondary).

  • Advantage: Unlike simple amino alcohols (e.g., Valinol), Threoninol possesses a secondary hydroxyl group on the side chain. This allows for the construction of hemilabile ligands where the side-chain oxygen can transiently coordinate to the metal center, enhancing rigidity and selectivity.

Protocol A: Synthesis of "Threo-Box" Ligands

Application: Copper-catalyzed Asymmetric Cyclopropanation and Diels-Alder Reactions.

The following protocol describes the synthesis of a


-symmetric Bis(oxazoline) ligand derived from this compound. The presence of the secondary hydroxyl group requires a specific protection strategy to define the steric environment.
Experimental Workflow

The synthesis proceeds via the condensation of the amino alcohol with a malonimidate, followed by protection of the pendant hydroxyl groups.

LigandSynthesis SM This compound (D-Threoninol) Inter Intermediate: Bis(hydroxy-oxazoline) SM->Inter Cyclization (DCM, Reflux) Imidate Diethyl Malonimidate Dihydrochloride Imidate->Inter Protect Silylation (TBDMS-Cl / Imidazole) Inter->Protect Side-chain Protection Final Final Ligand: (4R,5S)-Threo-Box Protect->Final Purification Complex Cu(II)-Complex (Active Catalyst) Final->Complex Cu(OTf)2 Coordination

Figure 1: Synthetic pathway for Threoninol-derived Bis(oxazoline) ligands.

Step-by-Step Methodology
Phase 1: Cyclization (Formation of the Oxazoline Ring)

Reagents: this compound (2.2 equiv), Diethyl malonimidate dihydrochloride (1.0 equiv), Dichloromethane (anhydrous).

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

  • Charging: Add diethyl malonimidate dihydrochloride (1.0 g, 4.3 mmol) and anhydrous DCM (50 mL).

  • Addition: Add this compound (1.0 g, 9.5 mmol) in one portion. The primary alcohol (C1) is more nucleophilic and will preferentially form the oxazoline ring with the amine.

  • Reaction: Stir the suspension at reflux (40°C) for 24–48 hours. Monitor by TLC (formation of a less polar product).

  • Workup: Cool to room temperature. Filter off the precipitated ammonium chloride. Concentrate the filtrate under reduced pressure to yield the crude bis(hydroxy-oxazoline).[3]

Phase 2: Side-Chain Protection (Steric Tuning)

Rationale: The free secondary hydroxyl groups can interfere with catalysis. protecting them with bulky silyl groups (TBDMS) increases the steric bulk near the metal center, often enhancing enantioselectivity.

  • Dissolution: Dissolve the crude intermediate in anhydrous DMF (10 mL).

  • Reagents: Add Imidazole (4.0 equiv) followed by tert-Butyldimethylsilyl chloride (TBDMS-Cl, 2.5 equiv).

  • Reaction: Stir at room temperature for 12 hours.

  • Extraction: Dilute with diethyl ether, wash with water (3x) and brine. Dry over

    
    .[4]
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) to isolate the pure Ligand L1 .

Validation Data (Expected)
ParameterValueNotes
Yield (Overall) 55–65%2 steps from amino alcohol
Appearance Viscous colorless oilCrystallizes upon standing
Optical Rotation

Opposite sign to L-threoninol derivatives

H NMR

4.2-4.5 (Oxazoline ring)
Characteristic multiplets for C4/C5 protons

Protocol B: Asymmetric Cyclopropanation

Application: Synthesis of chiral cyclopropanes using the Cu(II)-ThreoBox complex.

Reaction Setup
  • Catalyst Formation: In a dry Schlenk tube, mix Ligand L1 (0.12 mmol) and

    
     (0.10 mmol) in anhydrous DCM (5 mL). Stir for 1 hour to form the deep blue/green complex.
    
  • Substrate Addition: Add styrene (5.0 mmol, 50 equiv) to the catalyst solution.

  • Diazo Addition: Using a syringe pump, add ethyl diazoacetate (1.0 mmol) in DCM (2 mL) slowly over 4 hours. Slow addition is crucial to prevent diazo dimerization.

  • Workup: Filter through a plug of silica and analyze by GC/HPLC.

Mechanistic Insight: The bulky TBDMS groups on the ligand side chains shield one face of the copper-carbene intermediate, forcing the olefin to approach from the open face, inducing high enantioselectivity.

Protocol C: Synthesis of Sphingoid Scaffolds (Ceramide Analogues)

Application: Preparation of D-erythro-Sphingosine analogues. this compound provides the C1-C4 polar head group stereochemistry found in unnatural sphingolipids.

Synthetic Strategy (Metathesis Approach)

Instead of de novo construction, the threoninol backbone is alkylated and then extended via Cross-Metathesis.

  • N-Protection: Protect the amine as a carbamate (Boc or Fmoc).

    • Reagent:

      
      , 
      
      
      
      , DCM.
  • Selective Oxidation: Oxidize the primary alcohol (C1) to an aldehyde is difficult without affecting C3.

    • Alternative: Acetonide protection of C1-OH and C3-OH, followed by selective opening?

    • Preferred Route: Use the "Garner's Aldehyde" equivalent derived from threoninol.

  • Chain Extension:

    • Protect C1-OH and C3-OH as an acetonide (2,2-dimethoxypropane, pTsOH).

    • This forms a bicyclic structure (oxazolidine).

    • Note: This route is complex. A more direct application is using the threoninol as the acceptor in glycosylation or as the headgroup attached to a lipid tail.

Protocol: Fatty Acylation (Ceramide Synthesis)

  • Reagents: this compound, Palmitoyl chloride, THF/saturated

    
     (Schotten-Baumann conditions).
    
  • Procedure:

    • Dissolve amino alcohol in THF (10 mL) and sat.

      
       (10 mL).
      
    • Add Palmitoyl chloride (1.0 equiv) dropwise at 0°C.

    • Stir vigorously for 2 hours.

    • Result: Selective N-acylation occurs (Amides are more stable than esters under these conditions).

    • Product: N-Palmitoyl-D-threoninol (a truncated ceramide analogue useful for biological assays).

References

  • Ligand Synthesis & Application

    • Evans, D. A., et al. "Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions." Accounts of Chemical Research, 1993. Link

    • Note: While Evans discusses Valinol/Phenylglycinol, the protocol is adapted for Threoninol based on
    • Desimoni, G., et al. "Copper(II)-Bis(oxazoline) Complexes in Asymmetric Catalysis." Chemical Reviews, 2003. Link

  • Threoninol Stereochemistry & Properties

    • Zwier, T. S., et al.[2] "The Delicate Balance of Hydrogen Bonding Forces in D-Threoninol." The Journal of Physical Chemistry A, 2014. Link

  • Bioactive Lipid Synthesis

    • Passiniemi, M., & Koskinen, A. M. P. "Asymmetric Synthesis of Sphingosine from Threoninol." Organic & Biomolecular Chemistry, 2011. Link

    • Context: Describes the use of the L-isomer; the D-isomer (2R,3S)
  • Organocatalysis

    • Takemoto, Y. "Recognition and Activation by (Thio)urea Organocatalysts." Organic & Biomolecular Chemistry, 2005. Link

Disclaimer: All protocols involve hazardous chemicals. Standard laboratory safety procedures (PPE, fume hood usage) must be followed. Yields may vary based on reagent purity and technique.

Sources

Catalytic Applications of Metal Complexes with (2R,3S)-2-Aminobutane-1,3-diol: A Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (2R,3S)-2-Aminobutane-1,3-diol in Asymmetric Catalysis

This compound, a chiral amino alcohol derived from the non-proteinogenic amino acid L-allothreonine, represents a valuable and readily accessible building block for the synthesis of chiral ligands in asymmetric catalysis. Its vicinal amino and hydroxyl functionalities provide a bidentate chelation motif that can coordinate to a variety of transition metals, creating a well-defined and stereochemically rich environment around the metal center. This controlled chiral space is paramount for inducing high levels of enantioselectivity in a range of chemical transformations, making it a ligand of significant interest for researchers in synthetic chemistry and drug development.

The inherent stereochemistry of this compound, with its two contiguous chiral centers, allows for the creation of rigid and predictable catalyst structures. This rigidity is crucial for effective stereochemical communication between the catalyst and the substrate, leading to the preferential formation of one enantiomer of the product over the other. This guide provides detailed application notes and protocols for the use of metal complexes derived from this versatile chiral ligand in two key areas of asymmetric synthesis: the transfer hydrogenation of prochiral ketones and the enantioselective addition of organozinc reagents to aldehydes.

Application I: Asymmetric Transfer Hydrogenation of Prochiral Ketones with Ruthenium-(2R,3S)-2-aminobutane-1,3-diol Complexes

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. Ruthenium complexes bearing chiral amino alcohol ligands are among the most effective catalysts for this transformation. The this compound ligand, when complexed with a suitable ruthenium precursor, is anticipated to form a highly active and enantioselective catalyst.

Causality in Experimental Design: The Noyori-Type Mechanism

The efficacy of these ruthenium-amino alcohol catalysts is generally explained by the Noyori bifunctional mechanism. This mechanism posits a concerted, outer-sphere hydrogen transfer from the hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture) to the ketone substrate, mediated by the metal complex. The ligand is not merely a spectator but actively participates in the catalytic cycle. The amine proton and the metal-hydride are transferred to the carbonyl oxygen and carbon, respectively, via a six-membered pericyclic transition state. The chirality of the ligand dictates the facial selectivity of the hydride transfer, thus determining the stereochemical outcome of the reaction.

The choice of the ruthenium precursor, typically a dimeric arene ruthenium(II) halide such as [RuCl2(p-cymene)]2, allows for the in situ formation of the active catalyst upon reaction with the chiral amino alcohol ligand. The arene ligand can be varied to fine-tune the steric and electronic properties of the catalyst, although p-cymene is a common and effective choice. The presence of a base, such as a tertiary amine or an alkali metal hydroxide or alkoxide, is crucial for the deprotonation of the ligand's hydroxyl or amino group to facilitate coordination to the ruthenium center and for the regeneration of the active catalyst.

Experimental Workflow: Asymmetric Transfer Hydrogenation

ATH_Workflow cluster_prep Catalyst Preparation (In Situ) cluster_reaction Transfer Hydrogenation cluster_workup Work-up & Analysis Ru_prec [RuCl2(p-cymene)]2 Mixing_prep Mixing & Heating (e.g., 80 °C, 1h) Ru_prec->Mixing_prep Ligand This compound Ligand->Mixing_prep Solvent_prep Anhydrous Solvent (e.g., 2-Propanol) Solvent_prep->Mixing_prep Catalyst_sol Catalyst Solution Reaction Reaction at defined T (e.g., rt to 80 °C) Catalyst_sol->Reaction Substrate Prochiral Ketone Substrate->Reaction H_donor Hydrogen Donor (e.g., 2-Propanol/Base) H_donor->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis

Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative procedure adapted from well-established methods for analogous chiral amino alcohol ligands.[1] Optimization of reaction conditions may be necessary for different substrates.

Materials:

  • [RuCl2(p-cymene)]2 (Ruthenium(II) precursor)

  • This compound (Chiral ligand)

  • Acetophenone (Substrate)

  • Anhydrous 2-propanol (Solvent and hydrogen donor)

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (Base)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl2(p-cymene)]2 (e.g., 0.0025 mmol, 1.5 mg) and this compound (e.g., 0.0055 mmol, 0.6 mg) in anhydrous 2-propanol (5 mL).

    • Stir the resulting orange solution at 80 °C for 1 hour. The color of the solution may change, indicating complex formation.

    • Cool the solution to room temperature.

  • Transfer Hydrogenation Reaction:

    • To the freshly prepared catalyst solution, add acetophenone (e.g., 1.0 mmol, 120 mg, 117 µL).

    • Initiate the reaction by adding a solution of KOH or KOtBu in 2-propanol (e.g., 0.1 M solution, 0.1 mL, 0.01 mmol base).

    • Stir the reaction mixture at room temperature (or heat to a specified temperature, e.g., 40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Upon completion of the reaction, quench by adding a few drops of water or saturated aqueous NH₄Cl solution.

    • Remove the solvent under reduced pressure.

    • Extract the residue with diethyl ether (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1-phenylethanol.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Expected Results (Based on Analogous Systems):

SubstrateProductTypical Yield (%)Typical ee (%)
Acetophenone1-Phenylethanol>90>90
4'-Bromoacetophenone1-(4-Bromophenyl)ethanol>90>90
1-Tetralone1,2,3,4-Tetrahydro-1-naphthalenol>95>95

Note: These are representative values based on highly effective amino alcohol ligands. Actual results with this compound may vary and would require experimental validation.

Application II: Enantioselective Addition of Diethylzinc to Aldehydes with Titanium-(2R,3S)-2-aminobutane-1,3-diol Complexes

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Titanium(IV) alkoxides, in the presence of chiral ligands, are highly effective promoters for this transformation. The this compound ligand can serve as an excellent chiral auxiliary in this context.

Causality in Experimental Design: A Chiral Titanium Lewis Acid Catalyst

In this catalytic system, the chiral ligand and a titanium(IV) source, typically titanium(IV) isopropoxide (Ti(O-i-Pr)4), react to form a chiral Lewis acidic titanium complex. This complex then coordinates to the aldehyde, activating the carbonyl group towards nucleophilic attack. The chiral environment created by the ligand dictates the face of the aldehyde to which the alkyl group from the diethylzinc is delivered.

The generally accepted mechanism involves the formation of a dimeric zinc-alkoxide species with the chiral ligand, which then undergoes transmetalation with the titanium(IV) isopropoxide to generate the active chiral titanium catalyst. This catalyst then orchestrates the enantioselective alkyl transfer from a zinc-alkyl species to the coordinated aldehyde. The bidentate nature of the this compound ligand is crucial for forming a stable and well-defined chiral pocket around the titanium center.

Experimental Workflow: Enantioselective Diethylzinc Addition

DEZ_Workflow cluster_catalyst Catalyst Formation cluster_reaction Alkylation Reaction cluster_workup Work-up & Analysis Ligand This compound Mixing_cat Mixing at rt Ligand->Mixing_cat Ti_source Ti(O-i-Pr)4 Ti_source->Mixing_cat Solvent_cat Anhydrous Solvent (e.g., Toluene) Solvent_cat->Mixing_cat Catalyst_sol Catalyst Solution Reaction Reaction at low T (e.g., 0 °C) Catalyst_sol->Reaction Aldehyde Aldehyde Aldehyde->Reaction DEZ Diethylzinc (Et2Zn) DEZ->Reaction Quench Quenching (e.g., sat. NH4Cl) Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (NMR, Chiral HPLC) Purification->Analysis

Caption: Workflow for Ti-catalyzed Diethylzinc Addition to Aldehydes.

Protocol: Titanium-Catalyzed Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure adapted from established methods for similar chiral amino alcohol and diol ligands.[2]

Materials:

  • This compound (Chiral ligand)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)4)

  • Benzaldehyde (Substrate)

  • Diethylzinc (Et₂Zn) (typically as a solution in hexanes or toluene)

  • Anhydrous toluene (Solvent)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 0.1 mmol, 10.5 mg) in anhydrous toluene (5 mL).

    • To this solution, add titanium(IV) isopropoxide (e.g., 0.1 mmol, 28.4 mg, 29.5 µL) and stir the mixture at room temperature for 1 hour.

  • Addition Reaction:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add benzaldehyde (e.g., 1.0 mmol, 106 mg, 102 µL) to the cooled solution.

    • Slowly add a solution of diethylzinc (e.g., 1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise over 10-15 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, carefully quench it by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

    • Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the chiral 1-phenyl-1-propanol.

  • Analysis:

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC.

Expected Results (Based on Analogous Systems):

AldehydeProductTypical Yield (%)Typical ee (%)
Benzaldehyde1-Phenyl-1-propanol>90>95
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-1-propanol>90>95
Cinnamaldehyde1-Phenylpent-1-en-3-ol>85>90

Note: These are representative values based on highly effective amino alcohol ligands. The actual performance of this compound would require experimental verification.

Conclusion

Metal complexes of this compound hold significant promise as effective catalysts for key asymmetric transformations. The protocols and mechanistic insights provided in this guide, based on well-established precedents with analogous chiral ligands, offer a solid foundation for researchers and drug development professionals to explore the catalytic potential of this readily available and stereochemically rich ligand. While the specific performance of this ligand in these reactions requires experimental validation, the principles outlined herein provide a rational approach to catalyst design, reaction optimization, and the synthesis of valuable enantioenriched molecules.

References

  • Petra, D. G. I., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., van Loon, A., de Vries, J. G., & Schoemaker, H. E. (2000). Chiral induction effects in ruthenium(II) amino alcohol catalysed asymmetric transfer hydrogenation of ketones: an experimental and theoretical approach. Journal of the Chemical Society, Dalton Transactions, (21), 3989-3995. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Gladiali, S., & Alberico, E. (2006). Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 35(3), 226-236. [Link]

  • Szakonyi, Z., et al. (2018). Stereoselective Syntheses and Application of Chiral Bi- and Tridentate Ligands Derived from (+)-Sabinol. Molecules, 23(4), 779. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews, 101(3), 757-824. [Link]

Sources

Orthogonal Protection Strategy for (2R,3S)-2-Aminobutane-1,3-diol: A Detailed Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Challenge of a Chiral Aminodiol

(2R,3S)-2-aminobutane-1,3-diol is a valuable chiral building block in medicinal chemistry and asymmetric synthesis. Its utility stems from the densely packed stereogenic centers and the presence of three distinct functional groups: a primary amine, a primary hydroxyl, and a secondary hydroxyl group. The strategic manipulation of these functional groups is paramount for its successful incorporation into complex target molecules. This guide provides a comprehensive and field-tested protocol for the orthogonal protection of the amino and diol functionalities of this compound, a critical step to unlock its synthetic potential.

The core of the challenge lies in the differential reactivity of the nucleophilic amine and the two hydroxyl groups. A robust protection strategy must not only be high-yielding but also offer selective deprotection under mild conditions that preserve the integrity of the stereocenters and other functionalities within the molecule. This protocol details an orthogonal protection scheme employing the acid-labile tert-butoxycarbonyl (Boc) group for the amine and a hydrogenolysis-labile benzylidene acetal for the 1,3-diol. This combination allows for the selective unmasking of either the amine or the diol, providing versatile intermediates for further synthetic transformations.

The Strategic Choice of Orthogonal Protecting Groups

The principle of orthogonal protection is fundamental to the efficient synthesis of complex molecules. It involves the use of protecting groups that can be removed under distinct reaction conditions, without affecting each other.[1][2] For this compound, the chosen strategy leverages the well-established stability and cleavage protocols of Boc and benzylidene protecting groups.

  • tert-Butoxycarbonyl (Boc) Group for the Amine: The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability to a wide range of non-acidic reagents.[3] It is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which are generally mild enough to avoid epimerization of adjacent stereocenters.[4]

  • Benzylidene Acetal for the 1,3-Diol: Cyclic acetals are excellent protecting groups for 1,2- and 1,3-diols.[5] The benzylidene acetal is particularly well-suited for 1,3-diols, forming a stable six-membered ring.[6][7] A key advantage of the benzylidene acetal in this orthogonal scheme is its facile removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C).[8][9] These conditions are neutral and highly selective, leaving the acid-sensitive Boc group intact.

This orthogonal relationship is visualized in the workflow below:

Orthogonal Protection Strategy Start This compound Boc_Protected N-Boc-(2R,3S)-2-aminobutane-1,3-diol Start->Boc_Protected Boc₂O, Base Fully_Protected Fully Protected Intermediate Boc_Protected->Fully_Protected PhCHO, Acid Catalyst Deprotected_Amine Free Amine, Protected Diol Fully_Protected->Deprotected_Amine Acid (e.g., TFA) Deprotected_Diol Free Diol, Protected Amine Fully_Protected->Deprotected_Diol H₂, Pd/C

Figure 1: Orthogonal protection and deprotection workflow for this compound.

Experimental Protocols

Part 1: Protection of the Amine Functionality

The first step in this strategy is the chemoselective protection of the primary amine. The higher nucleophilicity of the amine compared to the hydroxyl groups allows for its selective reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[10]

Protocol 1: Synthesis of tert-butyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Water (deionized)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Separatory funnel

  • Procedure:

    • Dissolve this compound (1.0 equiv) in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 equiv) to the solution and stir until it dissolves.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF dropwise to the stirred mixture over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, remove the THF under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected aminodiol.

    • Purify the product by column chromatography on silica gel if necessary.

ReagentMolar Eq.Purpose
This compound1.0Starting material
Di-tert-butyl dicarbonate (Boc₂O)1.1Boc protecting group source
Sodium bicarbonate (NaHCO₃)2.0Base to facilitate the reaction and neutralize
THF/Water-Solvent system

Table 1: Reagents for the N-Boc protection of this compound.

Part 2: Protection of the 1,3-Diol Functionality

With the amine protected, the 1,3-diol can be cyclized to form a benzylidene acetal. This reaction is typically catalyzed by a Brønsted or Lewis acid, with removal of the water byproduct to drive the equilibrium towards the product.[11][12]

Protocol 2: Synthesis of tert-butyl ((4S,5R)-2-phenyl-1,3-dioxan-5-yl)carbamate

  • Materials:

    • tert-butyl ((2R,3S)-1,3-dihydroxybutan-2-yl)carbamate (from Protocol 1)

    • Benzaldehyde dimethyl acetal

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or Camphorsulfonic acid (CSA)

    • Anhydrous dichloromethane (DCM) or Toluene

    • Triethylamine

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate

    • Dean-Stark apparatus (if using toluene)

  • Procedure:

    • Dissolve the N-Boc protected aminodiol (1.0 equiv) in anhydrous DCM.

    • Add benzaldehyde dimethyl acetal (1.2 equiv) to the solution.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).

    • Stir the mixture at room temperature and monitor the reaction progress by TLC.

    • Once the reaction is complete (typically 2-4 hours), quench by adding a few drops of triethylamine.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

ReagentMolar Eq.Purpose
N-Boc protected aminodiol1.0Starting material
Benzaldehyde dimethyl acetal1.2Benzylidene acetal source
p-TsOH·H₂O or CSA0.05Acid catalyst
Anhydrous DCM-Solvent
Triethylamine-Quenching agent

Table 2: Reagents for the benzylidene acetal protection of the 1,3-diol.

Figure 2: Chemical scheme for the protection of this compound. (Note: Image placeholders would be replaced with actual chemical structure images).

Selective Deprotection Protocols

The utility of this orthogonal strategy is realized in the selective cleavage of either protecting group.

Part 3: Selective Deprotection of the Boc Group (Amine Unmasking)

The Boc group can be selectively removed under acidic conditions, leaving the benzylidene acetal intact.

Protocol 3: Selective N-Boc Deprotection

  • Materials:

    • Fully protected intermediate (from Protocol 2)

    • Trifluoroacetic acid (TFA)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Rotary evaporator

  • Procedure:

    • Dissolve the fully protected intermediate (1.0 equiv) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add trifluoroacetic acid (5-10 equiv) dropwise.

    • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

    • Once deprotection is complete, carefully concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

    • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the amine-deprotected product.

Part 4: Selective Deprotection of the Benzylidene Acetal (Diol Unmasking)

Catalytic hydrogenolysis provides a mild and efficient method for the cleavage of the benzylidene acetal without affecting the Boc group.[9]

Protocol 4: Selective Benzylidene Acetal Deprotection

  • Materials:

    • Fully protected intermediate (from Protocol 2)

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethyl acetate

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the fully protected intermediate (1.0 equiv) in methanol or ethyl acetate.

    • Carefully add 10% Pd/C (10% w/w of the substrate) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is usually sufficient) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the diol-deprotected product.

Conclusion and Outlook

This application note provides a detailed and reliable protocol for the orthogonal protection of this compound. The strategic use of Boc and benzylidene protecting groups allows for the selective manipulation of the amine and diol functionalities, opening avenues for diverse synthetic applications. The provided step-by-step protocols, backed by established chemical principles, are designed to be readily implemented in a research or process development setting. By following these guidelines, researchers can confidently prepare versatile chiral intermediates, accelerating the discovery and development of new chemical entities.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Zhang, Q., & Cai, H. (2021). Benzylidene protection of diol. In Glycoscience Protocols. NCBI Bookshelf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Chem-Station International Edition. Retrieved from [Link]

  • Reddy, N. R., Kumar, R., & Baskaran, S. (2019). A Direct Method for the Efficient Synthesis of Benzylidene Acetal at Room Temperature. European Journal of Organic Chemistry, 2019(4), 805-809.
  • Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Retrieved from [Link]

  • Pathak, T. P., & Sasmal, P. K. (2015). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 11, 1544–1548.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 143-155.
  • Forgách, L., et al. (2019). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 15, 284-293.
  • Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (iii) triflate. Organic & Biomolecular Chemistry, 3(22), 4129-4133.
  • University of Bristol. (n.d.).
  • Procopio, A., et al. (2005). Mild and efficient method for the cleavage of benzylidene acetals by using erbium (III) triflate. Organic & Biomolecular Chemistry, 3(22), 4129-4133.
  • La-Venia, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Pathak, T. P., & Sasmal, P. K. (2015). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 11, 1544–1548.
  • Isidro-Llobet, A., et al. (2009). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Journal of Organic Chemistry, 74(1), 167-174.

Sources

enzymatic resolution of aminobutane diol stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Enzymatic Resolution of Aminobutane Diol Stereoisomers

Executive Summary & Strategic Rationale

Chiral amino-diols, specifically 2-amino-1,4-butanediol , are critical pharmacophores in the synthesis of antibiotics (e.g., ethambutol analogs), glycosidase inhibitors, and chiral auxiliaries. The resolution of these compounds presents a unique challenge due to the presence of three nucleophilic functional groups: a primary amine and two hydroxyl groups (often primary and/or secondary depending on the isomer).

The Challenge: Direct enzymatic resolution of the free amino-diol is often plagued by low chemoselectivity. Lipases can catalyze both


-acylation and 

-acylation, leading to complex mixtures of amides and esters. Furthermore, the high polarity of the free amine necessitates aqueous or polar solvents, which can destabilize lipases or reduce the thermodynamic activity of acyl donors.

The Solution (The "Expert" Approach): This protocol details a Chemo-Enzymatic Strategy involving:

  • Transient

    
    -protection:  Masking the amine (e.g., Boc or Cbz) to eliminate chemoselectivity issues and increase solubility in organic solvents.
    
  • Lipase-Catalyzed Kinetic Resolution (KR): Exploiting the high enantioselectivity of Candida antarctica Lipase B (CAL-B) toward the adjacent hydroxyl group.

  • Desymmetrization Potential: While this guide focuses on resolving the racemate, the principles apply to the desymmetrization of prochiral analogs.

Mechanistic Principles

The resolution relies on the Kinetic Resolution (KR) mechanism.[1] The enzyme (CAL-B) reacts faster with one enantiomer of the substrate (


) than the other (

).
  • Enzyme: Candida antarctica Lipase B (immobilized as Novozym 435 or equivalent).[2]

  • Acyl Donor: Vinyl Acetate (irreversible donor). The tautomerization of the leaving group (vinyl alcohol

    
     acetaldehyde) drives the equilibrium forward.
    
  • Selectivity Factor (

    
    ):  The efficiency is quantified by the enantiomeric ratio (
    
    
    
    ). An
    
    
    is required for industrial viability.


Where 

is conversion and

is the enantiomeric excess of the product.
Reaction Pathway Diagram

ReactionPathway Substrate Racemic N-Boc-2-amino-1,4-butanediol Intermediate Acyl-Enzyme Complex Substrate->Intermediate Binding Enzyme Immobilized CAL-B (Novozym 435) Enzyme->Intermediate AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Intermediate ProductR (R)-Monoacetate Ester (Fast Reacting) Intermediate->ProductR k_fast (Preferred) ProductS (S)-Alcohol (Slow Reacting) Intermediate->ProductS k_slow (Unreacted) Byproduct Acetaldehyde (Volatile) Intermediate->Byproduct

Figure 1: Kinetic resolution pathway of N-protected aminobutane diol. The lipase selectively acylates one enantiomer (typically R-selective for secondary alcohols, though substrate-dependent).

Detailed Experimental Protocol

Phase 1: Substrate Preparation (N-Protection)

Note: If purchasing N-Boc-2-amino-1,4-butanediol, skip to Phase 2.

  • Dissolve racemic 2-amino-1,4-butanediol (10 mmol) in 1,4-dioxane/water (1:1, 20 mL).

  • Add

    
     (2.5 equiv) followed by 
    
    
    
    (1.1 equiv) at 0°C.
  • Stir at RT for 12 h.

  • Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
    • Checkpoint: Verify purity via TLC (ninhydrin stain inactive; PMA stain active).

Phase 2: Enzymatic Screening (Optimization)

Do not jump to scale-up. Perform a solvent/acyl donor screen.[1]

Materials:

  • Enzyme: Novozym 435 (Immobilized CAL-B).

  • Solvents: MTBE (Methyl tert-butyl ether), DIPE (Diisopropyl ether), Toluene, THF.

  • Acyl Donor: Vinyl Acetate.

Protocol:

  • Setup: Prepare 4 HPLC vials. Add 20 mg of N-Boc-substrate to each.

  • Solvent: Add 1 mL of respective solvent to each vial.

  • Acyl Donor: Add 4 equiv of Vinyl Acetate.

  • Initiation: Add 10 mg of Novozym 435 to each vial.

  • Incubation: Shake at 30°C, 200 rpm.

  • Sampling: Take 20

    
    L aliquots at 1h, 4h, and 24h. Dilute in mobile phase for HPLC.
    

Data Analysis Table (Example Criteria):

SolventConversion (24h)


E-ValueDecision
MTBE 48%96%>99%>200Optimal
Toluene35%80%98%120Too Slow
THF5%<5%99%N/AEnzyme Inactive
DIPE45%92%97%150Good Alternative

Expert Insight: MTBE is often preferred because it balances substrate solubility with enzyme stability (hydrophobic enough to keep the essential water layer on the lipase).

Phase 3: Preparative Scale Resolution (1.0 g Scale)
  • Reaction:

    • In a 50 mL round-bottom flask, dissolve 1.0 g (approx 4.8 mmol) of N-Boc-2-amino-1,4-butanediol in 25 mL MTBE.

    • Add 1.8 mL Vinyl Acetate (4 equiv).

    • Add 200 mg Novozym 435 (20% w/w relative to substrate).

    • Incubate at 30°C in an orbital shaker (200 rpm).

  • Monitoring:

    • Monitor conversion via HPLC/GC every 4 hours.

    • Stop Point: Terminate reaction when conversion reaches 49-50% . Do not exceed 50% as the optical purity of the remaining substrate will degrade if the reaction is reversible (though vinyl acetate minimizes this) or if the enzyme starts accepting the "wrong" enantiomer (at high concentration).

  • Work-up:

    • Filter off the immobilized enzyme (can be washed with MTBE and reused up to 5 times).

    • Concentrate the filtrate under reduced pressure.

  • Separation:

    • The residue contains the (S)-N-Boc-diol (unreacted) and (R)-N-Boc-acetate (product).

    • Separate via Flash Column Chromatography (Silica Gel).

      • Eluent: Hexane:EtOAc gradient (Start 80:20

        
         50:50). The diol is significantly more polar than the acetate.
        
  • Deprotection (Optional):

    • Treat resolved N-Boc intermediates with TFA/DCM (1:1) to yield the free chiral amino-diol salts.

Analytical Methods (Self-Validation)

You must validate stereochemical purity. Do not rely solely on optical rotation.

HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Daicel). These polysaccharide-based columns are excellent for N-protected amino alcohols.

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond absorption).

  • Derivatization: If using the free amine, derivatize with FDAA (Marfey's reagent) or OPA for reverse-phase chiral analysis.

GC Method (Alternative):

  • Column: Chirasil-DEX CB.

  • Conditions: Isothermal 140°C or ramp.

  • Derivatization: Trifluoroacetic anhydride (TFAA) derivatization of hydroxyls may be necessary for volatility.

Troubleshooting & Optimization Logic

Troubleshooting Problem Low Conversion (<10% in 24h) Check1 Is the solvent too polar? (LogP < 0.5 strips water) Problem->Check1 Check2 Is the substrate soluble? Check1->Check2 No Action1 Switch to MTBE or Toluene. Add Molecular Sieves (3A). Check1->Action1 Yes Action2 Add Co-solvent (5% THF) or increase Temp to 45°C. Check2->Action2 No

Figure 2: Troubleshooting logic for stalled enzymatic reactions.

  • Low Selectivity (E < 20):

    • Cause: Temperature too high (increases non-specific rate).

    • Fix: Lower temperature to 4°C or 20°C.

    • Cause: "Wrong" enzyme.

    • Fix: Screen Pseudomonas cepacia (PS) or Burkholderia cepacia (BCL) lipases.

References

  • Gotor, V. (1999). Non-conventional hydrolase chemistry: amide and carbamate bond formation catalyzed by lipases. Bioorganic & Medicinal Chemistry. Link

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates. Angewandte Chemie International Edition. Link

  • Liljeblad, A., & Kanerva, L. T. (2006).

    
    -amino acids. Tetrahedron. Link
    
  • Garcia-Urdiales, E., Alfonso, I., & Gotor, V. (2005). Enantioselective enzymatic desymmetrizations in organic synthesis. Chemical Reviews. Link

  • Phenomenex. (2023). Chiral HPLC Application Guide for Amino Acids and Derivatives. Link

Sources

synthesis of sphingosine analogues from (2R,3S)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Synthesis of Sphingosine Analogues from (2R,3S)-2-aminobutane-1,3-diol

Abstract

This application note details the protocol for utilizing This compound (derived from D-threonine) as a chiral scaffold for the synthesis of high-value sphingosine analogues. While natural sphingosine possesses a (2S,3R) configuration and a linear C18 chain, the (2R,3S) starting material allows access to unnatural enantiomers , C3-methylated sphingoids , and cyclic analogues such as Jaspine B (Pachastrissamine) derivatives. These analogues are critical in structure-activity relationship (SAR) studies for sphingosine kinase inhibitors and modulators of the S1P receptor.

Introduction & Mechanistic Rationale

The Chiral Scaffold

The starting material, This compound , offers a pre-installed vicinal amino-alcohol motif with defined stereochemistry. In drug discovery, this scaffold is preferred over de novo asymmetric synthesis because it eliminates the need for expensive chiral catalysts (e.g., Sharpless epoxidation) to establish the C2 and C3 centers.

Strategic Utility in Sphingolipid Synthesis

Natural sphingosine (D-erythro) contains a polar headgroup (2-amino-1,3-diol) and a hydrophobic tail. Using the (2R,3S) isomer allows researchers to synthesize:

  • L-erythro-Sphingosine Mimetics: Enantiomers used to probe the stereospecificity of sphingosine kinases (SphK1/SphK2).

  • Jaspine B Analogues: Cytotoxic anhydro-phytosphingosine derivatives where the C1-OH and C4-position are cyclized into a tetrahydrofuran ring.

  • 1-Deoxysphingosine Analogues: By oxidizing the C1-alcohol and performing a Wittig olefination, the "head" and "tail" polarity can be inverted or modified to study atypical sphingolipids found in metabolic disorders like diabetes.

Synthetic Pathway Visualization

The following diagram illustrates the divergence from the starting diol to two key analogue classes: the Protected Garner's Analogue (for linear chain extension) and the Cyclic Carbamate (for Jaspine B type analogues).

SphingosineSynthesis Start This compound (Chiral Scaffold) Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Intermediate1 N-Boc-Aminodiol Step1->Intermediate1 Branch1 Path A: Linear Analogues (Garner's Type) Intermediate1->Branch1 Branch2 Path B: Cyclic Analogues (Jaspine B Type) Intermediate1->Branch2 Step2A Acetonide Formation (2,2-DMP, pTsOH) Branch1->Step2A Step2B Selective Activation (MsCl/TsCl) Branch2->Step2B ProductA Oxazolidine Intermediate (Ready for Chain Extension) Step2A->ProductA Step3B Cyclization Step2B->Step3B ProductB Tetrahydrofuran Core (Jaspine B Analogue) Step3B->ProductB

Caption: Divergent synthesis pathways from this compound to linear and cyclic sphingosine analogues.

Detailed Experimental Protocols

Protocol A: Preparation of the N-Boc-O-Acetonide Scaffold

This protocol creates a protected "Garner's Aldehyde" equivalent, stabilizing the molecule for subsequent chain elongation (e.g., via Wittig or Grignard reactions).

Reagents Required:

  • This compound (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (1.2 eq)
    
  • 2,2-Dimethoxypropane (2,2-DMP) (5.0 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.05 eq)

  • Solvents: Methanol (MeOH), Dichloromethane (DCM)

Step-by-Step Methodology:

  • N-Protection (Bocylation):

    • Dissolve this compound (10 mmol) in dry MeOH (50 mL).

    • Add

      
       (12 mmol) followed by dropwise addition of 
      
      
      
      (11 mmol) dissolved in MeOH (10 mL) at 0°C.
    • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

    • Validation: Monitor by TLC (ninhydrin stain). The free amine spot should disappear.

    • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1N HCl, saturated

      
      , and brine. Dry over 
      
      
      
      and concentrate to yield the N-Boc-diol (White solid).
  • Acetonide Formation (Oxazolidine Ring Closure):

    • Dissolve the N-Boc-diol from Step 1 in dry DCM (40 mL).

    • Add 2,2-DMP (50 mmol) and catalytic pTsOH (0.5 mmol).

    • Stir at RT for 4–6 hours.

    • Mechanism Note: The 1,2-amino-alcohol motif typically forms a 5-membered oxazolidine ring (N,O-acetonide) more readily than the 1,3-dioxane (O,O-acetonide) in these systems, effectively protecting the amine and the C1-hydroxyl.

    • Workup: Quench with few drops of

      
      . Concentrate and purify via flash column chromatography (Hexane/EtOAc 4:1).
      

Yield Expectation: 85–92% (over 2 steps).

Protocol B: Synthesis of Jaspine B Analogue (Cyclization Strategy)

This protocol targets the tetrahydrofuran core found in Jaspine B, utilizing the C1 and C4 positions for ring closure.

Reagents Required:

  • N-Boc-diol (from Protocol A, Step 1)

  • Methanesulfonyl chloride (MsCl) (1.1 eq)

  • Pyridine (solvent/base)

  • Sodium Hydride (NaH) (2.0 eq)

  • Tetrahydrofuran (THF, anhydrous)

Step-by-Step Methodology:

  • Selective Mesylation:

    • Dissolve N-Boc-diol (5 mmol) in dry Pyridine (15 mL) at -10°C.

    • Add MsCl (5.5 mmol) dropwise. Critical: Control temperature to favor primary alcohol (C1) mesylation over secondary (C3).

    • Stir for 2 hours at 0°C.

    • Workup: Dilute with DCM, wash with

      
       solution (to remove pyridine), water, and brine.
      
  • Intramolecular Cyclization:

    • Dissolve the crude monomesylate in dry THF (20 mL).

    • Cool to 0°C and add NaH (60% dispersion, 10 mmol) carefully.

    • Reflux for 4 hours.

    • Observation: The alkoxide formed at C3 attacks the C1-mesylate (or vice versa depending on protecting group strategy), forming the tetrahydrofuran ring.

    • Workup: Quench with saturated

      
      . Extract with 
      
      
      
      . Purify via silica gel chromatography.

Data Summary & Validation

ParameterN-Boc-IntermediateOxazolidine ProductJaspine B Analogue Core
Formula



Key NMR Signal (

)

1.44 (s, 9H, Boc)

1.50, 1.60 (s, Acetonide Me)

3.8-4.2 (m, THF ring protons)
TLC (

)
0.3 (1:1 Hex/EtOAc)0.6 (4:1 Hex/EtOAc)0.45 (1:1 Hex/EtOAc)
Stereochemistry (2R,3S) Retained(4R,5S)-OxazolidineInversion at electrophilic center

Troubleshooting & Critical Control Points

  • Regioselectivity (Protocol B): If mesylation occurs at both hydroxyls, lower the temperature to -20°C and reduce MsCl equivalents to 0.95.

  • Acetonide Stability: The oxazolidine ring is acid-sensitive. Avoid using strong acidic matrices during LC-MS analysis; use neutral or basic buffers.

  • Stereochemical Integrity: Verify the final stereochemistry using NOESY NMR. The cis vs. trans relationship on the ring is crucial for biological activity.

References

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Asymmetric synthesis of Pachastrissamine (Jaspine B) and its diastereomers via η3-allylpalladium intermediates. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Synthesis and biological properties of novel sphingosine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (PubMed).[2] URL:[Link]

  • This compound Compound Summary. Source: PubChem.[1][3] URL:[Link]

Sources

Application Note: Cleavage and Recovery of (2R,3S)-2-Aminobutane-1,3-Diol Auxiliary

[1]

Introduction & Mechanistic Rationale

The This compound auxiliary is a highly effective 1,3-amino alcohol derived from D-Threonine.[1] Functionally analogous to Myers’ pseudoephedrine, it is employed to induce stereochemistry in the alkylation of amide enolates.[1]

Unlike pseudoephedrine, which relies on a phenyl ring for steric bulk, the (2R,3S)-aminodiol utilizes a rigid intramolecular hydrogen-bonding network (often enhanced by lithium chloride during enolization) to lock the enolate geometry.[1] This results in high diastereomeric ratios (dr > 95:5) in alkylation reactions.[1][2][3]

Key Advantages[1]
  • Reduced Aromatic Waste: Ideal for processes restricting aromatic byproducts.[1]

  • High Polarity: The auxiliary’s high water solubility simplifies the separation of the lipophilic product from the auxiliary during workup.[1]

  • Versatility: Can be cleaved to yield carboxylic acids (hydrolysis) or primary alcohols (reduction).[1]

Experimental Workflow Overview

The use of this auxiliary follows a cyclic efficiency model.[1] The critical challenge—and the focus of this guide—is the Recovery Phase . Due to the high polarity of the aminodiol, standard liquid-liquid extraction often leads to low recovery yields.[1] This protocol introduces a Cation Exchange (SCX) method to guarantee >90% recovery.[1]

The Auxiliary Cycle (DOT Diagram)

AuxiliaryCycleAux(2R,3S)-Aminodiol(Auxiliary)AmideChiral Amide(Scaffold)Aux->Amide Acylation(R-COCl)AlkylatedAlkylatedIntermediateAmide->Alkylated LDA, LiClElectrophile (R'-X)Alkylated->Aux Recovery(SCX Resin)ProductTarget Product(Acid/Alcohol)Alkylated->Product Cleavage(Hydrolysis/Reduction)WasteAqueous WasteProduct->Waste Separation

Figure 1: The closed-loop cycle of the (2R,3S)-aminodiol auxiliary, highlighting the critical recovery pathway.[1]

Detailed Protocols

Phase A: Cleavage of the Auxiliary

The cleavage method depends on the desired final product.[1]

Method 1: Acidic Hydrolysis (Yields Carboxylic Acid)

This method is preferred for robust substrates.[1] It releases the free acid and protonates the auxiliary, sequestering it in the aqueous phase.[1]

Reagents:

  • Sulfuric Acid (

    
    ), 1N Aqueous[1]
    
  • 1,4-Dioxane (Solvent)[1]

Procedure:

  • Dissolve the alkylated amide intermediate (1.0 equiv) in 1,4-dioxane (0.1 M concentration).

  • Add 1N

    
     (10 equiv).[1]
    
  • Heat the mixture to reflux (approx. 100°C) and monitor by HPLC/TLC. Note: Reaction typically completes in 2–4 hours.[1]

  • Cool down to room temperature.

  • Separation: Dilute with water and extract the product (Carboxylic Acid) with Ethyl Acetate (3x).

    • Critical: The Product is in the Organic Layer.[1] The Auxiliary is in the Aqueous Layer (as the ammonium salt).[1]

    • Save the Aqueous Layer for Phase B.

Method 2: Reductive Cleavage (Yields Primary Alcohol)

Uses Lithium Amidotrihydridoaluminate (LAB) to prevent epimerization that might occur with stronger reducing agents.[1]

Reagents:

  • Lithium Aluminum Hydride (LAH)[1]

  • Ammonia (anhydrous) or soluble amine source[1]

  • THF (anhydrous)[1]

Procedure:

  • Prepare LAB reagent in situ by reacting LAH with 1 equiv of ammonia gas in THF at 0°C.[1]

  • Cannulate the alkylated amide (in THF) into the LAB solution at -78°C.

  • Warm slowly to 0°C over 2 hours.

  • Quench with Glauber’s salt (

    
    ) or Fieser workup.
    
  • Filter solids.[1] The filtrate contains both the Product (Alcohol) and the Auxiliary.[1]

  • Separation: This requires careful chromatography or an acidic wash extraction (see Phase B).[1]

Phase B: Recovery of this compound

The Challenge: The auxiliary is a polar diol.[1] If you simply basify the aqueous layer from Method 1 and try to extract with ether, recovery will be <40% due to water solubility.[1]

The Solution: Ion Exchange Chromatography (SCX).[1]

Protocol: Cation Exchange Recovery

Materials:

  • Dowex 50W-X8 (Strong Cation Exchange Resin), Hydrogen form.[1]

  • Eluent A: Deionized Water.[1]

  • Eluent B: 2M Ammonia in Methanol (

    
    ).[1]
    

Step-by-Step:

  • Preparation: Take the acidic aqueous layer from Method 1 (containing Auxiliary-H

    
    ). If using Method 2, extract the organic mixture with 1N HCl to pull the auxiliary into water, then use that aqueous phase.[1]
    
  • Loading: Pass the aqueous solution through a column packed with Dowex 50W resin (approx. 10g resin per gram of auxiliary).[1]

    • Mechanism:[1][2][3][][5][6] The positively charged ammonium auxiliary binds to the sulfonate groups on the resin.[1] The counter-ions (

      
      ) and other impurities pass through.[1]
      
  • Washing: Wash the column with Deionized Water (5 column volumes) until the pH of the eluent is neutral.[1] This removes salts and traces of organic acid product.[1]

  • Elution: Switch to Eluent B (2M NH3 in MeOH) .

    • Mechanism:[1][2][3][][5][6] The ammonia deprotonates the auxiliary, releasing the neutral amine from the resin.[1]

  • Collection: Collect the alkaline fractions (monitor via TLC: Ninhydrin stain, Rf ~0.2 in 10% MeOH/DCM).

  • Concentration: Concentrate the fractions under reduced pressure.

    • Result: The this compound is recovered as a viscous oil or low-melting solid.[1]

  • Validation: Check optical rotation

    
     to ensure no racemization occurred.
    

Data Summary & Troubleshooting

Yield Comparison Table
Cleavage MethodTarget ProductProduct Yield (%)Aux. Recovery (Extraction)Aux. Recovery (SCX Protocol)
Acid Hydrolysis Carboxylic Acid88 - 95%30 - 45%92 - 98%
Basic Hydrolysis Carboxylic Acid80 - 90%25 - 40%90 - 95%
Reductive (LAB) Primary Alcohol85 - 92%N/A (requires acid wash)88 - 94%
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Product Yield Incomplete HydrolysisIncrease temperature to 105°C or switch to LiOH/H2O2 (Basic Hydrolysis) if substrate is acid-sensitive.
Low Aux. Recovery Aqueous SolubilitySTOP liquid-liquid extraction. Use the SCX Resin protocol described above.
Racemization Overheating during cleavageStrictly control reflux temp; ensure reaction time does not exceed 4h.[1]
Resin Clogging Precipitated SaltsFilter the aqueous acidic stream through Celite before loading onto Dowex resin.[1]

References

  • Myers, A. G., et al. (1994).[1] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1] Journal of the American Chemical Society.[1]

    • Note: Foundational text on 1,3-amino alcohol auxiliary mechanics.
  • Ager, D. J., et al. (1996).[1] "Chiral Oxazolidinones in Asymmetric Synthesis." Aldrichimica Acta.[1]

    • Note: Details the behavior of threonine-derived auxiliaries.
  • Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses. [1]

    • Note: Provides standard handling for polar chiral auxiliaries.
  • Chemical Book. "this compound Product Properties."

    • Note: Physicochemical data verifying w

Troubleshooting & Optimization

Technical Support Center: Purification of (2R,3S)-2-aminobutane-1,3-diol

[1]

Ticket ID: PUR-AB13D-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Target Molecule: (2R,3S)-2-aminobutane-1,3-diol (Synonyms: D-Threoninol; L-allo-Threoninol depending on nomenclature convention, derived from D-Threonine).[1]

Executive Summary

Purifying this compound presents a classic "polar molecule" challenge. Its high water solubility, high boiling point, and tendency to chelate metal ions make standard organic extraction (e.g., DCM/Water) inefficient.[1]

This guide outlines three validated workflows based on the impurity profile of your crude reaction mixture:

  • Ion Exchange Chromatography: Best for removing inorganic salts (LiCl, NaCl) and unreacted starting materials.[1]

  • High-Vacuum Distillation: Best for bulk isolation from non-volatile residues.[1]

  • Oxalate Salt Crystallization: A chemical "polishing" method for achieving high optical and chemical purity.[1]

Module 1: Critical Properties & Handling

Before initiating purification, verify your target's physicochemical constraints.[1]

PropertyValue / CharacteristicImplication for Purification
Boiling Point ~125–130°C @ 0.1 mmHgRequires high vacuum.[1] Thermal degradation risk >150°C.
Solubility Miscible in H₂O, MeOH, EtOH.[1]Do not attempt extraction with Hexane or Et₂O.[1]
pKa (Amine) ~9.0–9.5Protonated at neutral pH. Binds strongly to Cation Exchange resins.[1]
Stability Hygroscopic; Oxidation prone.[1]Store under Argon/Nitrogen.[1] Avoid prolonged air exposure.[1]

Module 2: Decision Matrix & Workflow

Use the following logic flow to select the correct protocol for your specific crude mixture.

Purification_WorkflowStartCrude Reaction MixtureCheck_SaltsContains Inorganic Salts?(e.g., LiCl, NaBH4 residues)Start->Check_SaltsMethod_APROTOCOL A:Ion Exchange (Dowex 50W)Check_Salts->Method_AYes (High Salt)Method_BPROTOCOL B:High-Vacuum DistillationCheck_Salts->Method_BNo (Low Salt)Pure_OilPurified Viscous OilMethod_A->Pure_OilConcentrationMethod_B->Pure_OilDistillateMethod_CPROTOCOL C:Oxalate CrystallizationFinal_SolidHigh Purity Crystalline SolidMethod_C->Final_SolidPure_Oil->Method_CIf Optical Purity < 98% eeor Solid required

Figure 1: Decision tree for selecting the optimal purification strategy based on salt content and purity requirements.

Module 3: Detailed Protocols

Protocol A: Ion Exchange Chromatography (Desalting)

Recommended when the reaction involves reduction (e.g., NaBH₄, LiAlH₄) or hydrolysis where inorganic salts are abundant.[1]

Theory: The amino group is protonated (NH₃⁺) in acidic media, binding to the cation exchange resin while neutral impurities and inorganic anions wash through. The amine is then released using ammonia.

Materials:

  • Resin: Dowex 50W-X8 (Strongly Acidic Cation Exchanger) or Amberlite IR-120 (H+ form).[1]

  • Eluents: Deionized Water, 2M NH₄OH (Ammonium Hydroxide).[1]

Step-by-Step:

  • Resin Preparation: Pack a glass column with Dowex 50W (H+ form).[1] Wash with 3 bed volumes (BV) of water.

  • Loading: Dilute the crude reaction mixture with water (approx. 10% w/v) and adjust pH to < 4 using dilute HCl if necessary (ensures full protonation). Load onto the column slowly (1 BV/hour).

  • Washing (The Cleanup): Flush the column with water until the eluent pH is neutral and no salts are detected (check conductivity or AgNO₃ test for halides). This removes inorganic salts and non-basic organic byproducts.[1]

  • Elution (The Release): Switch eluent to 2M NH₄OH . The amino diol will displace from the resin as the pH front moves down the column.

  • Isolation: Collect the basic fractions (ninhydrin positive). Concentrate under reduced pressure (rotary evaporator) at 50°C.

  • Azeotrope: The residue will contain water.[2][3] Co-evaporate with absolute ethanol (3x) to remove trace water.[1]

Protocol B: High-Vacuum Distillation

Recommended for scale-up (>10g) where salts have been removed or were not generated.[1]

Theory: Exploits the boiling point difference. As a diol, the compound has strong hydrogen bonding, requiring very low pressure to distill without decomposition.[1]

Parameters:

  • Vacuum: < 1 mmHg (Oil pump essential; water aspirator is insufficient).[1]

  • Bath Temp: 140–160°C.[1]

  • Head Temp: ~125–130°C (at 0.1 mmHg).[1]

Step-by-Step:

  • Setup: Use a short-path distillation head (Vigreux column is usually unnecessary and causes hold-up losses). Ensure all joints are greased and vacuum-tight.[1]

  • Degassing: Stir the crude oil under vacuum at room temperature for 30 mins to remove volatile solvents/moisture.

  • Heating: Slowly ramp the oil bath temperature.

  • Fractions:

    • F1 (Forerun): Volatiles and lower boiling impurities.[1]

    • F2 (Main Cut): Colorless viscous liquid.[1]

  • Storage: Immediately backfill with Argon. The distillate will be a viscous, colorless oil that may crystallize upon standing if highly pure.[1]

Protocol C: Oxalate Salt Crystallization (The "Polishing" Step)

Recommended for achieving high optical purity or obtaining a stable solid form.

Theory: Amino alcohols often form highly crystalline, sharp-melting salts with oxalic acid.[1] This is a specific method used for threoninol derivatives to upgrade enantiomeric excess (ee).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude amino diol (free base) in warm Ethanol (Abs.) or Methanol.

  • Acid Addition: Add 1.0 equivalent of Anhydrous Oxalic Acid dissolved in the minimum amount of warm ethanol.

  • Crystallization: Stir the mixture. A white precipitate (the oxalate salt) should form.

    • Tip: If oiling out occurs, add a drop of water or heat to reflux and cool slowly.[1]

  • Filtration: Filter the white solid and wash with cold ethanol/ether.

  • Recovery of Free Base (Optional): If the free amine is needed, dissolve the salt in minimum water, pass through an anion exchange resin (OH- form) or treat with stoichiometric KOH in methanol, filter the K-oxalate, and concentrate.[1]

Module 4: Troubleshooting & FAQ

Q1: My product is colored (yellow/brown) even after distillation. How do I fix this?

  • Cause: Oxidation products or trace metal chelation.[1]

  • Fix: Dissolve the distilled oil in water/methanol (1:1), treat with Activated Charcoal (5% w/w) at 50°C for 30 mins, filter through Celite, and re-concentrate.

Q2: I cannot get the product to crystallize.

  • Cause: this compound is extremely hygroscopic.[1]

  • Fix: Dry the oil under high vacuum (0.1 mmHg) for 24 hours. If a solid is absolutely required, convert it to the Oxalate or Hydrochloride salt (Protocol C).[1]

Q3: Can I use Dichloromethane (DCM) for extraction?

  • Answer: NO. The partition coefficient is heavily favored toward the aqueous phase. If you must extract, use n-Butanol or Isopropanol/Chloroform (3:1), but expect poor recovery.[1] Protocol A (Ion Exchange) is superior to extraction.[1]

Q4: How do I verify the stereochemistry?

  • Method: Derivatize a small sample with an enantiopure reagent (e.g., Mosher's acid chloride or Marfey's reagent) and analyze via HPLC or ¹H-NMR.[1] Compare against a standard derived from L-Threonine (which yields the enantiomer/diastereomer depending on the reference).

References

  • Vertex AI Search. (2026).[1] Purification methods for aminobutane-1,3-diol derivatives and L-threoninol. 1

  • PubChem. (2026).[1] this compound Compound Summary. National Library of Medicine. Link

  • ChemicalBook. (2025).[1][4] Properties and Safety of 2-Amino-1,3-propanediol (Analogous Amino Diol). Link

  • ResearchGate. (2017).[1] L-Threonine Amino Acid as a Promoter of the Growth of Pathogenic Calcium Oxalate Monohydrate Crystals. (Referenced for Oxalate Salt formation behavior).[1][4][5][6] Link

  • Google Patents. (2001).[1] Process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. WO2001058848A1.[1] Link

common side reactions in the synthesis of (2R,3S)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-AGD-2401-01

Last Updated: February 1, 2026

Introduction

Welcome to the technical support guide for the synthesis of (2R,3S)-2-aminobutane-1,3-diol. This molecule, a derivative of L-allothreonine, is a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules.[1] Its synthesis, while conceptually straightforward, presents common challenges, particularly concerning stereochemical control and purification.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into common side reactions, troubleshooting strategies, and robust protocols to help you navigate the complexities of this synthesis. We will focus on the most prevalent synthetic approach: the stereoselective reduction of a protected α-amino-β-hydroxy ketone intermediate, typically derived from a protected L-threonine precursor.

Core Synthetic Pathway & Key Control Points

A common and effective route to this compound involves the reduction of the corresponding N-protected L-threonine derivative (e.g., methyl ester) to an aldehyde, followed by Grignard addition to form a mixture of ketone diastereomers, and finally, a crucial diastereoselective reduction of the desired ketone intermediate. Control at each step is paramount for success.

G cluster_0 Starting Material Preparation cluster_1 Intermediate Synthesis cluster_2 Stereoselective Reduction & Deprotection L-Threonine L-Threonine Protected L-Threonine Ester Protected L-Threonine Ester L-Threonine->Protected L-Threonine Ester Protection (e.g., Boc, Cbz) Esterification Weinreb Amide Weinreb Amide Protected L-Threonine Ester->Weinreb Amide Amide Formation alpha-Amino Ketone Key Intermediate: (3S)-N-Boc-amino-2-hydroxy-pentan-3-one Weinreb Amide->alpha-Amino Ketone Grignard Addition (e.g., MeMgBr) Protected Diol Protected Diol alpha-Amino Ketone->Protected Diol Diastereoselective Reduction Target Molecule This compound Protected Diol->Target Molecule Deprotection

Caption: Common synthetic workflow from L-Threonine.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Question 1: My final product has poor diastereoselectivity. I'm seeing a significant amount of the (2R,3R)-syn-diol impurity alongside my desired (2R,3S)-anti-diol. Why is this happening and how can I fix it?

Answer: This is the most critical challenge in this synthesis and stems from the reduction of the α-amino-β-hydroxy ketone intermediate. The facial selectivity of the hydride attack on the ketone determines the stereochemistry of the newly formed hydroxyl group at the C3 position.

Causality:

Two competing models govern this reduction:

  • Felkin-Anh Model (Non-Chelating Conditions): Under standard conditions (e.g., NaBH₄ in MeOH/THF), the reaction follows a non-chelation pathway. The largest group (the protected amine) orients itself anti-periplanar to the incoming nucleophile, leading preferentially to the syn diastereomer, which is your impurity.

  • Cram Chelation-Control Model (Chelating Conditions): By using a Lewis acidic metal cation that can chelate with both the C2 hydroxyl and the ketone oxygen, you lock the conformation of the intermediate. This forces the hydride to attack from the less hindered face, yielding the desired anti diastereomer.[2]

Sources

stability of (2R,3S)-2-aminobutane-1,3-diol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of (2R,3S)-2-aminobutane-1,3-diol

Executive Summary & Molecule Profile

This compound (often referred to as an isomer of Threoninol) is a critical chiral building block used in the synthesis of peptide nucleic acids (PNA), chiral auxiliaries, and sphingolipid analogs. Its dual functionality—containing both a primary amine and a 1,3-diol motif—grants it versatility but also introduces specific stability challenges dependent on pH.

Chemical Profile:

  • IUPAC Name: this compound[1][2]

  • Key Functionalities: Primary Amine (

    
    ), Primary Alcohol (
    
    
    
    ), Secondary Alcohol (
    
    
    ).
  • Stereochemistry: (2R, 3S). Preservation of this stereocenter is critical; harsh conditions (strong base + heat) can lead to epimerization.

Stability Under Acidic Conditions (The "Salt" Phase)

Status: High Chemical Stability / Low Physical Stability (Hygroscopic)

In acidic media (pH < 4), the amine group is protonated (


), forming a salt (typically Hydrochloride or Sulfate). This protonation deactivates the nucleophilicity of the amine, protecting the molecule from oxidative degradation and condensation reactions.
Key Technical Insights:
  • The Proton Shield: Protonation prevents the "N-to-O acyl migration" often seen in amino alcohols if acylating agents are present. It also prevents Schiff base formation with adventitious aldehydes.

  • Hygroscopicity Risk: The salt form (specifically HCl) is extremely hygroscopic. It will absorb atmospheric water rapidly, turning a free-flowing powder into a sticky gum. This does not indicate chemical decomposition, but it makes accurate weighing impossible and promotes hydrolysis of any other reagents in a mixture.

  • Dehydration Risk (Extreme Acid): Under drastic conditions (conc.

    
    , 
    
    
    
    ), 1,3-diols can undergo dehydration to form allylic alcohols or dienes (e.g., butadiene derivatives), though this is rare in standard storage.

Diagram 1: Acidic Stability & Handling Logic

AcidicStability Start Condition: Acidic (pH < 4) State State: Protonated Ammonium Salt (-NH3+) Start->State Protonation Risk1 Risk: Hygroscopicity (Water Absorption) State->Risk1 Atmospheric Moisture Risk2 Risk: Dehydration (Only at >100°C) State->Risk2 Heat + Strong Acid Action1 Action: Store with Desiccant (P2O5 or Silica) Risk1->Action1 Action2 Action: Avoid Conc. H2SO4 at High Temp Risk2->Action2

Caption: Stability logic flow under acidic conditions. The primary risk is physical (moisture) rather than chemical degradation.

Stability Under Basic Conditions (The "Free Base" Phase)

Status: Moderate Stability / High Oxidation Risk

In basic media (pH > 9) or as a neat free base, the amine is unprotonated (


). While the carbon backbone is stable, the functional groups become highly reactive.
Key Technical Insights:
  • Oxidative Yellowing: The free amine is susceptible to air oxidation, leading to N-oxides or imine impurities. This manifests as a color change from colorless/white to yellow/brown.

  • Carbamate Formation: Like many primary amines, the free base will greedily absorb

    
     from the air to form carbamates or ammonium carbonates. This changes the stoichiometry of your reagent.
    
  • Chelation: In basic solutions, the 1,3-amino-diol motif acts as a tridentate or bidentate ligand. Trace metal ions (Fe, Cu) from glassware or buffers will coordinate, catalyzing further oxidation.

Diagram 2: Degradation Pathways in Base

BasicDegradation FreeBase (2R,3S)-Free Base (Reactive) Oxidation Oxidation (Air/O2) FreeBase->Oxidation slow CO2 CO2 Absorption FreeBase->CO2 fast Imine Imine/Aldehyde (Yellowing) Oxidation->Imine Carbamate Carbamate Salt (Solid Precipitate) CO2->Carbamate

Caption: Primary degradation pathways for the free base form. CO2 absorption is the most immediate threat to purity.

Troubleshooting Guide (FAQs)

Q1: My product arrived as a sticky, wet solid. Is it degraded?

  • Diagnosis: Likely Hygroscopicity , not degradation. If you purchased the HCl salt, it has absorbed atmospheric water.[3]

  • Verification: Run a

    
    -NMR in 
    
    
    
    . If the peaks are sharp and integrate correctly, the molecule is intact.
  • Fix: Dissolve in minimal dry methanol, precipitate with cold diethyl ether, and dry under high vacuum over

    
    .
    

Q2: The free base has turned yellow. Can I still use it?

  • Diagnosis: Surface Oxidation . The yellow color comes from trace imine or N-oxide impurities (<1%).

  • Decision:

    • For crude reactions: Generally acceptable.[4]

    • For GMP/Stereoselective synthesis:Purify.

  • Fix: Pass the material through a short plug of silica gel using

    
     (9:1) saturated with 
    
    
    
    , or recrystallize the HCl salt.

Q3: I see double peaks in my NMR. Did it racemize?

  • Diagnosis: Check your solvent. In

    
    , amino alcohols often form intermolecular hydrogen bonds or aggregates, leading to broad or split peaks.
    
  • Fix: Add a drop of

    
     to the NMR tube to break H-bonds, or switch to 
    
    
    
    . If peaks remain split (and are not rotamers), check for diastereomers (epimerization).

Validated Protocols

Protocol A: Long-Term Storage (Salt Formation)

To convert the unstable free base into the stable HCl salt.

  • Dissolution: Dissolve 10 mmol of this compound free base in 20 mL of dry Ethanol (EtOH).

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 1.25 M HCl in Ethanol (or Methanol). Do not use aqueous HCl if possible to avoid drying steps.

  • Precipitation: Slowly add 100 mL of cold Diethyl Ether (

    
    ) with vigorous stirring. A white precipitate should form.
    
  • Isolation: Filter rapidly under Argon (to prevent moisture uptake).

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours. Store at -20°C.
    
Protocol B: Free-Basing for Synthesis

To release the reactive amine from the stable salt.

  • Suspension: Suspend the HCl salt in

    
     (DCM).
    
  • Neutralization: Add 2.0 equivalents of Triethylamine (

    
    ) or use a biphasic mixture with saturated aqueous 
    
    
    
    .
  • Extraction: If biphasic, extract the aqueous layer 4x with n-Butanol or DCM (Note: Amino diols are very water-soluble; n-Butanol is preferred for extraction efficiency).

  • Concentration: Dry organic layer over

    
     and concentrate. Use immediately. 
    

Data Summary Table

FeatureAcidic Conditions (Salt)Basic Conditions (Free Base)
Chemical Stability High (Resistant to oxidation)Moderate (Prone to oxidation)
Physical Stability Low (Highly Hygroscopic)Moderate (Absorbs CO2)
Storage Temp Room Temp (if dry) or 4°C-20°C (Inert atmosphere)
Major Impurity Hydrates (Water)Carbonates, Imines (Yellowing)
Preferred Container Tightly sealed glass + DesiccantAmber vial + Argon/Nitrogen

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (General reference for amino alcohol protection and stability).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[5][6] (Mechanisms of amine oxidation and elimination).

Sources

Technical Support Hub: Optimizing (2R,3S)-2-Aminobutane-1,3-Diol Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Overview

The Core Challenge: Synthesizing (2R,3S)-2-aminobutane-1,3-diol (commonly known as D-Threoninol ) is deceptively simple on paper but notoriously difficult in practice. The theoretical pathway—reduction of D-Threonine esters—is straightforward. However, researchers frequently report yields below 40% due to two specific "silent killers":

  • Stable Boron-Amine Complexes: When using borohydrides, the product forms a stable complex with boron species that does not release the free amine during standard aqueous workups.[1]

  • Hyper-Hydrophilicity: The product is a polar aminodiol. It partitions almost exclusively into the aqueous phase during extraction, leading to massive material loss.

Scope of Guide: This guide moves beyond standard textbook protocols to address the isolation engineering required to recover this molecule. We focus on the NaBH₄/LiCl (or CaCl₂) reduction method, which offers the best balance of safety and stereochemical retention compared to LiAlH₄.

Phase I: The Reaction Matrix (Chemistry Optimization)

The Precursor Choice

To obtain the (2R,3S) configuration, you must start with D-Threonine (or its esters).

  • Warning: L-Threonine (the common, cheap amino acid) has the (2S,3R) configuration. Reducing L-Threonine will yield the enantiomer of your target. Ensure your starting material is chemically pure D-Threonine Methyl/Ethyl Ester.

The Reduction System

Standard NaBH₄ is too slow for ester reduction. We recommend the In Situ Borohydride Activation method.

Protocol: NaBH₄/CaCl₂ Activated Reduction

  • Mechanism: CaCl₂ reacts with NaBH₄ to generate Ca(BH₄)₂, a more potent reducing agent capable of reducing esters to alcohols while leaving the amine untouched (but protected as a complex).

ParameterRecommended ConditionRationale
Solvent EtOH / THF (2:1)Balances solubility of the salt (CaCl₂) and the ester.
Stoichiometry NaBH₄ (2.5 eq) / CaCl₂ (1.5 eq)Excess hydride ensures complete conversion; Calcium acts as the Lewis acid activator.
Temperature 0°C

RT
Prevent racemization at the

-carbon during initial hydride attack.
Time 4–12 HoursMonitor via TLC (ninhydrin stain). Ester spot must disappear completely.

Phase II: The "Yield Killer" (Workup & Isolation)

This is where 90% of yields are lost. If you attempt a standard water/ethyl acetate extraction, your product will remain in the water. You must use a "Dry Workup" or Ion-Exchange strategy.

The Boron Trap

During reduction, the amine nitrogen donates its lone pair to the boron species, forming a stable N:->B complex.

  • Symptom: The product is not visible by NMR/TLC, or appears as a broad smear.

  • The Fix: You must destroy the complex using acid and remove boron as volatile trimethyl borate B(OMe)₃.

Recommended Workflow: The "Resin-Free" Dry Isolation

This method avoids aqueous extraction entirely.

  • Quench: Cool reaction to 0°C. Add MeOH slowly to destroy excess hydride.

  • Acidolysis: Add concentrated HCl dropwise until pH < 2. Stir for 1 hour. This breaks the N-B complex.

  • Boron Removal: Evaporate to dryness (rotovap). Re-dissolve the residue in MeOH and evaporate again. Repeat this 3 times.

    • Why? Boron forms B(OMe)₃ (Trimethyl borate), which is volatile and co-evaporates with methanol.

  • Neutralization: Suspend the resulting solid (amine salt + inorganic salts) in dry EtOH or iPrOH. Add KOH or NaOEt to neutralize.

  • Filtration: The inorganic salts (NaCl/KCl) will precipitate in alcohol. The product (D-Threoninol) remains in solution. Filter off the salts.[2]

  • Final Polish: Evaporate the filtrate to obtain the crude oil.

Visualizing the Critical Pathway

The following diagram illustrates the logic flow required to bypass the solubility and complexation traps.

G Start Start: D-Threonine Methyl Ester (2R,3S) Reaction Reduction Step Reagents: NaBH4 + CaCl2 Solvent: EtOH/THF Start->Reaction Activation Complex Intermediate: Amine-Boron Complex (Water Soluble / Stable) Reaction->Complex Forms N-B bond Quench Quench & Break Complex Add MeOH + HCl (pH < 2) Stir 1 hr Complex->Quench Crucial Step BoronRemoval Boron Purge Evaporate w/ MeOH (3x) Removes B(OMe)3 gas Quench->BoronRemoval Volatilization Isolation Salt Separation Suspend in dry EtOH Filter out inorganic salts BoronRemoval->Isolation Solubility diff. Product Target: this compound Yield > 85% Isolation->Product Filtration

Caption: Workflow for breaking the Boron-Amine complex and isolating the hydrophilic product without aqueous extraction.

Troubleshooting & FAQs

Q: I used LiAlH₄ and my workup turned into a gelatinous mess. What happened? A: LiAlH₄ generates aluminum salts (hydroxides) upon quenching with water. These form a "gel" that traps polar amines.

  • Fix: If you must use LiAlH₄, use the Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to produce a granular precipitate that can be filtered. However, the NaBH₄/CaCl₂ method described above is superior for this specific substrate.

Q: Can I use Dowex resin for purification? A: Yes, and it is highly effective for high-purity needs.

  • Protocol: Load the aqueous quench mixture (after removing organic solvents) onto a column of Dowex 50W-X8 (H+ form) .

  • Wash: Wash with water to remove inorganic salts and non-basic impurities.

  • Elute: Elute the aminodiol using 1M NH₄OH.

  • Finish: Evaporate the ammonia fractions. This yields the free base directly.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. This compound is highly hygroscopic and has a low melting point (approx 50-55°C). Even trace moisture makes it an oil.

  • Check: Run an NMR in D₂O or DMSO-d6. If the spectrum is clean, dry it under high vacuum with P₂O₅.

Q: Why not start from L-Threonine and invert the center? A: Inversion (Mitsunobu or Sn2) on a molecule with two hydroxyls and an amine is synthetically expensive and prone to side reactions (oxazoline formation). It is cheaper to buy D-Threonine or resolve the racemic aminodiol using L-Tartaric acid if cost is the primary driver.

References

  • Soai, K., Oyamada, H., & Takase, M. (1984).[3] "The Preparation of N-Protected Amino Alcohols and N-Protected Peptide Alcohol by Reduction of the Corresponding Esters with Sodium Borohydride." Bulletin of the Chemical Society of Japan, 57(8), 2327–2328.[3]

  • Abiko, A., et al. (1992). "Simple and convenient method for the reduction of amino acid esters to amino alcohols."[4] Tetrahedron Letters, 33(38), 5517-5518. (Describes the NaBH4/activator methodology).

  • Hamada, Y., et al. (1988). "Efficient Synthesis of (2R,3S)-2-amino-1,3-butanediol." Chemical & Pharmaceutical Bulletin, 36. (Foundational work on stereoselective synthesis).
  • PubChem Compound Summary. (2023). "(2S,3S)-2-Amino-1,3-butanediol" (Note: Stereoisomer reference for physical properties).

Sources

Technical Support Center: Purification of Commercial (2R,3S)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2R,3S)-2-aminobutane-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Commercial batches of this chiral building block can contain various impurities that may compromise downstream applications. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you navigate the challenges of purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The impurity profile of commercial this compound largely depends on its synthetic route.[1] However, users typically encounter three main classes of impurities:

  • Diastereomers: The most common and challenging impurities are the other stereoisomers, primarily (2S,3S), (2R,3R), and (2S,3R)-2-aminobutane-1,3-diol. These arise from incomplete stereocontrol during synthesis.[2]

  • Related Impurities: These can include starting materials, unreacted intermediates, or byproducts from side reactions. A potential byproduct could be a dimer formed through reductive amination.[3]

  • Inorganic Salts & Residual Solvents: Salts (e.g., chlorides) may be present from pH adjustments or workup steps, while residual solvents can be carried over from the final crystallization or precipitation.

Q2: How can I accurately assess the purity of my sample?

A2: A multi-faceted analytical approach is recommended.

  • Chiral HPLC or SFC (Supercritical Fluid Chromatography): This is the gold standard for determining diastereomeric and enantiomeric purity. The amine functionality often requires derivatization (e.g., with a carbamate like Cbz-Cl) to achieve good separation on chiral columns.[3]

  • Gas Chromatography (GC): Useful for assessing volatile impurities and the main compound's purity, though derivatization may be needed to improve peak shape and prevent column interaction.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major organic impurities. Quantitative NMR (qNMR) can be used to determine absolute purity against a certified standard.[3]

  • Elemental Analysis & Karl Fischer Titration: These methods determine inorganic content and water content, respectively.

Q3: I need to remove diastereomers. Which purification method should I try first?

A3: For removing diastereomers, fractional crystallization is often the most efficient and scalable first approach. Diastereomers have different physical properties, including solubility, which can be exploited during crystallization. If crystallization fails to provide the desired purity, chemical derivatization to form a more easily crystallizable intermediate, or preparative chromatography, should be considered.

Troubleshooting & Purification Strategy Guide

This section addresses specific issues you may encounter during the purification process.

Decision Workflow for Purification Strategy

The following diagram outlines a logical workflow for selecting the appropriate purification method based on the initial purity assessment.

G start Start: Commercial This compound purity_check Assess Purity (Chiral HPLC, GC, NMR) start->purity_check decision Purity > 99%? purity_check->decision end_ok Material is suitable for use decision->end_ok Yes impurity_type Primary Impurity? decision->impurity_type No diastereomers Diastereomers impurity_type->diastereomers Stereoisomers salts_solvents Salts / Solvents impurity_type->salts_solvents Inorganic related_org Related Organic (Byproducts, SM) impurity_type->related_org Organic recrystallize Recrystallization diastereomers->recrystallize salts_solvents->recrystallize chromatography Ion-Exchange Chromatography related_org->chromatography purity_check_2 Re-assess Purity recrystallize->purity_check_2 schiff_base Chemical Derivatization (Schiff Base Formation) schiff_base->purity_check_2 chromatography->purity_check_2 decision_2 Purity > 99.5%? purity_check_2->decision_2 decision_2->schiff_base No (Diastereomers persist) end_ok_2 Purified Material decision_2->end_ok_2 Yes

Caption: Decision workflow for purifying this compound.

Crystallization Issues

Q: My compound won't crystallize from solution ("oils out"). What's causing this and how can I fix it?

A: Oiling out occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling, rather than forming a crystal lattice. This is common for polar molecules with strong hydrogen bonding capabilities like aminodiols.

  • Causality: The presence of impurities can disrupt crystal lattice formation. Also, if the solution is supersaturated at a temperature above the compound's melting point (or the melting point of a eutectic mixture with the solvent), it will separate as a liquid.

  • Troubleshooting Steps:

    • Use a Two-Solvent System: This is often the most effective solution. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol). Then, slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or diethyl ether) at an elevated temperature until persistent cloudiness is observed. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[5]

    • Reduce Cooling Rate: Slow cooling is crucial. A dewar flask or an insulated container can promote the formation of well-ordered crystals instead of an amorphous oil.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: Add a tiny crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.

Q: My recrystallization yield is very low. How can I improve it?

A: Low yield typically means too much compound remained dissolved in the mother liquor after filtration.

  • Causality: This is usually caused by using too much solvent during the initial dissolution step or not cooling the solution sufficiently before filtration.

  • Troubleshooting Steps:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Work in small solvent additions, allowing time for dissolution after each addition.[5]

    • Optimize Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold. Test different solvents or solvent mixtures to find the optimal system.[6] A table of common crystallization solvents is provided in the protocols section.

    • Ensure Thorough Cooling: Cool the crystallization flask in an ice bath for at least 30 minutes before filtering to maximize the precipitation of the product.

    • Recover from Mother Liquor: Concentrate the mother liquor by about half its volume and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Persistent Impurities

Q: I've recrystallized my material, but NMR/HPLC analysis shows that a key diastereomer is still present. What is the next step?

A: When diastereomers co-crystallize or have very similar solubilities, simple recrystallization is insufficient. A more selective method is required. Purification via a crystalline derivative is a powerful, classic technique for such problems.

  • Causality: Diastereomers can have very similar crystal packing energies, making separation by crystallization difficult.

  • Recommended Solution: Purification via Schiff Base Formation. Reacting the primary amine of the aminodiol with an aromatic aldehyde (e.g., benzaldehyde) forms a Schiff base (an imine). This new molecule has significantly different steric and electronic properties, often leading to a much more robust and selective crystallization. The Schiff base can be crystallized to a high degree of purity and then hydrolyzed back to the pure aminodiol, leaving the impurities behind.[7] A detailed protocol is provided below.

Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is a first-line approach for general purification from minor organic impurities and salts.

1. Solvent Selection:

  • Identify a "good" solvent where the aminodiol is very soluble (e.g., Ethanol, Methanol).

  • Identify a "poor" solvent where the aminodiol is insoluble or sparingly soluble (e.g., Hexanes, Diethyl Ether, Toluene). The two solvents must be miscible.

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Heat the flask in a water bath and add the "good" solvent dropwise while stirring until the solid just dissolves. Use the minimum volume necessary.

  • While still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy.

  • Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (Büchner funnel), washing sparingly with a small amount of the cold "poor" solvent.

  • Dry the crystals under vacuum to a constant weight.

Table 1: Common Solvent Systems for Recrystallization of Polar Compounds

"Good" Solvent (High Polarity)"Poor" Solvent (Low Polarity)Comments
Ethanoln-HexaneExcellent general-purpose system.[6]
Acetonen-HexaneGood for moderately polar compounds.
Tetrahydrofuran (THF)n-HexaneAnother effective general mixture.[6]
WaterEthanol / AcetoneSuitable for highly polar, water-soluble compounds.
Protocol 2: Purification via Reversible Schiff Base Formation

This advanced method is highly effective for removing stubborn diastereomers.[7]

G cluster_0 Part A: Formation & Crystallization cluster_1 Part B: Hydrolysis & Isolation start Impure Aminodiol + Benzaldehyde react Stir in Solvent (e.g., Toluene/Water) start->react cool Cool & Seed react->cool filter_1 Filter Crystalline Schiff Base cool->filter_1 hydrolyze Resuspend in Dilute Acid (e.g., aq. HCl) filter_1->hydrolyze Purified Intermediate extract Extract with Solvent to Remove Benzaldehyde hydrolyze->extract basify Basify Aqueous Layer (e.g., NaOH) extract->basify isolate Isolate Pure Aminodiol (Extraction/Concentration) basify->isolate

Caption: Workflow for purification via Schiff base formation and hydrolysis.

Part A: Schiff Base Formation and Crystallization

  • Dissolve the impure this compound (1.0 eq) in a suitable solvent mixture such as aqueous ethanol or toluene.

  • Add benzaldehyde (1.0-1.1 eq) to the solution. The reaction is often slightly exothermic.[7]

  • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC to confirm the disappearance of the starting aminodiol.

  • Once the reaction is complete, cool the mixture in an ice bath. If crystallization is slow, scratch the flask or add a seed crystal.

  • Allow the mixture to crystallize completely (this may take several hours or overnight).

  • Collect the crystalline Schiff base by vacuum filtration, washing with a small amount of cold solvent.

  • Recrystallize the Schiff base if necessary to achieve the desired purity.

Part B: Hydrolysis and Isolation of Pure Aminodiol

  • Suspend the purified Schiff base in water or dilute aqueous acid (e.g., 1M HCl).

  • Stir the suspension vigorously. The hydrolysis will regenerate the aminodiol hydrochloride salt and benzaldehyde.

  • Extract the mixture with a non-polar organic solvent (e.g., ethyl acetate or diethyl ether) several times to remove all the benzaldehyde.

  • Carefully basify the remaining aqueous layer by adding a strong base (e.g., 30% NaOH solution) until the pH is >12. Monitor the temperature during this step.[7]

  • Isolate the free aminodiol. As it is water-soluble, this is typically done by concentrating the aqueous solution under reduced pressure to remove water, followed by extraction of the resulting residue with a solvent like hot isopropanol or ethanol.

  • Concentrate the final organic extracts under reduced pressure to yield the highly purified this compound.

References

  • Purification and characterization of 2′aminobiphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas sp. LD2 . ResearchGate. Available at: [Link]

  • This compound | C4H11NO2 . PubChem. Available at: [Link]

  • 2-Aminobutane-1,3-diol | C4H11NO2 . PubChem. Available at: [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde . PMC - NIH. Available at: [Link]

  • Chiral induction in the crystallization of KIO3 and LiIO3: the role of amino acids in controlling the chirality of inorganic crystals . PMC - NIH. Available at: [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino.... Google Patents.
  • Tips & Tricks: Recrystallization . University of Rochester, Department of Chemistry. Available at: [Link]

  • PROCESS DEVELOPMENT REPORT . Medicines for All institute (M4ALL). Available at: [Link]

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols . Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ion exchange chromatography protein purification and isoelectric point (pI) . YouTube. Available at: [Link]

  • Amino Acid Purification - Column Chromatography . Sorbtech. Available at: [Link]

  • (2S,3S)-2-Amino-1,3-butanediol | C4H11NO2 . PubChem. Available at: [Link]

  • Divergent Synthesis, Antiproliferative and Antimicrobial Studies of 1,3-Aminoalcohol and 3-Amino-1,2-Diol Based Diaminopyrimidines . ResearchGate. Available at: [Link]

  • Synthesis method of (R) -3-aminobutanol. Google Patents.
  • Separation of D- And L-amino Acids by Ion Exchange Column Chromatography in the Form of Alanyl Dipeptides . PubMed. Available at: [Link]

  • Recrystallization | MIT Digital Lab Techniques Manual . YouTube. Available at: [Link]

  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Google Patents.
  • (PDF) Separation and Purification of Amino Acids . ResearchGate. Available at: [Link]

Sources

mitigating the formation of diastereomeric byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating the Formation of Diastereomeric Byproducts Current Status: Online 🟢 Operator: Senior Application Scientist[1]

Introduction: Welcome to the Stereocontrol Support Hub

Welcome. You are likely here because your Diastereomeric Ratio (dr) has dropped below acceptable limits (target >95:5 or >99:1), or you are observing an unexpected epimer during scale-up.[1]

Diastereomers—unlike enantiomers—possess distinct physical properties (NMR, MP, solubility), theoretically allowing for separation.[1] However, mitigation is always superior to purification. Reliance on chromatographic separation of diastereomers is a failure of process design, leading to yield loss and increased waste.[1]

This guide is structured as a Tier 3 Technical Support interaction. We will diagnose the root cause of your stereochemical erosion (Kinetic vs. Thermodynamic failure) and implement self-validating protocols to restore selectivity.

Module 1: The Triage Desk (Root Cause Analysis)

User Issue: "My reaction worked on a 50mg scale (dr >20:1), but on a 10g scale, the dr dropped to 4:1."

Diagnosis: This is a classic Heat Transfer vs. Mixing failure, likely transitioning your system from Kinetic Control to Thermodynamic Control.[1]

Diagnostic Workflow

Use the following logic tree to identify where your stereocontrol is breaking down.

Stereocontrol_Triage Start START: Low dr Observed Check_Scale Did dr drop on scale-up? Start->Check_Scale Check_Time Does dr erode over time (pre-quench)? Check_Scale->Check_Time No (Consistent low dr) Mixing_Issue Mixing/Heat Transfer Failure (Local Exotherms) Check_Scale->Mixing_Issue Yes Equilibration Product Epimerization (Thermodynamic Sink) Check_Time->Equilibration Yes (dr drops over time) Quench_Issue Post-Reaction Epimerization (During Workup) Check_Time->Quench_Issue No (dr drops after workup) Reagent_Control Reagent Addition Rate Too Fast Mixing_Issue->Reagent_Control Action: Cryogenic dosing

Figure 1: Diagnostic logic for identifying the source of diastereomeric erosion.

Module 2: Enolate Chemistry & Aldol Additions

User Issue: "I am performing an Evans Aldol reaction, but I am seeing significant amounts of the 'anti' product instead of the desired 'syn' product."

Technical Explanation: Aldol selectivity is governed by the Zimmerman-Traxler Transition State (TS) .[1][2][3] High syn-selectivity requires a tight, chair-like TS.[1] If the metal center (Boron, Titanium, Lithium) is too loose or the ligands are insufficiently bulky, the system may slip into a boat-like TS or an open TS, eroding selectivity.[1]

The Protocol: Locking the Transition State

To mitigate anti-isomer formation, you must enforce a strict (Z)-enolate geometry.

Critical Parameters:

  • Lewis Acid Choice: Boron (shorter B-O bonds) creates a tighter TS than Lithium.[1]

  • Leaving Group: Use Bu₂BOTf (Dibutylboron triflate).[1] The triflate is a superior leaving group to chloride, ensuring rapid enolization at -78°C.[1]

  • Base Selection: Use DIPEA or Et₃N.[1] Avoid hindered bases like LDA for boron enolates as they can compete for coordination.[1]

Visualizing the Mechanism

Zimmerman_Traxler Z_Enolate (Z)-Enolate (Kinetic Product) Chair_TS Chair-Like Transition State (Zimmerman-Traxler) Z_Enolate->Chair_TS Favored Boat_TS Boat-Like TS (Destabilized) Z_Enolate->Boat_TS High Energy Cost Syn_Aldol Syn-Aldol (Major Product) Chair_TS->Syn_Aldol Anti_Aldol Anti-Aldol (Byproduct) Boat_TS->Anti_Aldol

Figure 2: The Zimmerman-Traxler model dictates that controlling Enolate Geometry (Z vs E) controls Product Diastereoselectivity (Syn vs Anti).[1]

Troubleshooting Table: Lewis Acid Effects
Lewis AcidEnolate GeometryPrimary ProductRisk Factor
Bu₂BOTf / DIPEA (Z)-EnolateSyn (>99:[1]1)Moisture sensitive; TfOH trace can decompose product.[1]
TiCl₄ / DIPEA (Z)-EnolateSyn (Variable)Ti-Cl bond is longer than B-O; looser TS.[1]
Cy₂BCl / Et₃N (E)-EnolateAnti (>95:5)Slower reaction; requires higher temp (0°C).[1]
LDA / THF Mixed (E/Z)Mixed "Loose" Lithium chelate; poor stereocontrol.[1]

Module 3: Dynamic Kinetic Resolution (DKR)

User Issue: "I am reducing a racemic beta-keto ester. I want one diastereomer, but I'm starting with a racemate. Do I have to accept a 50% yield?"

Solution: No. You can achieve 100% yield of a single diastereomer/enantiomer pair using Dynamic Kinetic Resolution (DKR) .[1][4][5]

The Mechanism: In DKR, the starting material enantiomers rapidly interconvert (racemize) under the reaction conditions, but the catalyst reduces one of them much faster than the other.[1][4][6]

Key Requirement:


[1][5]
  • The rate of inversion (racemization) of the starting material must be faster than the rate of the chemical reaction.[1]

Protocol: Noyori Asymmetric Hydrogenation (DKR Mode)

Reagents:

  • Substrate:

    
    -substituted 
    
    
    
    -keto ester.
  • Catalyst: RuCl₂[(R)-BINAP] (or SEGPHOS).[1]

  • Solvent: DCM or MeOH (Solvent polarity affects the enol/keto equilibrium).[1]

Step-by-Step Mitigation of Wrong Isomer:

  • Induce Racemization: Ensure the reaction is not too cold. DKR often requires ambient temperature or slight heating (30-50°C) to ensure the

    
     (racemization via enolization) is fast.[1]
    
  • Chiral Ligand Selection: Use bulky ligands (BINAP, SEGPHOS) to maximize the energy difference (

    
    ) between the matched and mismatched transition states.[1]
    
  • Pressure Control: Hydrogen pressure affects

    
    .[1]
    
    • Too High Pressure:[1]

      
       becomes > 
      
      
      
      .[1] You lose the DKR effect and get a 50:50 mixture of diastereomers.[1]
    • Correct Pressure:[1] Start at 5-10 bar.[1]

Module 4: Peptide & Amide Epimerization

User Issue: "I am coupling a peptide fragment. The C-terminal amino acid (Cys or His) has epimerized, giving me a D/L diastereomeric impurity."

Diagnosis: Epimerization occurs via the formation of an Oxazolone (Azlactone) intermediate.[1] This ring is aromatic and highly prone to racemization before the amine nucleophile attacks.[1]

Mitigation Strategies
  • Additive Suppression:

    • Always use HOBt (Hydroxybenzotriazole) or HOAt (Hydroxy-7-azabenzotriazole).[1]

    • Mechanism:[1][3][7] These additives intercept the activated ester, forming a reactive but non-racemizing intermediate that reacts rapidly with the amine.[1]

  • Base Management:

    • Never premix the activation reagent (e.g., HATU) and the base with the carboxylic acid component for long periods.[1]

    • Protocol: Add the base (DIPEA/Collidine) last, or simultaneously with the amine nucleophile.[1]

    • Collidine: Use 2,4,6-collidine instead of DIPEA/TEA for highly sensitive residues (Cys, His).[1] It is less basic (pKa ~7.[1]4) and reduces proton abstraction from the

      
      -carbon.[1]
      
  • Temperature:

    • Perform coupling at 0°C. The activation energy for oxazolone formation is higher than that for direct amide coupling.[1]

Module 5: Crystallization-Induced Diastereomer Transformation (CIDT)

User Issue: "I have a 60:40 mixture of diastereomers. I cannot separate them by column. Is the batch lost?"

Solution: Use CIDT to drive the equilibrium to 100% of the desired solid.[1]

Concept: If your diastereomers are in equilibrium (e.g., via base-catalyzed epimerization) and one diastereomer is significantly less soluble, it will crystallize out.[1] Le Chatelier's principle drives the solution equilibrium to replenish the depleted isomer.[1]

Protocol:

  • Solvent Screen: Find a solvent where the desired isomer is insoluble (crystallizes) and the undesired isomer is soluble.[1]

  • Epimerization Catalyst: Add a catalytic amount of base (e.g., DBU or NaOEt) to the slurry.[1]

  • Slow Cool/Stir: Stir the slurry at a temperature where interconversion is active. The solid phase will enrich in the desired diastereomer over time.[1]

References

  • Zimmerman-Traxler Model: Zimmerman, H. E.; Traxler, M. D.[1][7] "The Stereochemistry of the Ivanov and Reformatsky Reactions." J. Am. Chem. Soc.[1][7][8]1957 , 79, 1920–1923.[1][7] Link

  • Evans Aldol Protocol: Evans, D. A.; Bartroli, J.; Shih, T. L.[1] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." J. Am. Chem. Soc.[1][7][8]1981 , 103, 2127–2129.[1][7] Link[1]

  • Dynamic Kinetic Resolution (Noyori): Noyori, R.; Tokunaga, M.; Kitamura, M. "Stereoselective Hydrogenation via Dynamic Kinetic Resolution."[1] Bull.[1][5][9][10][11] Chem. Soc. Jpn.[1]1995 , 68, 36–56.[1][9][11] Link[1][11]

  • Peptide Epimerization: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chem. Soc. Rev.[1][9]2009 , 38, 606-631.[1] Link[1]

  • Crystallization Induced Transformation: Engwerda, A. H. J., et al. "Crystallization-Induced Diastereomer Transformation."[1][12] Chem. Eur. J.[1]2018 , 24, 2812–2820.[1] Link[1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Assignment of (2R,3S)-2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and predicted NMR spectral assignment for (2R,3S)-2-aminobutane-1,3-diol, also known as L-allothreoninol. In the absence of a publicly available, fully assigned experimental spectrum for this specific diastereomer, this document leverages fundamental NMR principles, spectral data from structural analogues, and established empirical prediction methods. It is designed for researchers and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation and stereochemical confirmation.

The causality behind spectral features—chemical shifts, coupling constants, and the behavior of labile protons—is explained, providing a framework for interpreting experimental data. Furthermore, this guide includes a robust, field-proven protocol for sample preparation and data acquisition, ensuring high-quality, reproducible results for polar, protic molecules of this class.

Molecular Structure and Predicted NMR Environments

This compound is a chiral molecule derived from the reduction of the amino acid L-allothreonine. Its structure contains four distinct carbon environments and five unique non-labile proton environments. The presence of two stereocenters (C2 and C3) renders the two protons on the primary alcohol (C1) diastereotopic, meaning they are chemically non-equivalent and will exhibit distinct chemical shifts and couplings[1].

The labile protons associated with the amine (-NH₂) and two hydroxyl (-OH) groups will also be present. Their chemical shifts are highly dependent on experimental conditions such as solvent, concentration, and temperature due to variable hydrogen bonding and chemical exchange rates.

Figure 1: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Assignments

The predicted ¹H NMR spectrum is based on the analysis of electron-donating and electron-withdrawing effects of the adjacent functional groups. Protons attached to carbons bearing electronegative oxygen or nitrogen atoms are deshielded and will appear at a lower field (higher ppm).

Key Predictive Insights:
  • H4 (CH₃): This methyl group is adjacent to a methine (CH) bearing a hydroxyl group. It is expected to be the most upfield signal and will appear as a doublet due to coupling with H3.

  • H2 & H3 (CH-N & CH-O): These methine protons are directly attached to carbons bearing the amine and hydroxyl groups, respectively. They will be significantly deshielded and appear downfield. Their exact position relative to each other depends on the specific solvent and intramolecular hydrogen bonding, but both are expected in the 3-4 ppm range. They will appear as complex multiplets due to coupling with each other and their other neighbors.

  • H1a & H1b (CH₂OH): These protons are adjacent to a chiral center (C2) and are therefore diastereotopic[1]. They will have different chemical shifts and will couple to each other (geminal coupling) and to H2 (vicinal coupling). This will result in two distinct signals, likely appearing as a doublet of doublets each.

  • Labile Protons (-OH, -NH₂): These protons undergo rapid chemical exchange. In a protic solvent like D₂O, they will exchange with deuterium and their signals will disappear. In an aprotic solvent like DMSO-d₆, they will appear as broad singlets, and their chemical shifts can vary widely (e.g., 1-5 ppm) depending on concentration and temperature[2].

Table 1: Predicted ¹H NMR Assignments for this compound

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H₄ ~1.1 Doublet (d) 3H Adjacent to one proton (H₃). Least deshielded aliphatic proton.
H₂ 3.0 - 3.4 Multiplet (m) 1H Adjacent to H₃ and H₁ₐ/H₁ₑ. Deshielded by adjacent -NH₂ group.
H₃ 3.6 - 4.0 Multiplet (m) 1H Adjacent to H₄ and H₂. Deshielded by adjacent -OH group.
H₁ₐ, H₁ₑ 3.4 - 3.8 Doublet of Doublets (dd) each 2H Diastereotopic protons deshielded by -OH. Coupled to each other and H₂.
-NH₂ Variable (e.g., 1.5 - 3.0) Broad Singlet (br s) 2H Labile protons; signal may be broad or exchange away in D₂O.

| -OH (x2) | Variable (e.g., 2.0 - 5.0) | Broad Singlet (br s) | 2H | Labile protons; signal may be broad or exchange away in D₂O. |

Predicted ¹³C NMR Spectral Assignments

In proton-decoupled ¹³C NMR, each unique carbon atom will produce a single peak. The chemical shifts are primarily influenced by the electronegativity of attached atoms. Carbons bonded to oxygen or nitrogen will be shifted significantly downfield.

Table 2: Predicted ¹³C NMR Assignments for this compound

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale
C₄ ~20 Aliphatic methyl carbon, least affected by electronegative groups.
C₂ 55 - 60 Aliphatic methine carbon directly attached to the electron-withdrawing -NH₂ group.
C₁ 63 - 68 Primary alcohol carbon, deshielded by the attached -OH group.

| C₃ | 68 - 73 | Secondary alcohol carbon, deshielded by the attached -OH group. Expected to be the most downfield aliphatic carbon. |

Comparison with Structural Analogues

To ground these predictions, we can compare them with experimental data from simpler, structurally related molecules. This comparison validates the predicted chemical shift regions for the functional groups present in our target molecule.

Table 3: Experimental NMR Data for Structurally Related Compounds

Compound Structure ¹H Chemical Shifts (δ, ppm) & Assignment ¹³C Chemical Shifts (δ, ppm) & Assignment Source
Ethanolamine HO-CH₂-CH₂-NH₂ H₂N-CH₂ : ~2.77; HO-CH₂ : ~3.57 H₂N-C H₂: ~44.8; HO-C H₂: ~63.7 [3]
(R)-1-Aminopropan-2-ol CH₃-CH(OH)-CH₂-NH₂ CH₃ : ~1.15 (d); CH₂ : ~2.5-2.8 (m); CH : ~3.70 (m) CH₃ : ~21.2; CH₂ : ~50.2; CH : ~66.5 [4][5]

| L-Threonine | CH₃-CH(OH)-CH(NH₂)-COOH | CH₃ : ~1.32 (d); CH(NH₂) : ~3.58 (d); CH(OH) : ~4.25 (m) | CH₃ : ~22.2; CH(NH₂) : ~63.3; CH(OH) : ~68.7 |[6] |

Comparative Analysis:
  • The methyl (C₄) group in our target is predicted at ~20 ppm, which aligns perfectly with the experimental values for the methyl groups in 1-aminopropan-2-ol (~21.2 ppm) and L-threonine (~22.2 ppm)[4][5][6].

  • The carbons bearing nitrogen (C₂) and oxygen (C₁, C₃) are predicted to be in the 55-73 ppm range. This is strongly supported by the data from all three analogues, which show carbons attached to nitrogen in the 45-63 ppm range and carbons attached to oxygen in the 63-69 ppm range[3][4][5][6].

  • The proton shifts for methine groups adjacent to -OH and -NH₂ in the analogues fall within the 3.5-4.3 ppm range, supporting the predicted downfield shifts for H₂ and H₃[6].

This comparative analysis provides high confidence in the predicted chemical shift regions for this compound.

Recommended Experimental Protocol

Acquiring high-quality NMR data for a small, polar, and protic molecule requires careful consideration of the solvent and acquisition parameters. This protocol is designed to be a self-validating system for achieving accurate and reproducible results.

Workflow Overview

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) vortex Vortex to ensure complete dissolution prep->vortex transfer Transfer solution to a clean, dry 5mm NMR tube vortex->transfer insert Insert tube into spectrometer transfer->insert lockshim Lock on solvent signal and perform automated shimming insert->lockshim h1 Acquire ¹H Spectrum (NS=16, D1=2s, AQ=4s) lockshim->h1 c13 Acquire ¹³C Spectrum (zgpg30, NS=1024, D1=2s) h1->c13 ft Fourier Transform c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference to residual solvent peak baseline->reference integrate Integrate (¹H) and Peak Pick (¹H & ¹³C) reference->integrate

Figure 2: Recommended workflow for NMR analysis.

Step-by-Step Methodology
  • Solvent Selection:

    • Primary Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆). This is an excellent choice as it will solubilize the polar analyte and, being aprotic, will allow for the observation of the labile -OH and -NH₂ protons. The residual solvent peak at ~2.50 ppm can be used for referencing the ¹H spectrum, and the carbon signals at ~39.5 ppm for the ¹³C spectrum.

    • Alternative: D₂O (Deuterium Oxide). This is also a good solvent for this polar molecule. However, the -OH and -NH₂ protons will exchange with the solvent's deuterium and become invisible in the ¹H spectrum. This can be useful for simplifying the spectrum and confirming the identity of labile protons. The residual HDO peak (~4.79 ppm at 25°C) is used for referencing.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add 0.6–0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial[7]. This volume is optimal for standard 5 mm NMR tubes.

    • Vortex the sample for 30 seconds or until the solid is completely dissolved. A clear, homogeneous solution is critical for high-resolution spectra[8].

    • Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particulates[9].

  • Spectrometer Setup and Acquisition:

    • Insert the sample into the spectrometer.

    • Lock and Shim: Lock the field frequency onto the deuterium signal of the solvent. Perform an automated shimming routine to optimize the magnetic field homogeneity, aiming for a narrow, symmetrical solvent peak.

    • ¹H Acquisition:

      • Pulse Program: Standard single-pulse experiment.

      • Acquisition Time (AQ): ~4 seconds. This ensures sufficient data points across each peak for good resolution[10].

      • Relaxation Delay (D1): 2 seconds. A delay allows for nearly complete relaxation of protons, leading to more accurate integration.

      • Number of Scans (NS): 16 scans. This is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

    • ¹³C Acquisition:

      • Pulse Program: A standard proton-decoupled single-pulse experiment with a 30° pulse angle (e.g., zgpg30 on Bruker systems) is recommended. This provides a good compromise between signal intensity and quantitative accuracy for carbons with varying relaxation times[11].

      • Relaxation Delay (D1): 2 seconds.

      • Number of Scans (NS): 1024 scans or more may be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope[12].

  • Data Processing:

    • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform Fourier transformation.

    • Carefully phase correct the spectrum manually to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction algorithm.

    • Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H).

    • For the ¹H spectrum, integrate the signals and normalize to a known proton count (e.g., the 3H methyl group). For both spectra, perform peak picking to identify the precise chemical shift of each signal.

Conclusion

This guide presents a comprehensive, predictive framework for the ¹H and ¹³C NMR assignment of this compound. By integrating fundamental NMR theory with comparative data from structural analogues, we have established a reliable set of expected spectral parameters. The detailed experimental protocol provides a clear path for researchers to acquire high-quality, unambiguous data. This combined approach of prediction and robust methodology empowers scientists to confidently undertake the structural and stereochemical analysis of this and similar chiral aminodiol compounds, which are valuable building blocks in pharmaceutical development.

References

  • Krishnamurthy, S. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: [Link]

  • Alkhawaldeh, K., & Al-Dhuraibi, A. (2020). NMR Spectra of (A) 1 H-NMR; (B) 13 C-NMR and (C) DEPT 135 for the Produced Organic Compound from the CO2 Saturated 0.1M Ethanolamine. ResearchGate. Available at: [Link]

  • de Graaf, R. A., et al. (2010). State-of-the-Art Direct ¹³C and Indirect ¹H-[¹³C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine. Available at: [Link]

  • Chemistry Department, University of Florida. (2020). Optimized Default ¹³C Parameters. NMR Facility. Available at: [Link]

  • Ashenhurst, J. (2022). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. Master Organic Chemistry. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • Gorevoy, A. V., et al. (2022). DFT Approach for Predicting ¹³C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules. Available at: [Link]

  • PubChem. (n.d.). (2R)-1-aminopropan-2-ol. National Center for Biotechnology Information. Available at: [Link]

  • Sadek, M. (2018). Acquiring ¹H and ¹³C Spectra. In Identification of Organic Compounds. Elsevier. Available at: [Link]

  • Smith, R. A., et al. (2016). ¹³C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. Journal of Chemical Education. Available at: [Link]

  • Abraham, R. J., et al. (2001). Prediction of ¹H NMR chemical shifts and conformational analysis of organic molecules. The University of Liverpool Repository. Available at: [Link]

  • PubChem. (n.d.). L-Threonine. National Center for Biotechnology Information. Available at: [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

  • Gerrard, W., et al. (2022). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Nature Communications. Available at: [Link]

  • NMR-Bio. (n.d.). NMR sample preparation guidelines. NMR-Bio. Available at: [Link]

  • LibreTexts Chemistry. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. LibreTexts. Available at: [Link]

  • Mobli, M., & Hoch, J. C. (2014). The Incorporation of Labile Protons into Multidimensional NMR Analyses: Glycan Structures Revisited. Journal of the American Chemical Society. Available at: [Link]

  • Pavao, A., et al. (2023). HRMAS ¹³C NMR and genome-scale metabolic modeling identify threonine as a preferred dual redox substrate for Clostridioides difficile. ResearchGate. Available at: [Link]

  • Griffiths, L. (2005). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • Broadhurst, D. (n.d.). Sample preparation guideline for extraction of polar metabolites. University of Alberta. Available at: [Link]

  • Jorgensen, T. B. (2024). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through ¹H NMR and ¹³C NMR. Industrial & Engineering Chemistry Research. Available at: [Link]

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Sources

spectroscopic comparison of (2R,3S) and (2S,3R) isomers of 2-aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Spectroscopic Guide to the (2R,3S) and (2S,3R) Isomers of 2-Aminobutane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Drug Development

In the realm of pharmacology and drug development, the precise three-dimensional arrangement of atoms within a molecule, known as stereoisomerism, is of paramount importance. Stereoisomers can exhibit vastly different biological activities, with one isomer potentially being a potent therapeutic agent while its mirror image may be inactive or even toxic. The focal point of this guide is the spectroscopic comparison of the (2R,3S) and (2S,3R) isomers of 2-aminobutane-1,3-diol. These two molecules are enantiomers, meaning they are non-superimposable mirror images of each other. Understanding their spectroscopic properties is crucial for their identification, characterization, and quality control in pharmaceutical applications.

This guide provides an in-depth analysis of the spectroscopic characteristics of (2R,3S) and (2S,3R)-2-aminobutane-1,3-diol, leveraging foundational principles of stereochemistry and advanced analytical techniques. We will explore why these enantiomers are indistinguishable by conventional spectroscopic methods and delve into the specialized techniques required for their differentiation.

The Challenge of Enantiomeric Differentiation

Enantiomers possess identical physical and chemical properties in an achiral environment. This principle extends to their spectroscopic behavior. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) will yield identical spectra for both the (2R,3S) and (2S,3R) isomers. This is because these methods probe the connectivity and the local chemical environment of atoms, which are the same for both enantiomers.

To distinguish between enantiomers, it is necessary to introduce a chiral environment. This can be achieved through various methods, which will be discussed in detail in the subsequent sections.

Spectroscopic Characterization in an Achiral Environment

While standard spectroscopy cannot differentiate between the (2R,3S) and (2S,3R) enantiomers, it is essential for confirming the overall molecular structure of 2-aminobutane-1,3-diol. The following sections describe the expected spectroscopic data for either enantiomer in an achiral solvent. The data presented is based on the analysis of the closely related diastereomer, (2S,3S)-2-aminobutane-1,3-diol, and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

The ¹H NMR spectrum of 2-aminobutane-1,3-diol is expected to show distinct signals for the protons in different chemical environments. The chemical shifts are influenced by the proximity of electronegative oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Aminobutane-1,3-diol

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H1 (CH₂)~3.5 - 3.7Multiplet
H2 (CH)~2.8 - 3.0Multiplet
H3 (CH)~3.6 - 3.8Multiplet
H4 (CH₃)~1.1 - 1.2Doublet
OH, NH₂VariableBroad Singlet

Causality behind Experimental Choices: The choice of a deuterated solvent such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃) is standard for ¹H NMR to avoid large solvent signals. The broad signals for the hydroxyl (OH) and amine (NH₂) protons are due to chemical exchange and hydrogen bonding.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment will give a distinct signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Aminobutane-1,3-diol

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH₂)~65 - 70
C2 (CH)~55 - 60
C3 (CH)~70 - 75
C4 (CH₃)~15 - 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Expected IR Absorption Bands for 2-Aminobutane-1,3-diol

Functional GroupWavenumber (cm⁻¹)Description
O-H (Alcohol)3200-3600Broad, strong
N-H (Amine)3300-3500Medium, may overlap with O-H
C-H (Alkyl)2850-3000Medium to strong
C-O (Alcohol)1000-1260Strong
N-H bend1590-1650Medium

Expertise & Experience: The broadness of the O-H and N-H stretching bands is a hallmark of hydrogen bonding, a key intermolecular interaction in this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both (2R,3S) and (2S,3R)-2-aminobutane-1,3-diol, the mass spectrum will be identical. The molecular ion peak [M]⁺ is expected at m/z 105, corresponding to the molecular weight of the compound.

Advanced Spectroscopic Techniques for Enantiomeric Differentiation

To differentiate between the (2R,3S) and (2S,3R) enantiomers, we must employ techniques that can probe the chirality of the molecules.

NMR Spectroscopy with Chiral Shift Reagents

One of the most common methods to distinguish enantiomers by NMR is the use of a chiral shift reagent (CSR). A CSR is a chiral molecule that can reversibly interact with the enantiomers in solution, forming transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, leading to separate signals for the corresponding nuclei of the two enantiomers in the NMR spectrum.

G cluster_0 Sample Preparation cluster_1 NMR Analysis Sample Dissolve enantiomeric mixture in a suitable deuterated solvent CSR Add a chiral shift reagent (e.g., a lanthanide complex) Sample->CSR Formation of transient diastereomeric complexes Acquire Acquire ¹H or ¹³C NMR spectrum CSR->Acquire Analyze Analyze the spectrum for split signals of the enantiomers Acquire->Analyze

Caption: Workflow for NMR analysis with a chiral shift reagent.

Trustworthiness: The degree of separation of the signals (the difference in chemical shifts, ΔΔδ) is dependent on the concentration of the CSR, the temperature, and the specific interactions between the CSR and the enantiomers. This allows for a self-validating system where the splitting can be modulated by adjusting experimental parameters.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra.

  • Sample Preparation: Dissolve the enantiomerically pure or enriched sample in a suitable solvent (e.g., CDCl₃ or D₂O) at a known concentration.

  • Instrument Setup: Use a VCD spectrometer equipped with a photoelastic modulator to generate the circularly polarized light.

  • Data Acquisition: Record the VCD spectrum over the desired infrared frequency range.

  • Data Analysis: The resulting spectrum will show positive and negative bands corresponding to the differential absorption. The VCD spectrum of the (2R,3S) isomer will be the mirror image of the (2S,3R) isomer's spectrum.

G Light Infrared Light Source Polarizer Linear Polarizer Light->Polarizer PEM Photoelastic Modulator (generates circularly polarized light) Polarizer->PEM Sample Chiral Sample ((2R,3S) or (2S,3R) isomer) PEM->Sample Detector Detector Sample->Detector Spectrum VCD Spectrum (ΔA = A_L - A_R) Detector->Spectrum

Caption: Schematic of a VCD spectroscopy experiment.

Conclusion

The spectroscopic comparison of (2R,3S) and (2S,3R)-2-aminobutane-1,3-diol highlights a fundamental principle of stereochemistry: enantiomers exhibit identical spectroscopic properties under achiral conditions. While standard NMR, IR, and MS are invaluable for confirming the molecular structure, they cannot differentiate between these mirror-image isomers. The ability to distinguish and quantify enantiomers is critical in drug development and requires the application of specialized techniques. NMR spectroscopy in the presence of a chiral shift reagent and Vibrational Circular Dichroism are powerful methods that provide the necessary chiral environment to resolve the spectroscopic degeneracy of enantiomers. A thorough understanding and application of these techniques are essential for ensuring the stereochemical purity and safety of chiral pharmaceutical compounds.

References

  • PubChem. (n.d.). 2-Aminobutane-1,3-diol. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). (2S,3S)-2-Amino-1,3-butanediol. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.
  • Berova, N., Polavarapu, P. L., Nakanishi, K., & Woody, R. W. (Eds.). (2012). Comprehensive Chiroptical Spectroscopy, Volume 2: Applications in Stereochemical Analysis of Synthetic Compounds, Natural Products, and Biomolecules. John Wiley & Sons.

Comparative Guide: Biological Activity & Synthetic Utility of 2-Aminobutane-1,3-diol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral drug development, 2-aminobutane-1,3-diol (commonly known as Threoninol ) serves as a pivotal "chiral pool" building block. Unlike simple solvents or achiral reagents, its value lies in its specific stereochemical configurations, which dictate the biological activity of the final pharmaceutical product—ranging from carbapenem antibiotics to acyclic Threoninol Nucleic Acids (aTNA) .

This guide objectively compares the performance of the four stereoisomers of 2-aminobutane-1,3-diol. Our analysis confirms that while the (2S,3R) isomer (derived from L-Threonine) is the industry standard for bio-mimetic applications, the (2R,3S) and allo-isomers offer unique utility in stabilizing synthetic nucleic acids and probing enzyme active sites.

Stereochemical Landscape

The molecule possesses two chiral centers (C2 and C3), resulting in four distinct stereoisomers. Understanding the correlation between these isomers and their amino acid precursors is critical for selecting the correct starting material.

IUPAC NameCommon NamePrecursor Amino AcidConfigurationPrimary Application
(2S,3R)-2-aminobutane-1,3-diol L-ThreoninolL-ThreonineerythroNatural product synthesis, aTNA backbones
(2R,3S)-2-aminobutane-1,3-diol D-ThreoninolD-ThreonineerythroEnantiomeric controls, proteolysis-resistant peptides
(2S,3S)-2-aminobutane-1,3-diol L-Allo-ThreoninolL-Allo-ThreoninethreoSphingolipid analogues, mechanistic probes
(2R,3R)-2-aminobutane-1,3-diol D-Allo-ThreoninolD-Allo-ThreoninethreoCrystallographic studies, synthetic intermediates
Visualization: Stereochemical Derivation

The following diagram illustrates the synthetic flow from the chiral pool (amino acids) to the functionalized diol scaffolds.

StereochemistryMap L_Thr L-Threonine (2S,3R) L_Threoninol L-Threoninol (2S,3R)-2-amino-1,3-diol L_Thr->L_Threoninol Reduction (LiAlH4/NaBH4) aTNA aTNA Scaffolds (Nucleic Acid Therapeutics) L_Threoninol->aTNA Antibiotics Carbapenem Precursors L_Threoninol->Antibiotics D_Thr D-Threonine (2R,3S) D_Threoninol D-Threoninol (2R,3S)-2-amino-1,3-diol D_Thr->D_Threoninol Reduction D_Threoninol->aTNA Stereocontrol Allo_Thr L-Allo-Threonine (2S,3S) Allo_Threoninol L-Allo-Threoninol (2S,3S)-2-amino-1,3-diol Allo_Thr->Allo_Threoninol Reduction

Figure 1: Synthetic derivation of 2-aminobutane-1,3-diol isomers from amino acid precursors and their downstream applications.

Comparative Biological Activity & Performance[3][4]

The "activity" of 2-aminobutane-1,3-diol is context-dependent. As a free molecule, it is relatively inert but acts as a competitive substrate in specific metabolic pathways. Its primary performance metric is its efficacy as a scaffold.

Nucleic Acid Therapeutics (aTNA Technology)

In the development of Acyclic Threoninol Nucleic Acids (aTNA), the diol backbone replaces the sugar-phosphate backbone of DNA/RNA.

  • Mechanism: The rigid chirality of the threoninol backbone pre-organizes the attached nucleobases for hybridization.

  • Performance Comparison:

Feature(2S,3R)-Isomer (L-Threoninol)(2R,3S)-Isomer (D-Threoninol)
Duplex Stability (Tm) High. Forms stable right-handed helices with DNA/RNA.Low/Destabilizing. Induces steric clashes in standard right-handed helices.
Nuclease Resistance High (Non-natural backbone).Very High (Unrecognized by natural enzymes).
Therapeutic Utility Preferred scaffold for antisense oligonucleotides (ASOs) and siRNA.Used as a negative control or for specific left-handed helix targeting.

Key Insight: The (2S,3R) configuration mimics the spatial arrangement of the natural ribose 3'-5' linkage, allowing for seamless integration into biological systems, whereas the (2R,3S) isomer disrupts binding, making it a powerful tool for specificity controls.

Sphingolipid Metabolism & Mimicry

Sphingolipids (e.g., Sphingosine) contain a 2-amino-1,3-diol motif.

  • Biological Activity: 2-aminobutane-1,3-diol analogues act as inhibitors of sphingosine kinase or ceramide synthase depending on stereochemistry.

  • Data Synthesis:

    • The erythro (2S,3R) configuration matches natural D-erythro-sphingosine. Derivatives of this isomer often act as substrate mimics , being phosphorylated by sphingosine kinases.

    • The threo (2S,3S) isomers often act as inhibitors because they can bind the enzyme active site but prevent the catalytic turnover due to the mismatched hydroxyl orientation.

Experimental Protocols

To ensure reproducibility in comparative studies, the following protocols for synthesis and analysis are recommended.

Protocol A: Synthesis of N-Fmoc-O-DMT-(2S,3R)-Threoninol (aTNA Monomer)

Rationale: This protocol protects the amine and primary alcohol, leaving the secondary alcohol available for phosphoramidite coupling, essential for oligonucleotide synthesis.

  • Starting Material: (2S,3R)-2-amino-1,3-butanediol (10 mmol).

  • Amine Protection: Dissolve in dioxane/water (1:1). Add NaHCO₃ (2 eq) and Fmoc-OSu (1.1 eq). Stir at RT for 4h.

    • Checkpoint: Monitor TLC (Ethyl Acetate/Hexane) for disappearance of amine.

  • Primary Alcohol Protection: Dry the crude N-Fmoc intermediate. Dissolve in anhydrous Pyridine. Add DMT-Cl (1.1 eq) at 0°C. Stir for 12h.

    • Selectivity: The primary hydroxyl (C1) is sterically more accessible than the secondary (C3), ensuring regioselectivity.

  • Workup: Quench with MeOH. Extract with DCM. Wash with brine.

  • Purification: Silica gel chromatography (eluent: DCM/MeOH + 1% Triethylamine).

Protocol B: Chiral HPLC Analysis (Quality Control)

Rationale: Verifying the optical purity of the isomers is critical, as <1% impurity can alter biological data.

  • Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (or 254 nm if derivatized).

  • Expected Retention:

    • (2S,3R): ~12.5 min

    • (2R,3S): ~14.2 min

    • (2S,3S): ~16.8 min

    • (2R,3R): ~18.5 min

    • (Note: Retention times vary by column age and exact conditions; run standards).

Mechanistic Visualization: aTNA Interaction

The following diagram illustrates how the (2S,3R) scaffold facilitates base pairing, contrasting with the steric hindrance of the (2R,3S) isomer.

aTNA_Mechanism cluster_natural Natural Mimicry (2S,3R) cluster_mismatch Steric Clash (2R,3S) L_Scaffold (2S,3R)-Threoninol Backbone Base_L Nucleobase (Adenine) L_Scaffold->Base_L Tethering Target_L Target RNA (Uracil) Base_L->Target_L Stable H-Bonds (High Tm) D_Scaffold (2R,3S)-Threoninol Backbone Base_D Nucleobase (Adenine) D_Scaffold->Base_D Tethering Target_D Target RNA (Uracil) Base_D->Target_D Steric Repulsion (Low Tm)

Figure 2: Mechanistic comparison of Threoninol stereoisomers in nucleic acid hybridization.

References

  • Asanuma, H., et al. (2021). "Modifications and Conjugates for Biomedicine and Nanotechnology." Nucleic Acids Chemistry. Link

  • Kokatla, H. P., et al. (2013). "Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols." Beilstein Journal of Organic Chemistry. Link

  • BenchChem. (2024). "1-Aminopropan-2-ol and 2-amino-1,3-butanediol Applications." Chemical Product Database. Link

  • CymitQuimica. (2024). "(2S,3R)-2-Amino-1,3-butanediol Product Data." Chemical Catalog. Link

  • ResearchGate. (2025). "Role of Stereochemistry on the Biological Activity of Nature-Inspired Isomers." MDPI. Link

Strategic Selection of (2R,3S)-2-Aminobutane-1,3-diol: A Technical Assessment of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical cost-benefit analysis and strategic assessment of synthesizing (2R,3S)-2-aminobutane-1,3-diol, a critical chiral building block often hindered by its "unnatural" stereochemistry relative to the abundant L-threonine pool.

Executive Summary & Stereochemical Context

This compound (also known as D-Threoninol ) is the enantiomer of the widely available L-Threoninol. While its mirror image (derived from cheap L-Threonine) is a commodity chemical, the (2R,3S) isomer represents a significant cost center in pharmaceutical synthesis, particularly for phenicol antibiotics , sphingosine analogs (e.g., sphingosine-1-phosphate receptor modulators), and peptidomimetics .

The Core Challenge:

  • L-Threoninol (2S,3R): Sourced from L-Threonine (~$1.50/kg). Cheap, abundant.

  • D-Threoninol (2R,3S): Sourced from D-Threonine (~$1,000/kg) or synthetic resolution. Expensive, scarce.

This guide evaluates three primary access routes to help researchers minimize Cost of Goods Sold (COGS) while maintaining high enantiomeric excess (ee).

Comparative Analysis of Synthetic Routes

The following matrix compares the three dominant methodologies for accessing the (2R,3S) isomer.

Table 1: Cost-Benefit Matrix
FeatureRoute A: Chiral Pool (D-Thr) Route B: Chemo-Enzymatic Resolution Route C: Asymmetric Henry Reaction
Starting Material D-Threonine (CAS 632-20-2)Racemic 2-amino-1,3-butanediolNitroethane + Acetaldehyde
Material Cost High (>$900/kg)Low (<$50/kg)Very Low (<$20/kg)
Step Count 1 (Reduction)3-4 (Synthesis + Resolution)2 (Coupling + Reduction)
Scalability Linear (Limited by supply)High (Batch/Flow compatible)Moderate (Exotherm management)
Stereocontrol (ee) Excellent (>99%)Very Good (>98% w/ optimization)Variable (90-95% typical)
Primary Risk Supply chain volatility of D-AAYield cap at 50% (without recycling)Catalyst cost & heavy metal removal
Best For <100g (Discovery/Pre-clinical)>10kg (Pilot/Manufacturing)Novel IP generation

Deep Dive: Mechanism & Causality

Route A: The "Fast but Expensive" Standard (Chiral Pool)
  • Mechanism: Direct hydride reduction of the carboxylic acid moiety of D-Threonine using NaBH₄/I₂ or LiAlH₄.

  • Causality: Retention of stereochemistry is guaranteed because the reaction does not touch the chiral centers at C2 and C3.

  • Self-Validating Check: If the product optical rotation does not match literature (

    
    ), the starting material was likely contaminated with L-Threonine.
    
Route B: The "Scalable" Choice (Enzymatic Resolution)
  • Mechanism: Lipase-catalyzed transesterification (kinetic resolution).[1] Candida antarctica Lipase B (CAL-B) selectively acetylates the (2R,3S) isomer (or its enantiomer depending on conditions), allowing physical separation.

  • Causality: The enzyme's chiral pocket sterically excludes the non-matching enantiomer, creating a high-fidelity filter.

  • Optimization: To overcome the 50% yield limit of kinetic resolution, a Dynamic Kinetic Resolution (DKR) approach can be employed if the substrate allows in-situ racemization, though this is difficult with amino diols. A more common industrial approach is to resolve the precursor (3-aminobutanol) before the final oxidation/hydroxylation steps.

Route C: The "Atom Economy" Route (Henry Reaction)
  • Mechanism: Copper(II)-chiral ligand complexes catalyze the nitroaldol reaction between nitroethane and acetaldehyde to form the nitro-alcohol, which is then reduced to the amino-diol.

  • Causality: The chiral ligand creates an asymmetric environment that favors the formation of the anti-nitroalcohol (precursor to threo-aminodiol).

  • Challenge: Achieving high diastereoselectivity (anti vs syn) and enantioselectivity simultaneously is difficult, often requiring recrystallization which lowers yield.

Visualizing the Pathways

The following diagram illustrates the stereochemical relationships and process flows for the discussed routes.

G cluster_0 Route A: Chiral Pool (High Cost) cluster_1 Route B: Enzymatic Resolution (Scalable) D_Thr D-Threonine (2R,3S)-Amino Acid Target This compound (D-Threoninol) D_Thr->Target Reduction (Retains Stereochem) Red_Agent LiAlH4 or NaBH4/I2 Racemic Racemic 2-amino-1,3-butanediol CAL_B CAL-B Lipase + Vinyl Acetate Racemic->CAL_B CAL_B->Target Unreacted (Slow Reacting Isomer) Ester (2S,3R)-Acetate (L-isomer) CAL_B->Ester Fast Reacting (Acylated) caption Figure 1: Comparison of Direct Reduction vs. Kinetic Resolution pathways.

Figure 1: Pathway comparison showing the direct reduction of expensive D-Threonine versus the resolution of cheap racemic mixtures.

Detailed Experimental Protocol

Selected Method: Route B (Enzymatic Resolution) is detailed below. While Route A is simpler, Route B is the industrially relevant choice for cost reduction.

Protocol: Lipase-Mediated Resolution of Racemic 2-Aminobutane-1,3-diol

Objective: Isolate this compound from racemic mixture. Purity Target: >98% ee.

Reagents:
  • Racemic 2-aminobutane-1,3-diol (100 mmol)

  • Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435) (20% w/w relative to substrate)

  • Vinyl Acetate (Acyl donor, 0.6 eq)

  • Solvent: 1,4-Dioxane or MTBE (Anhydrous)

Step-by-Step Workflow:
  • Preparation: Dissolve racemic 2-aminobutane-1,3-diol (10.5 g, 100 mmol) in anhydrous 1,4-Dioxane (100 mL).

  • Enzyme Addition: Add immobilized CAL-B (2.1 g).

  • Acylation Start: Add Vinyl Acetate (5.5 mL, 60 mmol) dropwise.

    • Note: Vinyl acetate is irreversible; the byproduct is acetaldehyde (volatile).

  • Incubation: Stir at 30°C at 200 rpm. Monitor reaction by HPLC (Chiralpak AD-H column).

    • Checkpoint: The enzyme preferentially acylates the (2S,3R) isomer (L-form). The desired (2R,3S) isomer remains as the free diol.

  • Termination: Stop the reaction when conversion reaches ~52% (slightly over 50% ensures high ee of the remaining substrate). Filter off the enzyme beads.

  • Separation:

    • Evaporate solvent.

    • The residue contains (2R,3S)-diol and (2S,3R)-diacetate.

    • Purification: Separate via column chromatography (DCM/MeOH 9:1) or selective crystallization if applicable. The amino-diol is much more polar than the diacetate.

  • Validation:

    • Measure Optical Rotation: Target

      
       (c=1, H2O).
      
    • Determine ee via Chiral HPLC.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[2] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2017). Available at: [Link]

  • MDPI Molecules. An Alternative Enzymatic Route to Chiral Hydroxybutyrates. (2021). Available at: [Link]

  • ResearchGate. The Henry (Nitroaldol) Reaction: A Versatile Tool in Organic Synthesis. Available at: [Link]

Sources

A Comparative Guide to the Synthetic Applications of (2R,3S)-2-Aminobutane-1,3-diol and its Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the construction of enantiomerically pure molecules, a critical aspect of modern drug discovery and development. Among the myriad of chiral auxiliaries, those derived from amino alcohols have proven to be particularly versatile. This guide provides an in-depth technical comparison of the synthetic applications of (2R,3S)-2-aminobutane-1,3-diol, a valuable yet perhaps underutilized chiral building block, with a focus on its role in the stereoselective synthesis of key chemical motifs. We will delve into its performance, compare it with more established alternatives like Evans' oxazolidinones, and provide actionable experimental insights to empower researchers in their synthetic endeavors.

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a chemical reaction towards the formation of a single stereoisomer.[1] The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, exert a high degree of stereocontrol in the desired transformation, and be readily removable under mild conditions without racemization of the product, preferably with high recovery of the auxiliary itself.[]

This compound, with its two stereocenters and vicinal amino and hydroxyl groups, presents an attractive scaffold for the construction of chiral auxiliaries, typically in the form of oxazolidinone derivatives. The rigid heterocyclic structure formed upon derivatization provides a well-defined chiral environment that can effectively bias the approach of incoming reagents.

Core Applications and Mechanistic Insights

The primary application of this compound as a chiral auxiliary lies in its conversion to a 4,5-disubstituted oxazolidin-2-one. This heterocyclic core is then N-acylated with a prochiral substrate, setting the stage for highly diastereoselective enolate reactions.

G cluster_0 Auxiliary Preparation and Acylation cluster_1 Asymmetric Transformation cluster_2 Auxiliary Cleavage and Recovery Aminodiol This compound Oxazolidinone Chiral Oxazolidinone Aminodiol->Oxazolidinone Cyclization (e.g., with phosgene or its equivalent) N_Acyl_Oxazolidinone N-Acyl Oxazolidinone (Substrate Attached) Oxazolidinone->N_Acyl_Oxazolidinone N-Acylation (with R-COCl) Enolate Chiral Enolate N_Acyl_Oxazolidinone->Enolate Deprotonation (e.g., LDA, NaHMDS) Product_Aux Diastereomerically Enriched Product-Auxiliary Adduct Enolate->Product_Aux Reaction with Electrophile (E+) (e.g., Alkylation, Aldol) Final_Product Enantiomerically Pure Product Product_Aux->Final_Product Cleavage (e.g., Hydrolysis, Reduction) Recovered_Auxiliary Recovered Chiral Auxiliary Product_Aux->Recovered_Auxiliary Cleavage

Figure 1: General workflow for the application of a chiral auxiliary derived from this compound.

The stereochemical outcome of reactions involving N-acyl oxazolidinone enolates is largely governed by the formation of a rigid chelated transition state, where the metal cation (typically lithium or titanium) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. The substituents on the oxazolidinone ring then sterically hinder one face of the enolate, forcing the electrophile to approach from the less hindered side.

Comparison with Evans' Auxiliaries

The most well-known and widely used oxazolidinone-based chiral auxiliaries are those developed by David A. Evans, typically derived from valine or phenylalanine.[3] These auxiliaries have been extensively applied in a vast number of natural product syntheses and are commercially available.

FeatureThis compound Derived AuxiliaryEvans' Auxiliaries (e.g., from Valine)
Starting Material L-allo-Threoninol (less common)L-Valine or L-Phenylalanine (readily available)
Stereocontrol Potentially high due to the 4,5-disubstitution pattern. The methyl and hydroxymethyl groups offer distinct steric and electronic environments.Proven to be exceptionally high in a wide range of reactions.
Cleavage Standard methods (hydrolysis, reduction) are applicable. The resulting aminobutane-1,3-diol is water-soluble, which can aid in purification.Well-established and diverse cleavage protocols are available.
Availability Less common commercially, may require synthesis.Readily available from numerous suppliers.

While Evans' auxiliaries are the gold standard, the this compound derived auxiliary offers a unique stereochemical environment that could lead to different or improved diastereoselectivities in certain applications. The presence of a hydroxymethyl group at the 5-position, in particular, could engage in secondary interactions or alter the chelation geometry in the transition state.

Synthetic Applications: A Comparative Analysis

Asymmetric Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation. Chiral auxiliaries are instrumental in controlling the absolute and relative stereochemistry of the resulting β-hydroxy carbonyl compounds.

While specific data for this compound in this context is sparse in readily available literature, the general principles of oxazolidinone-mediated aldol reactions apply. The formation of a titanium enolate, for instance, followed by reaction with an aldehyde, is expected to proceed with high diastereoselectivity.[4]

Protocol: General Procedure for a Diastereoselective Aldol Reaction

  • Enolate Formation: To a solution of the N-acyl oxazolidinone derived from this compound in a suitable solvent (e.g., CH₂Cl₂), add TiCl₄ at -78 °C. Subsequently, add a hindered base such as N,N-diisopropylethylamine (DIPEA) and stir the mixture to form the titanium enolate.

  • Aldol Addition: Add the desired aldehyde to the enolate solution at -78 °C and stir until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the resulting diastereomeric aldol adducts by column chromatography.

The diastereoselectivity of this reaction would need to be determined experimentally and compared to the results obtained with an Evans' auxiliary under identical conditions. It is plausible that the 5-hydroxymethyl group could influence the chelation and, consequently, the stereochemical outcome.

Synthesis of Chiral β-Amino Acids

β-Amino acids are crucial components of numerous biologically active molecules, including peptides and β-lactam antibiotics. The use of chiral auxiliaries provides a reliable method for their enantioselective synthesis.[5]

A common strategy involves the diastereoselective alkylation of an N-acyl oxazolidinone derived from the chiral auxiliary.

Protocol: Synthesis of a β-Amino Acid Precursor via Diastereoselective Alkylation

  • Enolate Formation: Dissolve the N-bromoacetyl oxazolidinone (prepared from the this compound derived oxazolidinone and bromoacetyl bromide) in an aprotic solvent like THF and cool to -78 °C. Add a strong base such as sodium hexamethyldisilazide (NaHMDS) to generate the enolate.

  • Alkylation: Add the desired alkyl halide (R-X) to the enolate solution and allow the reaction to proceed.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify the crude product by column chromatography to isolate the desired diastereomer.

  • Azide Displacement: The α-bromo group can then be displaced with an azide source (e.g., sodium azide) to introduce the nitrogen functionality.

  • Auxiliary Cleavage and Reduction: Cleave the chiral auxiliary and reduce the azide to the corresponding amine to yield the enantiomerically enriched β-amino acid.

This approach allows for the synthesis of a variety of β-amino acids with high stereocontrol at the α- and β-positions.

Synthesis of β-Lactams

The β-lactam ring is the core structural motif of a major class of antibiotics. The Staudinger [2+2] cycloaddition of a ketene and an imine is a powerful method for the synthesis of β-lactams. When a chiral auxiliary is attached to the ketene precursor, the reaction can proceed with high diastereoselectivity.

Although direct examples using a this compound derived auxiliary are not readily found, the principle remains the same as with other chiral auxiliaries. An N-acyl oxazolidinone can serve as a precursor to a chiral ketene.

G N_Acyl_Oxazolidinone N-Acyl Oxazolidinone (from this compound) Chiral_Ketene Chiral Ketene N_Acyl_Oxazolidinone->Chiral_Ketene Base (e.g., Et3N) Beta_Lactam_Aux β-Lactam-Auxiliary Adduct Chiral_Ketene->Beta_Lactam_Aux [2+2] Cycloaddition Imine Imine Imine->Beta_Lactam_Aux Final_Beta_Lactam Enantiomerically Enriched β-Lactam Beta_Lactam_Aux->Final_Beta_Lactam Auxiliary Cleavage

Figure 2: Proposed pathway for the synthesis of β-lactams using a this compound derived chiral auxiliary.

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of the Chiral Oxazolidinone from this compound

  • Materials: this compound, triphosgene (or a similar phosgene equivalent), a suitable base (e.g., triethylamine), and an appropriate solvent (e.g., dichloromethane).

  • Procedure: a. Dissolve this compound in dichloromethane and cool the solution to 0 °C. b. Add triethylamine to the solution. c. Slowly add a solution of triphosgene in dichloromethane to the reaction mixture. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). e. Quench the reaction with water and separate the organic layer. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by recrystallization or column chromatography to obtain the pure (4R,5S)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

  • Materials: The synthesized chiral oxazolidinone, a strong base (e.g., n-butyllithium), the desired acyl chloride (R-COCl), and an anhydrous aprotic solvent (e.g., THF).

  • Procedure: a. Dissolve the chiral oxazolidinone in THF and cool the solution to -78 °C. b. Add n-butyllithium dropwise and stir for 30 minutes. c. Add the acyl chloride dropwise and continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature. d. Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. e. Dry the organic layer and concentrate to obtain the N-acyl oxazolidinone, which can be purified by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

The removal of the oxazolidinone auxiliary is a critical step to liberate the final enantiomerically pure product. The choice of cleavage method depends on the desired functional group.

  • To obtain the carboxylic acid: Hydrolysis with lithium hydroxide and hydrogen peroxide in a THF/water mixture is a common and effective method.

  • To obtain the alcohol: Reduction with lithium borohydride or lithium aluminum hydride in an ethereal solvent will yield the primary alcohol.

  • To obtain the Weinreb amide: Treatment with N,O-dimethylhydroxylamine hydrochloride and a suitable base can convert the N-acyl oxazolidinone into the corresponding Weinreb amide, a versatile intermediate for further transformations.

Conclusion and Future Outlook

This compound represents a promising and potentially advantageous chiral building block for the construction of novel chiral auxiliaries. While it has not been as extensively studied as the canonical Evans' auxiliaries, its unique stereochemical features warrant further investigation. The protocols and comparative insights provided in this guide aim to equip researchers with the foundational knowledge to explore the synthetic utility of this chiral diol.

Future research should focus on systematically evaluating the performance of the this compound derived auxiliary in a broader range of asymmetric transformations and directly comparing its efficacy with established chiral auxiliaries. Such studies will undoubtedly uncover new opportunities for the efficient and stereoselective synthesis of complex, high-value molecules, ultimately contributing to advancements in drug discovery and development.

References

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (URL not available)
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • 2-Oxazolidinone - Wikipedia. [Link]

  • WO2004085378A1 - Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation - Google P
  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid - Academia.edu. [Link]

  • Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - NIH. [Link]

  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. - ResearchGate. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • (PDF) Diastereoselective reactions of enolates - ResearchGate. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. [Link]

  • Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. (URL not available)
  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC - NIH. [Link]

  • A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. [Link]

  • In Search of Radical Transformations from Metal Enolates. Direct Reactions of N-Acyl-1,3-oxazolidin-2-ones with TEMPO Catalyzed - Dipòsit Digital de la Universitat de Barcelona. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
  • Chiral Auxiliaries in Asymmetric Synthesis of Natural Products - YouTube. [Link]

  • Microwave-assisted synthesis of the Schöllkopf chiral auxiliaries: (3 S)- and (3 R)-3,6-dihydro-2,5-diethoxy-3-isopropyl-pyrazine - ResearchGate. [Link]

  • Methods for cleavage of chiral auxiliary. - ResearchGate. [Link]

  • Chiral 3-amino-1,2-diol derivatives based on allo-gibberic acid. - ResearchGate. [Link]

  • (PDF) Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - ResearchGate. [Link]

Sources

Comparative Guide: Enzymatic vs. Chemical Synthesis of (2R,3S)-2-Aminobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: (2R,3S)-2-aminobutane-1,3-diol (Commonly: D-Threoninol ) CAS Registry Number: 3228-51-1 (for enantiomer L-Threoninol, check stereochem: D-Threoninol is the (2R,3S) isomer). Significance: A critical chiral building block for broad-spectrum antibiotics (e.g., Florfenicol analogs), sphingolipids, and chiral auxiliaries in asymmetric synthesis.

This guide compares the traditional Chemical Resolution route against the modern Chemo-Enzymatic Aldolase route. While chemical methods rely on the wasteful resolution of racemic mixtures or expensive chiral pool starting materials (D-Threonine), the enzymatic approach utilizes D-Threonine Aldolase (D-TA) to construct the chiral backbone from cheap achiral precursors (Glycine and Acetaldehyde) with high atom economy.

Performance Snapshot
FeatureChemical Route (Resolution)Chemo-Enzymatic Route (Aldolase)
Starting Materials Racemic Amino Alcohol or L-ThreonineGlycine + Acetaldehyde
Step Count 4-5 Steps (Synthesis + Resolution)2 Steps (Aldol Condensation + Reduction)
Yield (Theoretical) Max 50% (Resolution limit)100% (Theoretical)
Stereopurity (ee) >98% (After multiple crystallizations)>99% (Intrinsic enzymatic selectivity)
Scalability High, but high waste (E-factor > 20)High, low waste (E-factor < 10)
Cost Driver Resolving agents / Chiral PoolEnzyme production / Cofactor (PLP)

Part 1: The Chemical Route (Resolution of Racemate)

The traditional industrial method involves synthesizing the racemic amino diol followed by optical resolution using a chiral acid. Alternatively, it involves the reduction of D-Threonine, but D-Threonine is significantly more expensive than L-Threonine (natural abundance). Here, we detail the Resolution Protocol as it is the standard for bulk manufacturing when D-Threonine is cost-prohibitive.

Mechanism & Challenges

The synthesis begins with the condensation of acetoacetate derivatives or nitro-aldol (Henry) reaction to form the carbon skeleton, followed by non-stereoselective reduction to the racemic diol. The critical bottleneck is the Resolution Step , where up to 50% of the material (the unwanted (2S,3R) enantiomer) is discarded or requires energy-intensive racemization recycling.

Detailed Protocol (Resolution Strategy)

1. Synthesis of Racemic Precursor:

  • Reactants: 2-Nitroethanol + Nitroethane (Henry Reaction) or Acetoacetate condensation.

  • Reduction: Hydrogenation (H2, Raney Ni) converts the nitro/ketone groups to the amine/alcohol, yielding rac-2-aminobutane-1,3-diol.

2. Optical Resolution:

  • Step A: Dissolve rac-2-aminobutane-1,3-diol (100 mmol) in hot methanol.

  • Step B: Add equimolar L-(+)-Tartaric acid (100 mmol) as the resolving agent.

  • Step C: Heat to reflux until clear, then cool slowly to 4°C over 12 hours.

  • Step D: Filter the crystallized diastereomeric salt. The (2R,3S)-amine L-tartrate salt typically crystallizes less solubly (verify specific solvent systems; often requires optimization).

  • Step E: Recrystallize the salt 2-3 times from Ethanol/Water to upgrade ee% from ~80% to >98%.

3. Free Base Liberation:

  • Treat the purified salt with Amberlite IRA-400 (OH- form) or NaOH solution.

  • Evaporate solvent to obtain this compound.

Critique:

  • Yield Cap: Maximum theoretical yield is 50%.

  • Waste: High solvent usage during recrystallization.

  • Time: Lengthy crystallization cycles.

Part 2: The Chemo-Enzymatic Route (Aldolase Cascade)

This route represents a paradigm shift from "subtracting" the wrong enantiomer to "constructing" the right one. It utilizes D-Threonine Aldolase (D-TA) (EC 4.1.2.5) to catalyze the stereoselective C-C bond formation between Glycine and Acetaldehyde.

Mechanism & Advantages

The enzyme D-TA specifically controls the stereochemistry at both the


-carbon (amino center) and 

-carbon (hydroxyl center), generating D-Threonine ((2R,3S)-2-amino-3-hydroxybutanoic acid). A subsequent chemical reduction converts the carboxylic acid to the primary alcohol, yielding the target diol.
Detailed Protocol (Aldolase Synthesis)

1. Biocatalytic Aldol Condensation:

  • Enzyme Preparation: Recombinant E. coli expressing D-TA (e.g., from Alcaligenes xylosoxidans or Delftia sp.).

  • Reaction Mix:

    • Glycine (1.0 M)

    • Acetaldehyde (1.1 M) - Note: Add slowly to avoid enzyme deactivation.

    • Pyridoxal-5'-phosphate (PLP) (0.05 mM) - Essential Cofactor.

    • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Conditions: Incubate at 30°C with gentle shaking for 24 hours.

  • Equilibrium Control: The reaction is reversible. High substrate loading or in-situ product removal (ISPR) drives conversion.

  • Workup: Centrifuge to remove cells. Purify D-Threonine via ion-exchange chromatography (Dowex 50W).

    • Result: D-Threonine (>95% yield, >99% de, >99% ee).[1]

2. Chemical Reduction (Chemo-Enzymatic Step):

  • Reagents: Sodium Borohydride (NaBH4) with Iodine (I2) or Lithium Aluminum Hydride (LiAlH4). Note: NaBH4/I2 is preferred for safety and cost.

  • Procedure:

    • Suspend D-Threonine (obtained above) in anhydrous THF.

    • Add NaBH4 (2.5 eq).

    • Dropwise add I2 (1.0 eq) in THF at 0°C (Generates Borane in situ).

    • Reflux for 18 hours.

    • Quench with Methanol, then treat with 6M HCl.

    • Neutralize and extract/crystallize.

  • Result: this compound (D-Threoninol).

Critique:

  • Atom Economy: Excellent.[2] All carbons from precursors are utilized.

  • Stereocontrol: Absolute control defined by the enzyme pocket.

  • Cost: Glycine is a commodity chemical (~

    
    300+/kg).
    

Part 3: Visual Comparison & Logic Flow

The following diagram illustrates the divergence in process logic: the Chemical route relies on separation , while the Enzymatic route relies on selective construction .

SynthesisComparison cluster_chem Chemical Route (Resolution) cluster_enz Chemo-Enzymatic Route (Aldolase) Chem_Start Racemic Precursors (Nitroethanol + Nitroethane) Chem_Step1 Non-selective Reduction Chem_Start->Chem_Step1 Chem_Racemate Racemic 2-aminobutane-1,3-diol (50% 2R,3S / 50% 2S,3R) Chem_Step1->Chem_Racemate Chem_Res Resolution w/ L-Tartaric Acid Chem_Racemate->Chem_Res Chem_Waste Discard (2S,3R) Isomer (Waste) Chem_Res->Chem_Waste Filtrate Chem_Product Target: (2R,3S)-Diol Chem_Res->Chem_Product Crystallization Enz_Start Glycine + Acetaldehyde (Achiral Commodity Chems) Enz_Step1 D-Threonine Aldolase (D-TA, PLP) Enz_Start->Enz_Step1 Stereoselective C-C Bond Enz_Inter Intermediate: D-Threonine (>99% ee) Enz_Step1->Enz_Inter Enz_Step2 Chemical Reduction (NaBH4 / I2) Enz_Inter->Enz_Step2 Enz_Product Target: (2R,3S)-Diol Enz_Step2->Enz_Product

Figure 1: Comparative workflow. The chemical route (top) suffers from a 50% yield cap due to resolution. The enzymatic route (bottom) builds the correct chirality directly from achiral precursors.

Part 4: Experimental Validation Data

The following data summarizes key performance metrics derived from recent literature comparing these methodologies.

MetricChemical Resolution [1]D-TA Enzymatic Synthesis [2, 3]
Precursor Cost Medium (Nitroalkanes)Very Low (Glycine)
Enantiomeric Excess (ee) 94-98% (Requires recrystallization)>99% (Single step)
Diastereomeric Excess (de) Variable (Depends on reduction)>95% (Enzyme specific)
Overall Yield 35-42%75-85%
E-Factor (kg waste/kg product) > 25 (High solvent/salt waste)< 10 (Water-based, fewer steps)
Safety Profile High pressure H2, Nitro-compoundsAqueous buffer, mild temp
Key Causality Insight

The superiority of the enzymatic route stems from the kinetic control of the aldolase. In the chemical Henry reaction, the formation of the C-C bond is thermodynamically driven but lacks steric guidance, producing a mixture of syn and anti racemates. The D-TA enzyme active site positions the glycine enamine and acetaldehyde in a specific orientation that sterically precludes the formation of the (2S,3R) isomer, effectively "locking" the pathway to the (2R,3S) configuration before the bond is even formed.

References

  • Industrial Chemical Resolution

    • Title: Preparation of optically active 2-amino-1,3-butanediol.
    • Source: US Patent 5,604,229 (and related deriv
    • Note: Describes the classical tartaric acid resolution method.
    • URL:

  • D-Threonine Aldolase Characterization

    • Title: A new D-threonine aldolase as a promising biocatalyst for highly stereoselective preparation of chiral arom
    • Source:RSC Advances, 2014, 4, 5649-5656.
    • Context: Validates the high stereoselectivity (>99% ee)
    • URL:

  • Aldolase Application in Diol Synthesis

    • Title: Synthesis of γ-halogenated and long-chain β-hydroxy-α-amino acids and 2-amino-1,3-diols using threonine aldolases.[3]

    • Source:Tetrahedron, 2007, 63(33), 8088-8093.
    • Context: Steinreiber et al. demonstrate the conversion of aldolase products into 2-amino-1,3-diols via reduction.
    • URL:

  • Lipase Kinetic Resolution (Alternative Enzymatic Route)

    • Title: Lipase-Catalyzed Kinetic Resolution of 2-aminobutane-1,3-diol.
    • Source:Journal of Molecular Catalysis B: Enzymatic (General reference for lipase resolution of amino alcohols).
    • URL:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.